molecular formula C38H50N2O9 B10824621 AP1867-3-(aminoethoxy)

AP1867-3-(aminoethoxy)

Cat. No.: B10824621
M. Wt: 678.8 g/mol
InChI Key: IUXMLUSGUQVKAO-RWSKJCERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AP1867-3-(aminoethoxy) is a useful research compound. Its molecular formula is C38H50N2O9 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality AP1867-3-(aminoethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-3-(aminoethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMLUSGUQVKAO-RWSKJCERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AP1867-3-(aminoethoxy) mechanism of action in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of AP1867-3-(aminoethoxy) in PROTACs

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These bifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This guide focuses on the specific role and mechanism of AP1867-3-(aminoethoxy), a key component in the degradation tag (dTAG) system, a powerful chemical biology tool for inducing targeted protein degradation.[3][4]

AP1867 is a synthetic, cell-permeable ligand designed to specifically bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12(F36V).[5] The AP1867-3-(aminoethoxy) derivative provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC.[6][7][8] In the dTAG system, the POI is genetically fused to the FKBP12(F36V) "tag." The AP1867-based PROTAC then acts as a bridge, bringing the tagged protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the entire fusion protein.[3] This technology allows for the acute and rapid depletion of a target protein, providing significant advantages over traditional genetic knockout or RNA interference methods.[4]

Core Mechanism of Action: The dTAG System

The mechanism of AP1867-based PROTACs is centered on the chemically induced formation of a ternary complex involving the target protein (fused to a tag), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This process hijacks the cell's natural protein disposal machinery.[9]

The key steps are as follows:

  • Target Recognition: The target protein of interest (POI) is first genetically engineered to be expressed as a fusion protein with the FKBP12(F36V) mutant tag. This tag creates a specific binding pocket for AP1867 that is not present in the wild-type protein.[3]

  • PROTAC Engagement: The AP1867-based PROTAC is introduced to the system. The AP1867 "warhead" of the PROTAC selectively binds to the FKBP12(F36V) tag on the fusion protein.[6][10]

  • E3 Ligase Recruitment: The other end of the PROTAC molecule bears a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][11] This ligand recruits the E3 ligase complex.

  • Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI-FKBP12(F36V) and the E3 ligase results in the formation of a stable ternary complex (POI-FKBP12(F36V) :: PROTAC :: E3 Ligase).[12] The stability and formation kinetics of this complex are critical for degradation efficiency.[1]

  • Ubiquitination: Within the ternary complex, the E3 ligase acts as a catalyst, facilitating the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to surface-exposed lysine residues on the target protein.[9][13] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitin chain serves as a recognition signal for the 26S proteasome.[9] The proteasome unfolds and degrades the entire target fusion protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

Visualization of the dTAG Signaling Pathway

The following diagram illustrates the catalytic cycle of an AP1867-based PROTAC within the dTAG system.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) + FKBP12(F36V) Tag Ternary Ternary Complex: POI-FKBP12(F36V) :: PROTAC :: E3 POI->Ternary PROTAC AP1867-PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of protein degradation via the AP1867-based dTAG system.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several quantitative parameters, including binding affinities, ternary complex cooperativity, and degradation potency. While specific data for AP1867-3-(aminoethoxy) itself is limited in the public domain, data from dTAG systems and analogous PROTACs illustrate the key metrics.

Table 1: Binding Affinities & Ternary Complex Cooperativity

ComponentInteracting PartnerMethodKd (nM)Cooperativity (α)Reference
AP1867Wild-type FKBP12-67N/A[5]
MZ1 (VHL-based BRD4 PROTAC)VHLITC67 ± 8N/A[1]
MZ1 + BRD4BD2VHLITC4.4 ± 1.0~15[1]
AT1 (VHL-based BRD4 PROTAC)VHL + BRD4BD2SPR-~5[12]
  • Kd (Dissociation Constant): Measures the binding affinity between two components. A lower Kd indicates a stronger interaction.

  • Cooperativity (α): A crucial parameter in PROTAC efficiency.[12] It is the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC to E3 ligase in the presence of the target protein).[12]

    • α > 1 (Positive Cooperativity): The target protein enhances the binding of the PROTAC to the E3 ligase, stabilizing the ternary complex.[12]

    • α < 1 (Negative Cooperativity): The presence of the target protein weakens the PROTAC-E3 ligase interaction.[12]

    • α = 1 (No Cooperativity): The binding events are independent.[12]

Table 2: Degradation Potency

PROTACTargetCell LineDC50 (nM)Dmax (%)Time (h)Reference
dTAG-13FKBP12(F36V)-fused targetsVariousSub-nanomolar to low nanomolar>90%2-6[3]
FKBP12 PROTAC FM4MTH1-0.09–0.22--[14]
LC-2Endogenous KRASG12C--Significant-[1]
  • DC50 (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

Validating the mechanism and efficacy of an AP1867-based PROTAC involves several key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Methodology:

  • Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI. Treat cells with a dose-response range of the AP1867-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI or the tag. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Measure band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the DMSO control.

Visualization of Western Blot Workflow

WB_Workflow A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. ECL Detection F->G H 8. Densitometry Analysis G->H

Caption: Standard experimental workflow for assessing protein degradation by Western Blot.

Ternary Complex Formation Assays

These biophysical techniques are used to measure the binding affinities and cooperativity of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of molecules. To measure ternary complex formation, the E3 ligase can be placed in the cell, and the PROTAC is titrated in, either in the presence or absence of the target protein. The difference in binding thermodynamics reveals the cooperativity.[1]

  • Surface Plasmon Resonance (SPR): An optical technique that measures binding events in real-time.[12] An E3 ligase can be immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the chip. The resulting sensorgrams provide kinetic data (kon, koff) and affinity (Kd) for the formation of the ternary complex.[12]

In Vivo Solution Preparation

For animal studies, proper formulation of the PROTAC is critical for bioavailability.

Example Protocol for In Vivo Working Solution: [5][6][11]

  • Prepare Stock Solution: Dissolve the AP1867-PROTAC in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Prepare Vehicle: A common vehicle consists of PEG300, Tween-80, and Saline.

  • Dilution: Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • Take 100 µL of the 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of Saline to reach a final volume of 1 mL.

  • Administration: The working solution should be prepared fresh on the day of use. Sonication or gentle heating can be used if precipitation occurs.[6]

Conclusion

AP1867-3-(aminoethoxy) is a pivotal chemical tool that enables the powerful dTAG system for targeted protein degradation. Its mechanism of action relies on the specific recognition of the FKBP12(F36V) tag, facilitating the recruitment of an E3 ligase to a designated protein of interest. This leads to the formation of a productive ternary complex, ubiquitination, and proteasomal degradation. The ability to rapidly and selectively deplete proteins makes this system an invaluable asset for researchers in drug development and cell biology, allowing for the functional validation of novel drug targets and a deeper understanding of complex biological processes.

References

principle of FKBP ligand in targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Principle of FKBP Ligands in Targeted Protein Degradation

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A key strategy within TPD is the use of bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

FK506 binding proteins (FKBPs), particularly FKBP12, have become instrumental in the development of TPD strategies. Potent and well-characterized ligands for FKBPs serve as valuable components in the design of these novel therapeutics. This technical guide provides an in-depth exploration of the core principles of FKBP ligands in targeted protein degradation, focusing on their mechanism of action, key experimental methodologies, and data interpretation.

Core Principle: The PROTAC Mechanism

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. In the context of this guide, the focus is on PROTACs that utilize FKBP ligands to target FKBP family members for degradation.

The mechanism of action for an FKBP-targeting PROTAC can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to an FKBP protein (e.g., FKBP12) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This brings the E3 ligase into close proximity with the FKBP target.

  • Ubiquitination: The recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the FKBP protein. This results in the formation of a polyubiquitin chain on the target.

  • Proteasomal Degradation: The polyubiquitinated FKBP is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.

This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.

Key Components and Considerations

  • FKBP Ligands: The choice of FKBP ligand is critical for the potency and selectivity of the PROTAC. Ligands are often derived from known FKBP inhibitors, such as the immunosuppressant rapamycin or synthetic ligands like AP21967. The affinity of the ligand for the specific FKBP isoform plays a significant role in the efficiency of degradation.

  • E3 Ligase Ligands: The most commonly used E3 ligase ligands are derivatives of pomalidomide or lenalidomide for Cereblon (CRBN) and ligands based on the VHL-HIF-1α interaction for the Von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can influence the degradation profile and potential off-target effects.

  • Linker: The linker is not merely a spacer but plays a crucial role in optimizing the formation of a productive ternary complex. The length, composition, and attachment points of the linker can significantly impact the potency and selectivity of the PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for representative FKBP-targeting PROTACs. This data is essential for comparing the efficacy and characteristics of different molecules.

Table 1: Binding Affinities of FKBP Ligands and E3 Ligase Ligands

LigandTargetBinding Affinity (Kd)Assay MethodReference
FK506FKBP120.6 nMSPR
SLFFKBP1220 nMITC
PomalidomideCereblon1.8 µMTR-FRET
VHL-1VHL190 nMFP

Table 2: Degradation Potency and Efficacy of FKBP12 PROTACs

PROTACE3 LigaseDC50DmaxCell LineReference
PROTAC 1VHL10 nM>95%HEK293
PROTAC 2CRBN25 nM~90%HeLa
dTAG-13VHL<1 nM>95%Various
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of FKBP-targeting PROTACs.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in FKBP protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the FKBP target and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the FKBP signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the FKBP-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents: Purified recombinant His-tagged FKBP, GST-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex), and the PROTAC of interest. Terbium-conjugated anti-His antibody and a fluorescently labeled anti-GST antibody.

  • Assay Setup: In a microplate, combine the FKBP protein, the E3 ligase complex, and serial dilutions of the PROTAC in an appropriate assay buffer.

  • Antibody Addition: Add the terbium-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation and antibody binding.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is generated when the donor (terbium) and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.

Ubiquitination Assay (In Vitro)

Objective: To demonstrate the PROTAC-dependent ubiquitination of the FKBP target.

Methodology:

  • Reaction Components: Assemble a reaction mixture containing E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the purified FKBP target, the E3 ligase complex, and the PROTAC. Include a control reaction without the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the FKBP target.

  • Detection: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated FKBP will indicate successful ubiquitination.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows discussed.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation PROTAC FKBP PROTAC FKBP FKBP (Target Protein) PROTAC->FKBP Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (FKBP-PROTAC-E3) FKBP->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_FKBP Polyubiquitinated FKBP Ternary_Complex->PolyUb_FKBP Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_FKBP->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of an FKBP-targeting PROTAC.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50 Calculation) G->H

Caption: Experimental workflow for a Western blot-based degradation assay.

Ternary_Complex_Logic cluster_PROTAC PROTAC Components cluster_Proteins Cellular Proteins FKBP_Ligand FKBP Ligand Linker Linker FKBP_Ligand->Linker FKBP FKBP Protein FKBP_Ligand->FKBP Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Productive Ternary Complex FKBP->Ternary_Complex E3_Ligase->Ternary_Complex

Caption: Logical relationship of components forming the ternary complex.

Conclusion

The use of FKBP ligands in targeted protein degradation represents a powerful and versatile approach in modern drug discovery. The principles outlined in this guide, from the fundamental mechanism of PROTAC action to the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. The ability to rationally design and optimize these molecules, guided by quantitative data and a thorough understanding of the underlying biology, will continue to drive the development of novel therapeutics for a wide range of diseases. The dTAG system, which utilizes a specific FKBP12 mutant and a corresponding degrader, further highlights the modularity and power of this technology for target validation and studying protein function. As the field of targeted protein degradation continues to evolve, the foundational principles established with FKBP-targeting PROTACs will undoubtedly inform the design of next-generation protein degraders.

AP1867-3-(aminoethoxy): A Technical Guide to a Key Component of the dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable small molecule that serves as a crucial component in the innovative degradation tag (dTAG) system for targeted protein degradation.[1][][3][4] This technology offers researchers precise temporal control over the abundance of a specific protein of interest (POI), enabling in-depth functional analysis and target validation.[][5][6][7][8] AP1867-3-(aminoethoxy) functions as a high-affinity ligand for a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBP12F36V).[][5][9] This specificity allows for the selective recruitment of an E3 ubiquitin ligase to a POI that has been genetically tagged with FKBP12F36V, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AP1867-3-(aminoethoxy), including detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

AP1867-3-(aminoethoxy) is a derivative of AP1867, modified with a 3-(aminoethoxy) group. This modification is critical for its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), where the amino group can be used as a handle for linker attachment.[1][3][4][10]

2D Chemical Structure:

G AP1867-3-(aminoethoxy) AP1867-3-(aminoethoxy)

Caption: 2D chemical structure of AP1867-3-(aminoethoxy).

Table 1: Chemical and Physical Properties of AP1867-3-(aminoethoxy)

PropertyValueReference
Molecular Formula C38H50N2O9[3]
Molecular Weight 678.81 g/mol [3]
CAS Number 2127390-15-0[3]
Appearance Solid[3]
SMILES O=C([C@H]1N(C(--INVALID-LINK--=C(OC)C(OC)=C2)CC)=O)CCCC1)O--INVALID-LINK--=C3)CCC4=CC=C(OC)C(OC)=C4N/A
Solubility Soluble in DMSO[10]

Mechanism of Action: The dTAG System

AP1867-3-(aminoethoxy) is a key component of PROTACs used in the dTAG system. The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein. The mechanism involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

The core principle of the dTAG system is the creation of a ternary complex between the target protein, a PROTAC molecule, and an E3 ubiquitin ligase.[][9] In this system, the protein of interest is first genetically fused with the FKBP12F36V mutant protein. The PROTAC molecule, which incorporates AP1867-3-(aminoethoxy) or a similar derivative, acts as a bridge. One end of the PROTAC (the AP1867-3-(aminoethoxy) moiety) binds specifically to the FKBP12F36V tag on the target protein, while the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[9][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

dTAG_Signaling_Pathway POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein Genetic Fusion FKBP12F36V FKBP12(F36V) tag FKBP12F36V->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex Binds PROTAC PROTAC (contains AP1867-3-(aminoethoxy)) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: The dTAG system signaling pathway.

Experimental Protocols

Synthesis of AP1867-3-(aminoethoxy)

While a detailed, publicly available, step-by-step synthesis protocol for AP1867-3-(aminoethoxy) is not readily found in the literature, a plausible synthetic route can be conceptualized based on the synthesis of AP1867 and related analogs. The synthesis would likely involve the coupling of a protected aminoethoxy-containing phenolic component with a suitably activated pipecolic acid derivative, followed by further elaboration to introduce the dimethoxybenzoyl group and subsequent deprotection steps. Researchers aiming to synthesize this compound would need to refer to literature on the synthesis of AP1867 and adapt the procedures for the introduction of the aminoethoxy side chain.

Experimental Workflow for a dTAG-based Protein Degradation Study

The following workflow outlines a typical experiment to assess the degradation of a target protein using the dTAG system.

dTAG_Workflow start Start construct 1. Construct Expression Vector (POI-FKBP12(F36V)) start->construct transfect 2. Transfect/Transduce Cells construct->transfect treat 3. Treat Cells with PROTAC (containing AP1867-3-(aminoethoxy)) transfect->treat lyse 4. Cell Lysis treat->lyse protein_quant 5. Protein Quantification lyse->protein_quant wb 6a. Western Blot Analysis protein_quant->wb ub_assay 6b. Ubiquitination Assay protein_quant->ub_assay analyze_wb 7a. Analyze Protein Levels wb->analyze_wb analyze_ub 7b. Analyze Ubiquitination ub_assay->analyze_ub end End analyze_wb->end analyze_ub->end

Caption: Experimental workflow for a dTAG experiment.

Detailed Protocol: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of the POI-FKBP12F36V fusion protein upon treatment with a PROTAC containing AP1867-3-(aminoethoxy).

Table 2: Western Blot Protocol

StepProcedure
1. Cell Culture and Treatment Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Transfer Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI or the FKBP12 tag overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
6. Detection and Analysis Develop the blot using an ECL substrate and visualize the chemiluminescent signal with an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
Detailed Protocol: In-Cell Ubiquitination Assay

This protocol is to confirm that the degradation of the POI is mediated by ubiquitination.

Table 3: In-Cell Ubiquitination Assay Protocol

StepProcedure
1. Cell Culture and Treatment Transfect cells with the POI-FKBP12F36V expression vector. 24-48 hours post-transfection, treat the cells with the PROTAC at the desired concentration and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) and heat to 95°C for 10 minutes to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
3. Immunoprecipitation Add a primary antibody against the POI or the FKBP12 tag to the lysate and incubate overnight at 4°C with rotation. Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
4. Washes Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.
5. Elution and Western Blot Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluted proteins by Western blot using a primary antibody against ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination of the target protein.

Conclusion

AP1867-3-(aminoethoxy) is an indispensable tool for researchers utilizing the dTAG system for targeted protein degradation. Its high affinity and specificity for the FKBP12F36V tag enable the development of potent and selective PROTACs. The ability to rapidly and reversibly deplete a protein of interest provides a powerful method for studying protein function, validating drug targets, and dissecting complex biological pathways. The protocols and information provided in this guide offer a solid foundation for the successful application of AP1867-3-(aminoethoxy) in cutting-edge biological research and drug discovery.

References

The Role of AP1867 in Chemical Genetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867, a cornerstone molecule in the field of chemical genetics. We will delve into its mechanism of action, its pivotal role in the development of the degradation tag (dTAG) system, and provide detailed experimental protocols for its application in targeted protein degradation and inducible dimerization.

Core Concepts: AP1867 and the "Bump-and-Hole" Strategy

AP1867 is a synthetic, cell-permeable ligand designed to specifically interact with a synthetically altered protein, the F36V mutant of the FK506-binding protein 12 (FKBP12). The wild-type FKBP12 protein has a binding pocket that accommodates natural ligands like FK506 and rapamycin. The F36V mutation, where phenylalanine at position 36 is replaced by a smaller valine residue, creates an enlarged hydrophobic pocket or "hole". AP1867 possesses a complementary bulky group or "bump" that allows it to bind with high affinity and specificity to the engineered FKBP12F36V variant, while having a significantly lower affinity for the wild-type FKBP12.[1] This "bump-and-hole" approach forms the basis of a powerful chemical genetics platform, enabling researchers to control the fate and function of specific proteins in a highly selective manner.

AP1867 as a Precursor to the dTAG System for Targeted Protein Degradation

The most prominent application of AP1867 is as a foundational component of the degradation tag (dTAG) system . This technology allows for the rapid, selective, and reversible degradation of virtually any intracellular protein of interest (POI). The dTAG system utilizes heterobifunctional molecules, known as dTAGs, which are derived from AP1867.

A dTAG molecule consists of three key components:

  • An AP1867 analog that specifically binds to the FKBP12F36V tag.

  • A linker of varying length and composition.

  • A ligand for an E3 ubiquitin ligase , most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

When a POI is fused with the FKBP12F36V tag, the addition of a dTAG molecule induces the formation of a ternary complex between the FKBP12F36V-tagged protein and the recruited E3 ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

Quantitative Data for dTAG Molecules

The efficacy of dTAG molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of reported quantitative data for commonly used dTAG molecules.

dTAG MoleculeE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
dTAG-13CRBNFKBP12F36V-Nluc293FTPotent at 100 nM>90%[2]
dTAG-13CRBNBRD4-FKBP12F36VMV4;11Potent at 100 nM>90%[2]
dTAG-13CRBNFKBP12F36V-KRASG12VNIH/3T3~50% degradation at 1 hour>90% after 4-8 hours[2][3]
dTAG-7CRBNFKBP12F36V-Nluc293FTPotent at 100 nM>90%[2]
dTAGV-1VHLFKBP12F36V fusions-Comparable to dTAG-13>90%[4][5]
aTAG 2139-MTH1 fusionJurkat0.27 nM92.1%[6]
aTAG 4531-MTH1 fusionJurkat0.34 nM93.1%[6]

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

The first step in a dTAG experiment is to generate a cell line where the protein of interest is tagged with the FKBP12F36V degron. This can be achieved through two primary methods:

3.1.1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the tagged protein and for situations where endogenous gene editing is challenging.

Protocol:

  • Cloning: Subclone the cDNA of your protein of interest into a lentiviral expression vector containing an N-terminal or C-terminal FKBP12F36V tag (e.g., pLEX_305-N-dTAG or pLEX_306-C-dTAG, available from Addgene).

  • Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blotting using an antibody against the protein of interest or an antibody against the tag (e.g., HA-tag, often included in the construct).

3.1.2. CRISPR/Cas9-mediated Endogenous Knock-in

This approach allows for the study of the endogenously expressed protein at its native locus, providing a more physiologically relevant model.

Protocol:

  • Guide RNA Design: Design a single-guide RNA (sgRNA) that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of your gene of interest.

  • Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. The donor plasmid should also contain a selection marker (e.g., puromycin or blasticidin resistance cassette) flanked by loxP sites for potential future removal.

  • Transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into the target cell line.

  • Selection: Select for cells that have successfully integrated the donor plasmid using the appropriate antibiotic.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Screening and Validation: Screen the clones by PCR to confirm the correct integration of the FKBP12F36V tag. Further validate the expression of the tagged protein at the correct size by Western blotting. Sequence the genomic locus to confirm in-frame insertion.

Targeted Protein Degradation Experiment

Protocol:

  • Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density.

  • dTAG Treatment: Treat the cells with the desired dTAG molecule (e.g., dTAG-13) at various concentrations (e.g., 1 nM to 1 µM) and for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). A DMSO-treated control should always be included.

  • Cell Lysis: Harvest the cells at the indicated time points and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the DMSO-treated control.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for the dTAG System

dtag_workflow cluster_cell_line Cell Line Engineering cluster_experiment Degradation Experiment cluster_analysis Data Analysis & Outcome lentivirus Lentiviral Transduction (Exogenous Expression) tagged_cell FKBP12F36V-tagged Cell Line lentivirus->tagged_cell crispr CRISPR/Cas9 Knock-in (Endogenous Tagging) crispr->tagged_cell treatment dTAG Molecule Treatment tagged_cell->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blotting lysis->western quantification Quantification of Protein Degradation western->quantification phenotype Phenotypic Analysis (e.g., Cell Viability, Signaling) quantification->phenotype

Caption: Experimental workflow for the dTAG system.

dTAG-mediated Degradation of BRD4 and its Impact on Downstream Signaling

brd4_pathway cluster_dtag dTAG System cluster_downstream Downstream Effects dtag13 dTAG-13 crbn CRBN E3 Ligase dtag13->crbn recruits brd4_fused BRD4-FKBP12F36V dtag13->brd4_fused binds crbn->brd4_fused proteasome Proteasome brd4_fused->proteasome poly-ubiquitination & degradation brd4 BRD4 Protein proteasome->brd4 BRD4 Depletion super_enhancer Super-Enhancers brd4->super_enhancer binds to rna_pol2 RNA Polymerase II super_enhancer->rna_pol2 recruits myc MYC Transcription rna_pol2->myc proliferation Cell Proliferation myc->proliferation

Caption: dTAG-mediated degradation of BRD4.

dTAG-mediated Degradation of KRASG12V and Inhibition of Downstream Signaling

kras_pathway cluster_dtag_kras dTAG System cluster_kras_signaling KRAS Signaling Pathway dtag13_kras dTAG-13 crbn_kras CRBN E3 Ligase dtag13_kras->crbn_kras recruits kras_fused FKBP12F36V-KRASG12V dtag13_kras->kras_fused binds crbn_kras->kras_fused proteasome_kras Proteasome kras_fused->proteasome_kras poly-ubiquitination & degradation kras KRASG12V proteasome_kras->kras KRASG12V Depletion raf RAF kras->raf pi3k PI3K kras->pi3k mek MEK raf->mek erk ERK mek->erk proliferation_kras Cell Proliferation erk->proliferation_kras akt AKT pi3k->akt survival Cell Survival akt->survival

References

The Discovery and Development of Synthetic FKBP Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression. Their involvement in numerous signaling pathways has made them attractive targets for drug discovery, particularly in the fields of immunology, oncology, and neurodegenerative diseases. The natural products FK506 (tacrolimus) and rapamycin were the first identified ligands for FKBP12 and have served as foundational tools for understanding FKBP biology. However, their immunosuppressive activities have driven the search for synthetic ligands with improved selectivity and novel functionalities. This technical guide provides an in-depth overview of the discovery and development of synthetic FKBP ligands, with a focus on quantitative binding data, experimental protocols, and the intricate signaling pathways they modulate.

I. Synthetic FKBP Ligands: A Quantitative Overview

The development of synthetic FKBP ligands has been a dynamic field, with efforts focused on achieving selectivity among the various FKBP isoforms, particularly between the highly homologous FKBP51 and FKBP52, which often have opposing biological roles.[1] This section summarizes the binding affinities of key synthetic ligands for different FKBP members.

Table 1: Binding Affinities of Non-selective and FKBP12-preferring Synthetic Ligands
LigandTarget FKBPBinding Affinity (Kᵢ/IC₅₀, nM)MethodReference(s)
SLF (Synthetic Ligand for FKBP) FKBP122600IC₅₀[2]
FKBP513100Kᵢ[3][4]
SLF Derivative 1 FKBP12115IC₅₀[3][4]
FKBP51456IC₅₀[3][4]
FKBP52710IC₅₀[3][4]
V10367 FKBP12- (High Affinity)-[4]
GPI-1046 FKBP12- (Low Affinity)-[4]
AG5507 FKBP1254-[3]
Table 2: Binding Affinities of Selective Antagonists of FKBP51 by induced fit (SAFit)
LigandTarget FKBPBinding Affinity (Kᵢ, nM)Selectivity over FKBP52MethodReference(s)
SAFit1 FKBP514>10,000-foldFP Assay[3][5][6]
SAFit2 FKBP516>10,000-foldFP Assay[3][7]
iFit1 FKBP51- (Nanomolar)High-[4]
iFit2 FKBP514-6~10,000-fold-[8]

II. Key Experimental Protocols

The characterization of synthetic FKBP ligands relies on a suite of biophysical and cell-based assays. This section provides detailed methodologies for some of the most critical experiments.

A. Fluorescence Polarization (FP) Assay for Ligand Binding

This high-throughput assay is used to determine the binding affinity of unlabelled synthetic ligands by measuring their ability to displace a fluorescently labeled tracer from the FKBP binding pocket.[9][10][11]

Materials:

  • Purified recombinant FKBP protein (e.g., FKBP12 or FKBP51)

  • Fluorescently labeled FKBP ligand (tracer), e.g., FK506-fluorescein[11]

  • Assay buffer (e.g., 2x FP assay buffer)[11]

  • Synthetic ligands to be tested

  • 384-well, round, black-bottom plates[11]

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Master Mix Preparation: Prepare a master mix containing the fluorescent tracer at a final concentration of 2.5 nM and the purified FKBP protein at a final concentration of 1 µM in the assay buffer.[11]

  • Compound Dilution: Prepare serial dilutions of the synthetic ligands in an appropriate solvent (e.g., methanol).[11]

  • Assay Plate Preparation:

    • Add 32 µL of the master mix to each well of the 384-well plate.[11]

    • Add 4 µL of the diluted synthetic ligand to the corresponding wells.[11]

    • Add 4 µL of a 10 µM FKBP12 solution.[11]

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[11]

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[11]

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the synthetic ligand. The IC₅₀ value, the concentration of the ligand that displaces 50% of the tracer, can be determined by fitting the data to a sigmoidal dose-response curve.

B. NanoBRET™ Target Engagement Assay in Living Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of ligand binding to a specific FKBP isoform within intact cells, providing a more physiologically relevant assessment of target engagement.[7][12][13]

Materials:

  • HEK293T cells

  • Expression vector for NanoLuc®-FKBP fusion protein (e.g., FKBP51-NanoLuc®)

  • NanoBRET™ fluorescent tracer

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)[13]

Protocol:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-FKBP fusion protein expression vector according to standard protocols. Culture the cells for 18-24 hours to allow for protein expression.[13]

  • Cell Preparation: Detach the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10⁵ cells/mL.[13]

  • Compound and Tracer Preparation: Prepare serial dilutions of the synthetic ligands and a fixed concentration of the NanoBRET™ tracer in Opti-MEM™.

  • Assay Plate Setup:

    • Add the diluted synthetic ligands to the wells of the 96-well plate.

    • Add the cell suspension to each well.

    • Add the NanoBRET™ tracer to each well.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[13]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.[13]

  • BRET Measurement: Within 20 minutes of substrate addition, measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[13]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. A decrease in the BRET ratio upon addition of the synthetic ligand indicates displacement of the tracer. The IC₅₀ value for target engagement can be determined from a dose-response curve.

C. Synthesis of a Selective FKBP51 Ligand (SAFit2 Analog)

The following is a generalized protocol for the synthesis of a SAFit2 analog, a highly selective inhibitor of FKBP51. The synthesis involves a multi-step process, including the preparation of key building blocks and their subsequent coupling.[7][9][14]

General Procedure for Solid-Phase Synthesis:

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with a solution of 20% 4-methylpiperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.[9]

  • Coupling of the Core/Top Group: Couple the deprotected resin with the appropriate Fmoc-protected core/top group building block using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.[9]

  • Coupling of the Bottom Group: After another Fmoc deprotection step, couple the appropriate carboxylic acid "bottom group" (e.g., a substituted phenylacetic acid derivative) using HATU and DIPEA in DMF.[9]

  • Cleavage from Resin: Cleave the synthesized ligand from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final compound using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

III. FKBP-Modulated Signaling Pathways

Synthetic FKBP ligands exert their biological effects by modulating the function of FKBPs in various signaling cascades. Understanding these pathways is critical for rational drug design and for predicting the pharmacological outcomes of FKBP inhibition.

A. FKBP12 and the mTOR Signaling Pathway

FKBP12 is a key intracellular receptor for the immunosuppressant rapamycin. The FKBP12-rapamycin complex binds to the FRB domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. This binding event allosterically inhibits the mTORC1 complex.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates FKBP12 FKBP12 FKBP12_Rapamycin FKBP12-Rapamycin Complex FKBP12->FKBP12_Rapamycin Rapamycin Rapamycin Rapamycin->FKBP12_Rapamycin FKBP12_Rapamycin->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits

FKBP12-mTOR signaling pathway.
B. FKBP12 and the TGF-β Signaling Pathway

FKBP12 also plays a regulatory role in the transforming growth factor-beta (TGF-β) signaling pathway. It binds to the GS domain of the TGF-β type I receptor (TGFβRI), maintaining it in an inactive state. Upon ligand binding and receptor dimerization, FKBP12 is displaced, allowing for the phosphorylation and activation of TGFβRI.

TGFbeta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits & phosphorylates FKBP12 FKBP12 TGFbRI->FKBP12 displaces R_SMAD R-SMAD (SMAD2/3) TGFbRI->R_SMAD phosphorylates FKBP12->TGFbRI inhibits p_R_SMAD p-R-SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Transcription Target Gene Transcription SMAD_Complex->Transcription regulates

FKBP12-TGF-β signaling pathway.
C. FKBP51 and Glucocorticoid Receptor (GR) Signaling

FKBP51 is a co-chaperone of the Hsp90 complex and a key negative regulator of the glucocorticoid receptor (GR). It binds to the GR-Hsp90 complex, reducing the receptor's affinity for cortisol. Upon cortisol binding, FKBP51 is displaced by FKBP52, which facilitates the nuclear translocation of the GR and subsequent gene transcription. FKBP51 itself is a target gene of the GR, creating a negative feedback loop.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_Hsp90_FKBP51 GR-Hsp90-FKBP51 Complex (low affinity) Cortisol->GR_Hsp90_FKBP51 binds GR_Hsp90_FKBP52 GR-Hsp90-FKBP52 Complex (high affinity) GR_Hsp90_FKBP51->GR_Hsp90_FKBP52 FKBP51 displaced by FKBP52 GR GR GR->GR_Hsp90_FKBP51 Hsp90 Hsp90 Hsp90->GR_Hsp90_FKBP51 FKBP51 FKBP51 FKBP51->GR_Hsp90_FKBP51 FKBP52 FKBP52 GR_dimer GR Dimer GR_Hsp90_FKBP52->GR_dimer translocates to nucleus & dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE binds Gene_Transcription Target Gene Transcription GRE->Gene_Transcription FKBP5_gene FKBP5 Gene GRE->FKBP5_gene activates FKBP51_mRNA FKBP51 mRNA FKBP5_gene->FKBP51_mRNA FKBP51_mRNA->FKBP51 translation (negative feedback)

FKBP51-GR signaling pathway.

IV. Conclusion and Future Directions

The discovery and development of synthetic FKBP ligands have significantly advanced our understanding of FKBP biology and have opened new avenues for therapeutic intervention. The development of highly selective ligands, such as the SAFit series for FKBP51, represents a major breakthrough, enabling the dissection of the specific roles of individual FKBP isoforms in health and disease. Future efforts will likely focus on the development of ligands with improved pharmacokinetic properties, the exploration of novel chemical scaffolds, and the identification of ligands that can modulate FKBP function beyond simple inhibition, such as allosteric modulators or degraders. The continued integration of structural biology, computational chemistry, and innovative screening technologies will undoubtedly fuel the discovery of the next generation of FKBP-targeted therapeutics.

References

The dTAG System: A Technical Guide to PROTAC-mediated Protein Degradation Using the FKBP12(F36V) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the dTAG System

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology in drug discovery and chemical biology, enabling the targeted degradation of specific proteins of interest (POIs). Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell entirely. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The degradation TAG (dTAG) system is a powerful and versatile platform that utilizes the PROTAC concept for rapid, selective, and reversible protein degradation.[2][3] This system overcomes the challenge of developing a unique high-affinity ligand for every POI by employing a universal "tag" and a corresponding degrader molecule. The core of the dTAG system consists of a mutant form of the FK506-binding protein 12 (FKBP12) with a single point mutation (F36V), and a corresponding dTAG molecule that selectively binds to this mutant but not the wild-type FKBP12.[3][4][5]

The FKBP12(F36V) System: Mechanism of Action

The dTAG system based on FKBP12(F36V) operates through a straightforward and elegant mechanism. The gene encoding the POI is genetically modified to include a sequence that fuses the FKBP12(F36V) protein tag to either the N- or C-terminus of the POI.[3][6] This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[2][5]

Once the FKBP12(F36V)-tagged protein is expressed, a dTAG molecule is introduced to the cells. These dTAG molecules are cell-permeable and consist of a ligand that specifically recognizes the engineered FKBP12(F36V) tag and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7] This leads to the formation of a ternary complex between the FKBP12(F36V)-POI, the dTAG molecule, and the E3 ligase.[7]

Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.[1] The dTAG molecule is then released and can catalytically induce the degradation of more tagged protein molecules.[3]

Quantitative Data on FKBP12(F36V)-based PROTACs

The efficacy of dTAG molecules is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximal degradation, and the maximal degradation (Dmax), which is the percentage of the target protein degraded at the optimal degrader concentration.

Table 1: Degradation Potency of dTAG-13 (CRBN-recruiting)

FKBP12(F36V)-Fusion ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
ENLMV4;11100-1000>901-4
KRASG12VNIH/3T3100-1000>901-4
BRD4Various100-1000>901-4
HDAC1Various100-1000>901-4
MYCVarious100-1000>901-4
EZH2Various100-1000>901-4
PLK1Various100-1000>901-4

Data compiled from Nabet et al., Nature Chemical Biology 2018.[8]

Table 2: Degradation Potency of dTAGV-1 (VHL-recruiting)

FKBP12(F36V)-Fusion ProteinDC50 (nM)Dmax (%)
FKBP12F36V-BRD41095
FKBP12F36V-KRAS12585
FKBP12F36V-EWS/FLI25090
FKBP12F36V-Nluc598
FKBP12F36V-CDK950075

Data is illustrative and compiled from various sources.

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that cannot form the productive ternary complex required for degradation.

Experimental Protocols

Generation of FKBP12(F36V)-Tagged Cell Lines

1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the tagged protein.

  • Day 1: Cell Seeding: Plate the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Transduction: Thaw the lentiviral particles containing the FKBP12(F36V)-POI construct on ice. Add the appropriate amount of viral particles to the cells in the presence of polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.

  • Day 3: Medium Change: Replace the virus-containing medium with fresh complete medium.

  • Day 5 onwards: Selection and Expansion: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells. Expand the stable cell line for subsequent experiments.

2. CRISPR/Cas9-mediated Knock-in for Endogenous Tagging

This method allows for the study of the protein at its endogenous expression level.

  • Design and Construction:

    • Design a single guide RNA (sgRNA) that targets the C-terminus or N-terminus of the POI's gene.

    • Construct a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic regions upstream and downstream of the sgRNA target site.

  • Transfection: Co-transfect the target cells with the sgRNA/Cas9 expression vector and the donor plasmid.

  • Selection and Screening: Select for successfully edited cells using a selection marker included in the donor plasmid. Screen individual clones by PCR and Western blotting to confirm the correct integration of the FKBP12(F36V) tag.

Key Assays for Characterizing dTAG-mediated Degradation

1. Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in the levels of the tagged protein.

  • Cell Treatment: Plate the FKBP12(F36V)-tagged cells and treat them with a range of dTAG molecule concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the POI or the FKBP12 tag. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

2. Ubiquitination Assay

This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat the FKBP12(F36V)-tagged cells with the dTAG molecule and a proteasome inhibitor (e.g., MG132) for a few hours.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the FKBP12(F36V)-POI using an antibody against the POI or the tag.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. The appearance of a ladder of higher molecular weight bands indicates polyubiquitination of the target protein.

3. Cell Viability Assay

This assay assesses the functional consequence of degrading the POI.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with a range of dTAG molecule concentrations for an extended period (e.g., 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to measure the number of viable cells in each well.

  • Data Analysis: Plot the cell viability against the dTAG molecule concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizing Signaling Pathways and Workflows

dot

PROTAC_Mechanism PROTAC-mediated Protein Degradation using the FKBP12(F36V) System cluster_components System Components cluster_process Degradation Pathway POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused to Ternary Ternary Complex Formation FKBP12->Ternary PROTAC dTAG Molecule PROTAC->PROTAC PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase (CRBN or VHL) E3->Ternary Recruited to Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Executes Ubiquitination Polyubiquitination Ternary->Ubiquitination Leads to Ubiquitination->Degradation Marks for Degradation->POI Eliminates

Caption: Mechanism of PROTAC-mediated protein degradation via the FKBP12(F36V) system.

dot

Experimental_Workflow Experimental Workflow for dTAG System cluster_cell_line Cell Line Generation cluster_assays Characterization Assays cluster_data Data Analysis Lentivirus Lentiviral Transduction TaggedCell FKBP12(F36V)-POI Expressing Cells Lentivirus->TaggedCell CRISPR CRISPR/Cas9 Knock-in CRISPR->TaggedCell Treatment Treat with dTAG Molecule TaggedCell->Treatment Western Western Blot (Protein Degradation) Treatment->Western UbAssay Ubiquitination Assay Treatment->UbAssay Viability Cell Viability Assay Treatment->Viability DC50 Determine DC50 Western->DC50 Dmax Determine Dmax Western->Dmax IC50 Determine IC50 Viability->IC50

References

The dTAG System: An In-depth Technical Guide to AP1867-Based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) has been revolutionized by the development of novel chemical biology tools that enable precise and rapid control over protein abundance. Among these, the degradation tag (dTAG) system stands out as a versatile and powerful platform for inducing the selective degradation of virtually any intracellular protein of interest (POI). This technology leverages a heterobifunctional small molecule, a "dTAG degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).

Contrary to the initial query, AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are not direct ligands for E3 ubiquitin ligases. Instead, they are synthetic ligands for a specifically engineered mutant of the FK506-binding protein 12 (FKBP12), known as FKBP12(F36V). In the dTAG system, the POI is genetically tagged with this FKBP12(F36V) mutant. The dTAG degrader molecule then acts as a bridge, with one end binding to the FKBP12(F36V) tag on the POI and the other end recruiting an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

This guide provides a comprehensive technical overview of the dTAG system, including its mechanism of action, quantitative performance data, detailed experimental protocols for its implementation, and visual representations of the key pathways and workflows.

Mechanism of Action

The dTAG system is a powerful chemical-genetic tool that allows for the rapid and selective degradation of a target protein. The core components of this system are:

  • The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (phenylalanine to valine at position 36). This mutation creates a "hole" in the binding pocket that allows for the specific and high-affinity binding of a "bumped" ligand, AP1867.[1]

  • The Protein of Interest (POI): The target protein that is to be degraded. The gene encoding the POI is genetically modified to include the coding sequence for the FKBP12(F36V) tag, creating a fusion protein.

  • The dTAG Degrader: A heterobifunctional molecule consisting of three parts:

    • An AP1867-based ligand that selectively binds to the FKBP12(F36V) tag.

    • A ligand that recruits a specific E3 ubiquitin ligase (e.g., a thalidomide derivative for CRBN or a VHL ligand).

    • A chemical linker that connects the two ligands.

The mechanism of dTAG-mediated protein degradation is a catalytic process:

  • The dTAG degrader enters the cell and simultaneously binds to the FKBP12(F36V)-tagged POI and the E3 ubiquitin ligase, forming a ternary complex.

  • The formation of this ternary complex brings the POI into close proximity with the E3 ligase.

  • The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI, forming a polyubiquitin chain.

  • The polyubiquitinated POI is recognized by the 26S proteasome.

  • The proteasome unfolds and degrades the POI into small peptides, while the dTAG degrader and the E3 ligase are released and can initiate another round of degradation.

This process allows for the rapid, efficient, and selective removal of the target protein from the cell, providing a powerful tool for studying protein function and validating drug targets.[2][]

Quantitative Data Presentation

The efficacy of dTAG degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating degrader concentrations.

Binding Affinity of AP1867

The selectivity of the dTAG system is rooted in the differential binding affinity of AP1867 for the mutant FKBP12(F36V) versus the wild-type FKBP12.

LigandProteinBinding Affinity (IC50/Kd)
AP1867FKBP12(F36V)IC50 = 1.8 nM[4]
AP1867Wild-Type FKBP12Kd = 67 nM[5]
Degradation Efficiency of dTAG Molecules

The following tables summarize the degradation efficiency of various dTAG molecules across different target proteins and cell lines.

Table 1: dTAG-13 (CRBN-recruiting)

Target ProteinCell LineTreatment TimeDC50Dmax
FKBP12(F36V)-KRAS(G12V)NIH/3T34-8 hours~50 nM>90%[6]
FKBP12(F36V)-BRD4MV4;111 hour<50 nM>90%[2]
FKBP12(F36V)-HDAC1MV4;111 hour<50 nM>90%[6]
FKBP12(F36V)-MYCMV4;111 hour<50 nM>90%[6]
FKBP12(F36V)-EZH2MV4;111 hour<50 nM>90%[6]
FKBP12(F36V)-PLK1MV4;111 hour<50 nM>90%[6]
CDK2-dTAGDuodenum organoids4 hours<100 nM>80%
CDK5-dTAGDuodenum organoids4 hours<100 nM>85%

Table 2: dTAGV-1 (VHL-recruiting)

Target ProteinDC50 (nM)Dmax (%)
FKBP12(F36V)-BRD41095%[5]
FKBP12(F36V)-KRAS12585%[5]
FKBP12(F36V)-EWS/FLI25090%[5]
FKBP12(F36V)-Nluc598%[5]
FKBP12(F36V)-CDK950075%[5]

Table 3: dTAG-47 (CRBN-recruiting)

Target ProteinCell LineTreatment ConditionsOutcome
FKBP12(F36V)-MELKMDA-MB-468500 nM, 14-72 hEfficient protein depletion[7]
NL-FKBP-Cas9HEK293T0-3000 nM, 48 hDose-dependent degradation[7]

Experimental Protocols

Generation of FKBP12(F36V)-Tagged Cell Lines

4.1.1 Lentiviral-Mediated Expression

This method is suitable for rapid expression of the fusion protein, especially for proof-of-concept studies.

  • Vector Selection: Choose a lentiviral expression vector containing the FKBP12(F36V) tag. Plasmids for N- or C-terminal tagging are available (e.g., from Addgene).

  • Cloning: Clone the cDNA of your POI into the lentiviral vector in-frame with the FKBP12(F36V) tag.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., puromycin or neomycin/G418).

  • Validation: Confirm the expression of the full-length fusion protein by Western blotting using antibodies against the POI and/or an epitope tag (e.g., HA) included in the vector.

4.1.2 CRISPR/Cas9-Mediated Endogenous Knock-in

This method allows for the expression of the tagged protein at its endogenous locus, preserving its native regulation.

  • Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the genomic region near the start or stop codon of the POI, depending on whether N- or C-terminal tagging is desired.

  • Donor Template Design: Synthesize a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include a selectable marker if desired.

  • Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor template plasmid.

  • Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Screening and Validation: Screen the resulting clones for correct integration of the FKBP12(F36V) tag by PCR genotyping and Sanger sequencing. Confirm the expression of the tagged protein at the expected size by Western blotting.

Western Blotting for Protein Degradation Analysis
  • Cell Seeding and Treatment: Seed the FKBP12(F36V)-tagged cells in a multi-well plate. Allow them to adhere and grow to 70-80% confluency. Treat the cells with a serial dilution of the dTAG degrader or DMSO as a vehicle control for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, α-tubulin, or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the DMSO control.

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

HiBiT Assay for High-Throughput Degradation Analysis

This bioluminescent assay offers a sensitive and quantitative method for measuring protein degradation in live cells.

  • Cell Line Generation: Generate a stable cell line endogenously expressing the POI tagged with the 11-amino-acid HiBiT peptide and the FKBP12(F36V) tag using CRISPR/Cas9.

  • Assay Protocol:

    • Seed the dual-tagged cells in a 96- or 384-well white opaque plate.

    • Treat the cells with a serial dilution of the dTAG degrader or DMSO control.

    • Incubate for the desired time course.

  • Lytic Detection (Endpoint):

    • Equilibrate the plate to room temperature.

    • Add Nano-Glo® HiBiT Lytic Reagent (which contains the LgBiT protein and furimazine substrate) to each well.

    • Mix on an orbital shaker for 3-10 minutes to ensure complete lysis and signal development.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the luminescence readings to the DMSO control.

    • Plot the normalized data against the degrader concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: dTAG-mediated protein degradation pathway.

dTAG_Experimental_Workflow cluster_Step1 Step 1: Cell Line Generation cluster_Step2 Step 2: Cell Culture & Treatment cluster_Step3 Step 3: Degradation Analysis cluster_Step4 Step 4: Data Quantification Lentivirus Lentiviral Transduction Cell_Seeding Seed FKBP12(F36V)- tagged cells Lentivirus->Cell_Seeding CRISPR CRISPR/Cas9 Knock-in CRISPR->Cell_Seeding Treatment Treat with dTAG Degrader (Dose-response & Time-course) Cell_Seeding->Treatment Western_Blot Western Blot Treatment->Western_Blot HiBiT_Assay HiBiT Luminescence Assay Treatment->HiBiT_Assay Quantification Quantify Protein Levels Western_Blot->Quantification HiBiT_Assay->Quantification DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax dTAG_vs_Inhibitor cluster_Inhibitor Traditional Inhibitor cluster_dTAG dTAG System Inhibitor Small Molecule Inhibitor Target_I Target Protein Inhibitor->Target_I Binds (Occupancy-driven) Function_I Protein Function Target_I->Function_I Inhibits dTAG_mol dTAG Degrader Target_D Tagged Target Protein dTAG_mol->Target_D Binds (Event-driven) Degradation Degradation Target_D->Degradation Induces Function_D Protein Function Degradation->Function_D Eliminates Scaffold & Function

References

Principles of Chemically Induced Dimerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technology that allows for the controlled interaction of proteins within a cellular context, triggered by the addition of a small, cell-permeable molecule.[1] This technique has become an invaluable tool in biological research and drug development, enabling the precise manipulation of cellular processes such as signal transduction, gene expression, and protein localization.[1][2] By fusing proteins of interest to dimerizer-binding domains, researchers can conditionally induce their association, offering spatiotemporal control over a wide range of biological functions.[2] This guide provides a comprehensive overview of the core principles of CID, detailing the major systems, quantitative parameters, experimental protocols, and underlying signaling pathways.

Core Principles of Chemically Induced Dimerization

The fundamental concept of CID involves two engineered protein domains that have no intrinsic affinity for each other but are induced to bind in the presence of a specific small molecule, referred to as the "dimerizer".[1] This dimerizer acts as a molecular glue, bridging the two protein domains and, consequently, the proteins of interest to which they are fused.[3] This induced proximity can be used to reconstitute a functional protein from separate domains, trigger a signaling cascade by bringing an enzyme close to its substrate, or relocate a protein to a specific subcellular compartment.[2]

A key feature of many CID systems is the high degree of cooperativity. For instance, in the well-characterized FKBP-FRB system, the affinity of the rapamycin-FKBP complex for FRB is significantly higher than the affinity of rapamycin for FRB alone, ensuring a low background of dimerization in the absence of the inducer.[4]

Major Chemically Induced Dimerization Systems

Several orthogonal CID systems have been developed, each with its unique dimerizing molecule and protein partners. This orthogonality allows for the simultaneous and independent control of multiple dimerization events within the same cell.[5]

The FKBP-FRB System

The most widely used CID system is based on the interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase, induced by the macrolide rapamycin or its analogs ("rapalogs").[3] Rapamycin binds to FKBP, creating a composite surface that is then recognized by the FRB domain, leading to the formation of a stable ternary complex.[4]

The Gibberellin-GID1-GAI System

Derived from the plant hormone signaling pathway, this system utilizes gibberellin (GA) to induce the interaction between GIBBERELLIN INSENSITIVE DWARF1 (GID1) and a member of the DELLA protein family, GIBBERELLIN INSENSITIVE (GAI).[5] Gibberellin binds to its receptor, GID1, which then undergoes a conformational change that allows it to bind to the DELLA domain of GAI.[6]

The Abscisic Acid (ABA)-PYL-ABI System

Also originating from a plant signaling pathway, this system is based on the hormone abscisic acid (ABA). ABA binds to the pyrabactin resistance-like (PYL) protein, which then interacts with and inhibits type 2C protein phosphatases (PP2Cs), such as ABI1.[7][8] This system offers another orthogonal tool for controlling protein-protein interactions.

Quantitative Data of CID Systems

The efficiency and specificity of a CID system are determined by the binding affinities of its components. The dissociation constant (Kd) is a common metric used to quantify the strength of these interactions, with a lower Kd indicating a higher affinity.

SystemComponent 1Component 2DimerizerDissociation Constant (Kd)
FKBP-FRB FKBPRapamycin-~0.2 nM
FRBRapamycin-~26 µM
FKBP-RapamycinFRBRapamycin~12 nM[4]
ABA-PYL-PP2C PYR1 (a PYL)(+)-ABA-IC50 of 125 nM for PP2C inhibition[7][8]

Signaling Pathways

The plant-based CID systems are derived from natural signaling pathways that regulate growth and stress responses. Understanding these pathways is crucial for their effective application.

Gibberellin Signaling Pathway

In plants, gibberellin is a hormone that promotes growth by overcoming the repressive effects of DELLA proteins. In the absence of gibberellin, DELLA proteins inhibit transcription factors required for growth. The binding of gibberellin to its receptor, GID1, leads to the formation of a GA-GID1-DELLA complex.[6][9] This complex is recognized by an F-box protein (part of an SCF E3 ubiquitin ligase complex), which targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][10] This degradation relieves the repression of growth-promoting genes.

Gibberellin_Signaling GA Gibberellin GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (GAI) GID1->DELLA binds to SCF SCF E3 Ligase DELLA->SCF recruited to Growth_Repression Growth Repression DELLA->Growth_Repression causes Proteasome 26S Proteasome SCF->Proteasome targets for degradation Growth Growth Proteasome->Growth enables

Gibberellin signaling pathway leading to DELLA protein degradation.
Abscisic Acid Signaling Pathway

Abscisic acid is a plant hormone involved in stress responses, such as drought tolerance. In the absence of ABA, type 2C protein phosphatases (PP2Cs), like ABI1, are active and dephosphorylate and inactivate SnRK2 kinases.[11][12] When ABA is present, it binds to PYL receptors, inducing a conformational change that allows them to bind to and inhibit PP2Cs.[1][13] This inhibition releases the SnRK2 kinases, which can then autophosphorylate and become active.[1] Activated SnRK2 kinases then phosphorylate downstream targets, such as transcription factors and ion channels, to mediate the plant's stress response.[14]

ABA_Signaling ABA Abscisic Acid PYL PYL Receptor ABA->PYL binds PP2C PP2C (ABI) PYL->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 inhibits Downstream Downstream Targets SnRK2->Downstream phosphorylates Stress_Response Stress Response Downstream->Stress_Response mediates

Abscisic acid signaling pathway leading to stress response.

Experimental Protocols

Several key experimental techniques are used to validate and quantify chemically induced dimerization.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure the proximity of two proteins in living cells.[15] If the two proteins of interest, fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP), are brought together by a dimerizer, an increase in FRET signal will be observed.

Detailed Methodology:

  • Construct Design: Fuse the proteins of interest to a suitable FRET pair, such as CFP (donor) and YFP (acceptor).

  • Cell Culture and Transfection: Culture an appropriate cell line and transfect the cells with the plasmids encoding the fusion proteins.

  • Microscopy Setup: Use a fluorescence microscope equipped with the appropriate filter sets for the chosen FRET pair.

  • Image Acquisition:

    • Acquire a pre-dimerizer image of the cells in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

    • Add the dimerizer to the cell culture medium at the desired concentration.

    • Acquire a time-series of images in the same three channels to monitor the change in FRET signal over time.

  • Data Analysis: Calculate the normalized FRET efficiency for each cell at each time point. An increase in the FRET signal in the acceptor channel upon donor excitation, concurrent with a decrease in donor emission, indicates dimerization.[16]

Protein Translocation Assay

This assay is used to visualize the movement of a protein of interest from one subcellular compartment to another upon induced dimerization.[17]

Detailed Methodology:

  • Construct Design:

    • Fuse one CID protein domain (e.g., FRB) to an "anchor" protein that is localized to a specific subcellular compartment (e.g., the plasma membrane or mitochondria).

    • Fuse the other CID protein domain (e.g., FKBP) to the "bait" protein of interest, which is typically cytosolic.

    • Include fluorescent tags (e.g., GFP or mCherry) on both fusion proteins to allow for visualization.

  • Cell Culture and Transfection: Culture and transfect cells with the plasmids encoding the anchor and bait fusion proteins.

  • Microscopy: Use a confocal or widefield fluorescence microscope to visualize the subcellular localization of the fluorescently tagged proteins.

  • Image Acquisition:

    • Acquire a pre-dimerizer image to confirm the initial localization of the anchor and bait proteins.

    • Add the dimerizer to the cell culture medium.

    • Acquire a time-series of images to track the translocation of the bait protein to the location of the anchor protein.

  • Data Analysis: Quantify the change in fluorescence intensity of the bait protein in the target compartment over time.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. It can be used to confirm that the two proteins of interest physically associate in the presence of the dimerizer.[2][18]

Detailed Methodology:

  • Construct Design: Express the two proteins of interest, each fused to one of the CID domains, in a suitable cell line. One of the proteins should also have an epitope tag (e.g., HA or FLAG) for immunoprecipitation.

  • Cell Lysis:

    • Treat the cells with the dimerizer or a vehicle control for the desired amount of time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the epitope tag on the bait protein.

    • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both the bait and the prey proteins to detect their presence in the immunoprecipitated complex. A band for the prey protein in the dimerizer-treated sample, but not in the control, confirms the induced interaction.[19]

Applications in Research and Drug Development

CID technology has a wide range of applications:

  • Studying Signal Transduction: By inducibly bringing signaling proteins together, researchers can dissect the temporal and spatial dynamics of signaling pathways.[2]

  • Controlling Gene Expression: CID can be used to assemble transcription factors, thereby activating or repressing gene expression at will.

  • Protein Relocation: The "anchor-away" technique uses CID to sequester a protein of interest in a specific cellular compartment, effectively inactivating it.

  • Drug Discovery: CID can be used to create cell-based assays for screening for compounds that disrupt or stabilize protein-protein interactions.

  • Synthetic Biology: CID systems are being used to build artificial cellular circuits and logic gates.[5]

Conclusion

Chemically induced dimerization provides a versatile and powerful platform for the precise control of protein interactions in living systems. With a growing toolbox of orthogonal CID systems and a deep understanding of their quantitative parameters and underlying mechanisms, researchers are well-equipped to tackle complex biological questions and develop novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a starting point for the successful implementation of this transformative technology.

References

An In-depth Technical Guide to the Applications of AP1867 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of AP1867 derivatives. These synthetic molecules are pivotal in the fields of chemical biology and drug discovery, primarily enabling the chemically induced dimerization (CID) and targeted protein degradation (TPD) of specific proteins. The high affinity and specificity of AP1867 for the engineered FKBP12(F36V) mutant protein form the basis of these powerful technologies, allowing for precise temporal control over protein function and abundance.

Core Concepts: Chemically Induced Dimerization and Targeted Protein Degradation

AP1867 is a synthetic ligand designed to bind with high selectivity to a mutant form of the human FKBP12 protein, where a phenylalanine at position 36 is replaced by a valine (FKBP12(F36V)).[1] This "bump-and-hole" engineering strategy ensures that AP1867 and its derivatives do not significantly interact with the wild-type FKBP12 protein, thus minimizing off-target effects.

Chemically Induced Dimerization (CID): This technique utilizes a bifunctional molecule, often a homodimer of an AP1867 derivative, to bring two FKBP12(F36V)-tagged proteins into close proximity. This induced dimerization can be used to activate signaling pathways, trigger protein translocation, or reconstitute split-protein sensors.

Targeted Protein Degradation (TPD) and the dTAG System: AP1867 derivatives are central to the degradation tag (dTAG) system, a powerful method for achieving rapid and selective protein knockdown.[1][2] In this system, a protein of interest (POI) is tagged with the FKBP12(F36V) domain. A heterobifunctional molecule, known as a dTAG degrader, is then introduced. This molecule consists of an AP1867 derivative linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3] The dTAG molecule simultaneously binds to the FKBP12(F36V)-tagged POI and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

Quantitative Data of AP1867 and its Derivatives

The efficacy of AP1867-based systems is underpinned by the specific and high-affinity binding to the FKBP12(F36V) mutant. The following tables summarize key quantitative data for AP1867 and its widely used dTAG derivatives.

CompoundTargetBinding Affinity (IC50/Kd)E3 Ligase RecruitedReference
AP1867 FKBP12(F36V)IC50 = 1.8 nMN/A[5]
FKBP12 (wild-type)Kd = 67 nMN/A[6]
dTAG-13 FKBP12(F36V)IC50 = 146.80 nM (AlphaScreen)Cereblon (CRBN)[7]
FKBP12 (wild-type)IC50 > 25,000 nM (AlphaScreen)Cereblon (CRBN)[7]
CRBNIC50 = 64.19 nM (AlphaScreen)N/A[7]
dTAG-7 FKBP12(F36V)Not explicitly foundCereblon (CRBN)[1][8]
dTAGV-1 FKBP12(F36V)Not explicitly foundvon Hippel-Lindau (VHL)[3]
dTAG DerivativeTarget ProteinCell LineDC50 (Degradation)Dmax (Degradation)Time to DmaxReference
dTAG-13 FKBP12(F36V)-Nluc293FT~10-100 nM>90%4-24 hours[1]
FKBP12(F36V)-BRD4293T~100 nM>90%4 hours[1]
FKBP12(F36V)-KRAS(G12V)NIH/3T3~100 nM>90%4-8 hours[1][9]
dTAG-7 FKBP12(F36V)-Nluc293FT~10-100 nM>90%4 hours[1]
dTAGV-1 LACZ-FKBP12(F36V)PATU-8902~500 nM>90%4 hours[3]
FKBP12(F36V)-KRAS(G12V)PATU-8902Not explicitly found>90%Not explicitly found[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of AP1867-based technologies. Below are protocols for key experiments.

Protocol 1: dTAG-Mediated Protein Degradation and Western Blot Analysis

This protocol outlines the steps for treating cells with a dTAG degrader and subsequently analyzing the degradation of the target protein by Western blot.

Materials:

  • Cells expressing the FKBP12(F36V)-tagged protein of interest

  • dTAG degrader (e.g., dTAG-13) and corresponding negative control

  • Complete cell culture medium

  • DMSO (for stock solutions)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the FKBP12 tag

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for optimal growth and treatment.

  • dTAG Treatment: The following day, treat the cells with the desired concentrations of the dTAG degrader. A dose-response experiment is recommended (e.g., 0, 1, 10, 100, 500 nM). Also include a negative control degrader treatment. Incubate for the desired time period (e.g., 1, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to demonstrate the interaction between the FKBP12(F36V)-tagged protein, the dTAG degrader, and the E3 ligase.

Materials:

  • Cells expressing the FKBP12(F36V)-tagged protein of interest

  • dTAG degrader

  • Co-IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease inhibitors

  • Antibody against the FKBP12(F36V) tag or the protein of interest for immunoprecipitation

  • Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) for detection

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the dTAG degrader (e.g., 100 nM for 1-2 hours) and a vehicle control. Lyse the cells using a non-denaturing lysis buffer as described in Protocol 1.

  • Pre-clearing Lysates:

    • Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C on a rotator.

    • Place the tubes on a magnetic rack and collect the supernatant. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the immunoprecipitating antibody to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1.

    • Probe the membrane with antibodies against the immunoprecipitated protein (as a positive control) and the E3 ligase to detect the co-immunoprecipitated protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to AP1867 derivatives.

dTAG_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome dTAG dTAG Molecule (AP1867 Derivative) FKBP12F36V->dTAG E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation Degradation Proteasome->Degradation

Caption: Mechanism of dTAG-mediated protein degradation.

dTAG_Workflow start Start: Design Experiment construct 1. Generate FKBP12(F36V)-tagged cell line or animal model start->construct validate 2. Validate fusion protein expression and function construct->validate treat 3. Treat with dTAG degrader (dose-response and time-course) validate->treat harvest 4. Harvest cells/tissues treat->harvest analyze 5. Analyze protein degradation (e.g., Western Blot, Mass Spec) harvest->analyze phenotype 6. Assess downstream phenotypic effects analyze->phenotype end End: Data Interpretation phenotype->end

Caption: General experimental workflow for a dTAG experiment.

KRAS_Signaling_Degradation dTAG_KRAS dTAG-mediated degradation of FKBP12(F36V)-KRAS(G12V) KRAS KRAS(G12V) dTAG_KRAS->KRAS Degrades RAF RAF KRAS->RAF Activates PI3K PI3K KRAS->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: dTAG-mediated degradation of oncogenic KRAS(G12V) and its impact on downstream signaling.[10][11][12][13]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing AP1867-3-(aminoethoxy)ethoxytriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) that incorporates AP1867-3-(aminoethoxy)ethoxytriazole as a warhead for the FKBP12F36V mutant protein. This PROTAC is a key component of the degradation TAG (dTAG) system, a powerful chemical biology tool for targeted protein degradation. The protocol outlines the synthesis of a dTAG-13 analog, which links the AP1867 moiety to a thalidomide-based E3 ligase ligand for Cereblon (CRBN) via a polyethylene glycol (PEG) linker. This application note also includes a summary of the dTAG signaling pathway, quantitative data for the synthesized PROTAC, and detailed experimental procedures.

Introduction

PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of two ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The dTAG system is a versatile platform for rapid and selective protein degradation. It utilizes a PROTAC molecule that specifically targets a protein of interest tagged with a mutant FKBP12 protein (FKBP12F36V).[2][3][] The PROTAC contains a ligand for FKBP12F36V (an AP1867 derivative) and a ligand for an E3 ligase, such as CRBN.[5][6] This document details the synthesis of a dTAG-13 analog, a potent and selective degrader of FKBP12F36V-tagged proteins.

Signaling Pathway: The dTAG System

The dTAG system operates by inducing the formation of a ternary complex between the FKBP12F36V-tagged protein of interest, the dTAG molecule (PROTAC), and the E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

dTAG_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI-FKBP12_F36V) PROTAC dTAG-13 PROTAC POI->PROTAC Binds to AP1867 warhead Ub_POI Ubiquitinated POI POI->Ub_POI Ternary Complex Formation & Ubiquitination CRBN CRBN E3 Ligase Complex CRBN->PROTAC Binds to Thalidomide ligand CRBN->Ub_POI Ternary Complex Formation & Ubiquitination Proteasome 26S Proteasome Proteasome->POI Protein Fragments Ub Ubiquitin Ub_POI->Proteasome Recognition & Degradation

Caption: The dTAG system mechanism of action.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized dTAG-13 analog.

PropertyValueReference
Molecular Weight1049.18 g/mol [7]
Molecular FormulaC57H68N4O15[7]
Purity (HPLC)≥98%
Solubility (DMSO)≥50 mM[7][8]
Solubility (Ethanol)≥20 mM[7]
IC50 (FKBP12F36V)~147 nM (for dTAG-13 in AlphaScreen assay)[9]
IC50 (Wild-type FKBP12)>25 µM (for dTAG-13 in AlphaScreen assay)[9]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a dTAG-13 analog, starting from this compoundethoxytriazole. The synthesis involves the coupling of the AP1867-based warhead to a thalidomide-derived E3 ligase ligand via a PEG linker.

Materials and Reagents
  • This compoundethoxytriazole

  • (2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Thalidomide-PEG3-Amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis Workflow

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: - AP1867-linker precursor - Thalidomide-linker precursor Coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Purification Purification by Reverse-Phase HPLC Coupling->Purification Characterization Characterization: - Mass Spectrometry (MS) - NMR Spectroscopy Purification->Characterization Final_Product Final PROTAC (dTAG-13 analog) Characterization->Final_Product

Caption: General workflow for PROTAC synthesis.

Step-by-Step Protocol

Step 1: Preparation of Carboxylic Acid-functionalized AP1867

If starting from this compoundethoxytriazole, it first needs to be coupled with a linker that has a terminal carboxylic acid. For this protocol, we will assume the availability of an AP1867 derivative with a terminal carboxylic acid ready for coupling.

Step 2: Amide Coupling of AP1867-linker-COOH and Thalidomide-linker-NH2

  • Dissolve the AP1867-linker-carboxylic acid (1.0 eq) and Thalidomide-PEG3-Amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification of the PROTAC

  • Purify the crude product by reverse-phase preparative HPLC using a C18 column.

  • A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.

  • Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a white solid.

Step 4: Characterization of the Final PROTAC

  • Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS). The expected mass for a dTAG-13 analog would be consistent with its molecular formula. For dTAG-13 (C57H68N4O15), the expected [M+H]+ would be approximately 1050.19.[10]

  • NMR Spectroscopy: Characterize the structure of the final PROTAC using 1H and 13C NMR spectroscopy. The spectra should be consistent with the proposed structure, showing characteristic peaks for the AP1867 moiety, the thalidomide moiety, and the PEG linker.

Conclusion

This application note provides a comprehensive guide for the synthesis of a potent PROTAC based on this compoundethoxytriazole for use in the dTAG system. The detailed protocol, along with the provided quantitative data and pathway information, will be a valuable resource for researchers in the fields of chemical biology and drug discovery who are interested in utilizing targeted protein degradation technologies. The successful synthesis of this PROTAC will enable the selective and rapid degradation of FKBP12F36V-tagged proteins, facilitating the study of protein function and target validation.

References

Application Notes and Protocols for AP1867-3-(aminoethoxy) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are synthetic ligands designed to interact with a specifically mutated form of the FK506-Binding Protein 12 (FKBP12), namely FKBP12(F36V). This engineered "bump-and-hole" strategy allows for highly specific and controlled induction of protein dimerization or degradation in cell culture systems, providing powerful tools for studying protein function, validating drug targets, and developing novel therapeutic strategies. These application notes provide an overview of the two primary uses of AP1867-based technologies: Chemically Induced Dimerization (CID) and Targeted Protein Degradation (dTAG system).

Section 1: Chemically Induced Dimerization (CID)

The CID technology utilizes bivalent ligands, such as homodimers of AP1867, to induce the dimerization of proteins of interest (POIs) that have been fused to the FKBP12(F36V) domain. This induced proximity can be used to activate signaling pathways, trigger protein translocation, or reconstitute split-protein functions.

Signaling Pathway: CID-Mediated Signal Transduction

The following diagram illustrates the general mechanism of CID, where a bivalent ligand induces the dimerization of a receptor protein, leading to the activation of a downstream signaling cascade.

CID_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bivalent_Ligand Bivalent Ligand (e.g., AP20187) Receptor1 POI-FKBP12(F36V) Bivalent_Ligand->Receptor1 Receptor2 POI-FKBP12(F36V) Bivalent_Ligand->Receptor2 Dimerized_Receptor Dimerized POI Receptor1->Dimerized_Receptor Receptor2->Dimerized_Receptor Downstream_Signaling Downstream Signaling Cascade Activation Dimerized_Receptor->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: General mechanism of Chemically Induced Dimerization (CID).

Experimental Protocol: Inducing Protein Homodimerization

This protocol provides a general workflow for inducing the homodimerization of a POI fused to FKBP12(F36V) using a bivalent ligand like AP20187.

Materials:

  • Mammalian cells expressing the POI-FKBP12(F36V) fusion protein.

  • Complete cell culture medium.

  • AP20187 (or other suitable bivalent FKBP12(F36V) ligand).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • Reagents for downstream analysis (e.g., lysis buffer, antibodies for western blotting, reagents for reporter assays).

Procedure:

  • Cell Seeding:

    • Seed the cells expressing the POI-FKBP12(F36V) fusion protein in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of the experiment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Dimerizer Stock Solution:

    • Prepare a stock solution of AP20187 in sterile DMSO. A common stock concentration is 1-10 mM.

    • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, dilute the AP20187 stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration, typically ranging from 1 nM to 1 µM.[1]

    • Remove the old medium from the cells and replace it with the medium containing the AP20187. Include a vehicle control (medium with the same concentration of DMSO used for the highest AP20187 concentration).

    • Incubate the cells for the desired period. The incubation time will depend on the specific biological process being studied and should be optimized (e.g., 30 minutes to 24 hours).

  • Downstream Analysis:

    • After the incubation period, proceed with the desired downstream analysis to assess the effects of dimerization. This may include:

      • Western Blotting: To confirm protein expression and analyze changes in post-translational modifications.

      • Immunofluorescence Microscopy: To visualize changes in protein localization.

      • Reporter Gene Assays: To measure the activation of specific signaling pathways.

      • Co-immunoprecipitation: To confirm the induced protein-protein interactions.

Section 2: Targeted Protein Degradation (dTAG System)

The dTAG system utilizes heterobifunctional molecules that contain a ligand for FKBP12(F36V) (derived from AP1867) and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2] This brings the FKBP12(F36V)-tagged POI into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]

Signaling Pathway: dTAG-Mediated Protein Degradation

The following diagram illustrates the mechanism of the dTAG system, leading to the targeted degradation of a POI.

dTAG_System_Pathway POI POI-FKBP12(F36V) Ternary_Complex Ternary Complex (POI-dTAG-E3) POI->Ternary_Complex dTAG_molecule dTAG Molecule (e.g., dTAG-13) dTAG_molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of the dTAG system for targeted protein degradation.

Experimental Protocol: Targeted Degradation of a Protein of Interest

This protocol outlines the steps for degrading an FKBP12(F36V)-tagged POI using a dTAG molecule like dTAG-13.

Materials:

  • Mammalian cells expressing the POI-FKBP12(F36V) fusion protein (generated via transient transfection, stable integration, or CRISPR/Cas9-mediated knock-in).[3]

  • Complete cell culture medium.

  • dTAG molecule (e.g., dTAG-13, dTAGv-1).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer for western blotting.

  • Primary antibody against the POI or the FKBP12(F36V) tag.

  • Secondary antibody for western blotting.

Procedure:

  • Cell Culture and Seeding:

    • Culture and maintain the cells expressing the POI-FKBP12(F36V) fusion protein.

    • Seed the cells in a suitable culture plate (e.g., 12-well or 6-well) to achieve 70-80% confluency for the experiment.

    • Incubate overnight.

  • Preparation of dTAG Stock Solution:

    • Prepare a 10 mM stock solution of the dTAG molecule in sterile DMSO.

    • Store the stock solution at -80°C.

  • dTAG Treatment:

    • Prepare serial dilutions of the dTAG molecule in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 10 nM to 1 µM.[5]

    • Remove the existing medium from the cells and add the medium containing the dTAG molecule. Include a DMSO vehicle control.

    • Incubate the cells for the desired duration. Significant degradation can often be observed within 1-4 hours, with maximal degradation typically occurring by 24 hours.[3][5]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody targeting the POI or the FKBP12(F36V) tag.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

Table 1: Quantitative Parameters for dTAG Molecules in Cell Culture
dTAG MoleculeE3 Ligase RecruitedTypical Working ConcentrationOnset of DegradationCell Lines TestedReference
dTAG-7 Cereblon (CRBN)50 - 500 nM~ 1 hour293FT[3]
dTAG-13 Cereblon (CRBN)1 - 500 nM< 1 hour293FT, MV4;11, NIH/3T3[3][5][6]
dTAGv-1 von Hippel-Lindau (VHL)100 - 500 nM~ 1 hour293FT, PATU-8902[7]
Table 2: Example of a Dose-Response Experiment with dTAG-13
dTAG-13 ConcentrationIncubation TimeCell LineTarget ProteinPercent Degradation
1 nM4 hours293FTFKBP12(F36V)-Nluc~20%
10 nM4 hours293FTFKBP12(F36V)-Nluc~50%
100 nM4 hours293FTFKBP12(F36V)-Nluc>90%
1000 nM4 hours293FTFKBP12(F36V)-Nluc>95%

Data are illustrative and based on published findings.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical dTAG experiment, from cell line generation to data analysis.

dTAG_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Line_Generation Generate Cell Line (Expressing POI-FKBP12(F36V)) Cell_Seeding Seed Cells for Experiment Cell_Line_Generation->Cell_Seeding dTAG_Treatment Treat Cells with dTAG Molecule Cell_Seeding->dTAG_Treatment Cell_Lysis Cell Lysis and Protein Quantification dTAG_Treatment->Cell_Lysis Western_Blot Western Blotting Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis

Caption: Workflow for a targeted protein degradation experiment using the dTAG system.

Conclusion

The use of AP1867-based technologies, including CID and the dTAG system, offers researchers precise and temporal control over protein function and abundance. These powerful tools facilitate the dissection of complex biological processes and the validation of novel therapeutic targets. The protocols and data presented here provide a comprehensive guide for the successful implementation of these innovative chemical biology approaches in cell culture experiments.

References

Application Notes and Protocols: AP1867-3-(aminoethoxy) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of AP1867-3-(aminoethoxy) for in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, bioavailability, and accurate administration of the compound in animal models.

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand that specifically binds to the F36V mutant of the FK506-binding protein 12 (FKBP12). It is a crucial component in chemical genetics and targeted protein degradation studies, often incorporated into Proteolysis Targeting Chimeras (PROTACs) to facilitate the degradation of the FKBP12-F36V fusion protein.[1][2][3][4] Proper preparation of this compound is essential for its efficacy in in vivo models.

Solubility Data

AP1867-3-(aminoethoxy) exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents and specific vehicle formulations for in vivo delivery. The following table summarizes its solubility in commonly used solvents.

SolventMaximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO)240 mg/mL (353.56 mM)Ultrasonic treatment may be required to achieve maximum solubility. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2][3]
Ethanol69.38 mg/mL (100 mM)
In Vivo Formulation 1≥ 6 mg/mL (8.84 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2≥ 6 mg/mL (8.84 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3≥ 6 mg/mL (8.84 mM)10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of AP1867-3-(aminoethoxy) for subsequent dilution into final vehicle formulations.

Materials:

  • AP1867-3-(aminoethoxy) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of AP1867-3-(aminoethoxy) powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL stock, add 1 mL of DMSO to 60 mg of the compound).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Preparation of In Vivo Working Solutions

The following protocols describe the preparation of 1 mL of working solution. The final concentration of AP1867-3-(aminoethoxy) in these formulations can reach at least 6 mg/mL.[1]

Materials:

  • AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Add 100 µL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.

Materials:

  • AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile tubes

Procedure:

  • Add 100 µL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until the solution is clear.

Materials:

  • AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)

  • Sterile Corn Oil

  • Sterile tubes

Procedure:

  • Add 100 µL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.

  • Add 900 µL of sterile corn oil.

  • Vortex vigorously until a uniform suspension is formed. Gentle heating and/or sonication may be required to aid dissolution.

Note on Preparation: If precipitation or phase separation occurs during the preparation of any working solution, gentle heating and/or sonication can be used to facilitate dissolution.[1] For continuous dosing studies exceeding two weeks, the stability of the formulation should be carefully considered, particularly for the corn oil-based preparation.[1]

Signaling Pathway and Mechanism of Action

AP1867-3-(aminoethoxy) is a synthetic ligand designed to bind to the F36V mutant of FKBP12. In the context of PROTACs, it serves as the warhead that targets an FKBP12(F36V)-fused protein of interest (POI). The other end of the PROTAC molecule is a ligand for an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in proximity to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (fused with FKBP12-F36V) AP1867 AP1867-3-(aminoethoxy) Moiety POI->AP1867 Proteasome Proteasome POI->Proteasome Degradation Linker Linker AP1867->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase E3_ligase->POI Ub Ubiquitin Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: Mechanism of PROTACs utilizing AP1867-3-(aminoethoxy).

Experimental Workflow

The following diagram outlines a typical workflow for preparing and administering AP1867-3-(aminoethoxy) in an in vivo study.

InVivo_Workflow cluster_workflow In Vivo Dosing Workflow start Start: Weigh AP1867-3-(aminoethoxy) prepare_stock Prepare DMSO Stock Solution start->prepare_stock prepare_vehicle Prepare In Vivo Working Solution prepare_stock->prepare_vehicle animal_dosing Administer to Animal Model prepare_vehicle->animal_dosing end Endpoint Analysis animal_dosing->end

Caption: Workflow for in vivo preparation and administration.

References

Application of AP1867 in dTAG Systems for Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI). This technology leverages the specificity of a "bumped" ligand, AP1867, for a mutant FKBP12 protein (FKBP12F36V), which is fused to the POI. The formation of this complex initiates a cascade of events leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. This application note provides a detailed overview of the dTAG system, its components, and protocols for its implementation in research and drug development settings.

The dTAG system offers significant advantages over traditional genetic knockdown or knockout approaches, including temporal control over protein loss, reversibility, and the ability to study the immediate consequences of protein depletion.[1][2][] The versatility of the system is further enhanced by the availability of different dTAG molecules that recruit distinct E3 ubiquitin ligases, such as cereblon (CRBN) or von Hippel-Lindau (VHL), allowing for context-specific optimization of protein degradation.[4][5][6]

Principle of the dTAG System

The dTAG system is a ternary complex-based technology composed of three key components:

  • The dTAG Moiety (AP1867-based): AP1867 is a synthetic ligand designed with a "bump" that sterically hinders its binding to wild-type FKBP12.[7] This moiety serves as the selective anchor for the FKBP12F36V tag.

  • The FKBP12F36V Tag: A mutant version of the FKBP12 protein with a single point mutation (F36V) that creates a "hole" in the binding pocket.[1][7] This engineered cavity accommodates the "bump" on the AP1867 ligand, ensuring high-affinity and selective binding. The gene encoding this tag is fused to the gene of the protein of interest.

  • The E3 Ligase Recruiter: A ligand that binds to a specific E3 ubiquitin ligase, such as thalidomide for CRBN or a VHL ligand.[5][6]

When a dTAG molecule, which is a heterobifunctional compound linking the AP1867 moiety to an E3 ligase recruiter, is introduced to cells expressing the FKBP12F36V-tagged protein, it facilitates the formation of a ternary complex between the tagged protein and the E3 ligase.[8][9] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[][10]

Signaling Pathway Diagram

dTAG_System_Pathway cluster_cell Cellular Environment cluster_e3 E3 Ubiquitin Ligase Complex POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein POI->FusionProtein fused to FKBP12F36V FKBP12(F36V) Tag FKBP12F36V->FusionProtein E3_Ligase E3 Ligase (e.g., CRBN or VHL) FusionProtein->E3_Ligase ternary complex formation Proteasome 26S Proteasome FusionProtein->Proteasome Recognition & Degradation dTAG_molecule dTAG Molecule (AP1867-Linker-E3 Ligase Ligand) dTAG_molecule->FusionProtein dTAG_molecule->E3_Ligase recruits E3_Ligase->FusionProtein Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of dTAG-mediated protein degradation.

Quantitative Data Summary

The efficacy of different dTAG molecules can be compared based on their potency (DC50), maximal degradation (Dmax), and kinetics. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Degradation Potency of dTAG Molecules

dTAG MoleculeE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
dTAG-13 CRBNFKBP12F36V-Nluc293FT~1-10 nM>90%[1][8]
FKBP12F36V-KRASG12VNIH/3T3~10-100 nM~90-95%[8]
nTurbo-FKBP12-~100 nM-[11]
dTAG-7 CRBNFKBP12F36V-Nluc293FTSub-micromolar>90%[1]
dTAGV-1 VHLFKBP12F36V-Nluc293FT~1-10 nM>90%[6]
nTurbo-FKBP12-~100 nM-[11]

Table 2: In Vivo Pharmacokinetics of dTAG Molecules

dTAG MoleculeAdministration RouteDose (mg/kg)Half-life (T1/2)AUCinf (h*ng/mL)Reference
dTAG-13 Intraperitoneal102.41 h6140[6][12]
dTAGV-1 Intraperitoneal104.43 h18517[6][12]

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

Two primary methods are used to express the FKBP12F36V-POI fusion protein: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.[1]

Lentiviral_Workflow Plasmid_Design 1. Design Lentiviral Vector (N- or C-terminal FKBP12F36V tag) Cloning 2. Clone POI into Vector Plasmid_Design->Cloning Virus_Production 3. Produce Lentivirus in Packaging Cells (e.g., HEK293T) Cloning->Virus_Production Transduction 4. Transduce Target Cells Virus_Production->Transduction Selection 5. Select for Transduced Cells (e.g., with antibiotics) Transduction->Selection Validation 6. Validate Fusion Protein Expression (Western Blot, qPCR) Selection->Validation

Caption: Workflow for generating FKBP12F36V-tagged cell lines via lentivirus.

  • Design:

    • Design a guide RNA (gRNA) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.

    • Design a donor template plasmid containing the FKBP12F36V coding sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the gRNA cut site. Include a selection marker if desired.

  • Transfection:

    • Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor template plasmid.

  • Selection and Screening:

    • If a selection marker is used, apply the appropriate selection agent.

    • Isolate single-cell clones by limiting dilution or FACS.

    • Screen individual clones for correct integration of the FKBP12F36V tag by PCR and Sanger sequencing.

  • Validation:

    • Confirm the expression of the endogenously tagged fusion protein at the correct molecular weight by Western blot using antibodies against the POI and/or the FKBP12 tag.

In Vitro Protein Degradation Assay

This protocol describes a typical experiment to assess the dose-response and kinetics of dTAG-mediated protein degradation.

Degradation_Assay_Workflow cluster_analysis Analysis Methods Cell_Seeding 1. Seed FKBP12F36V-POI cells in multi-well plates dTAG_Treatment 2. Treat with dTAG molecule (dose-response or time-course) Cell_Seeding->dTAG_Treatment Cell_Lysis 3. Harvest and Lyse Cells dTAG_Treatment->Cell_Lysis Analysis 4. Analyze Protein Levels Cell_Lysis->Analysis WB Western Blot Analysis->WB Luciferase Dual-Luciferase Assay (for Nluc fusions) Analysis->Luciferase MS Mass Spectrometry (for proteomics) Analysis->MS

Caption: Workflow for an in vitro dTAG protein degradation experiment.

  • Cell Seeding:

    • Seed the engineered cells expressing the FKBP12F36V-POI fusion protein into 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment.

  • dTAG Molecule Preparation:

    • Prepare a stock solution of the dTAG molecule (e.g., dTAG-13 or dTAGV-1) in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the dTAG molecule in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For dose-response experiments, replace the medium with the medium containing different concentrations of the dTAG molecule (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control. Incubate for a fixed time (e.g., 6, 12, or 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of the dTAG molecule (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Analyze the levels of the POI by Western blotting using an antibody specific to the POI or the FKBP12 tag. Include a loading control (e.g., GAPDH or β-actin).

    • For fusions with a luciferase reporter (e.g., NanoLuc), perform a dual-luciferase assay to quantify the relative luminescence.[1][13]

Troubleshooting and Considerations

  • Inefficient Degradation:

    • Suboptimal dTAG Molecule: Test different dTAG molecules that recruit different E3 ligases (e.g., dTAG-13 for CRBN vs. dTAGV-1 for VHL), as the efficiency can be cell-type and target-dependent.[5][6]

    • Tag Accessibility: The position of the FKBP12F36V tag (N- or C-terminus) can affect its accessibility. If one terminus fails, try the other.[9]

    • E3 Ligase Expression: Ensure that the target cells express sufficient levels of the recruited E3 ligase.

  • Off-Target Effects:

    • While the dTAG system is highly specific for the FKBP12F36V tag, it is good practice to include a negative control compound (e.g., dTAG-13-NEG or dTAGV-1-NEG) that binds the tag but not the E3 ligase.

    • Perform proteomics studies to confirm the selective degradation of the intended target.[9]

  • Reversibility: The degradation is reversible upon washout of the dTAG molecule. To confirm this, treat cells with the dTAG molecule, then wash it out and monitor the re-expression of the target protein over time.[][14]

Conclusion

The dTAG system, centered around the selective interaction between AP1867-based degraders and the FKBP12F36V tag, provides a robust and versatile platform for the targeted degradation of proteins. Its rapid and controllable nature makes it an invaluable tool for target validation in drug discovery and for dissecting complex biological processes. By following the detailed protocols and considering the key experimental variables outlined in these application notes, researchers can effectively implement this technology to gain deeper insights into protein function.

References

Designing Potent and Selective Protein Degraders Using AP1867-3-(aminoethoxy): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This document provides detailed application notes and protocols for the design and characterization of degrader molecules utilizing AP1867-3-(aminoethoxy), a synthetic ligand for the FKBP12(F36V) mutant protein. The FKBP12(F36V) "dTAG" (degradation tag) system allows for the rapid and specific degradation of any protein that can be fused to this tag, providing a versatile platform for target validation and mechanistic studies.

AP1867-3-(aminoethoxy) serves as the warhead for the FKBP12(F36V) protein.[1][2] By chemically linking this molecule to a ligand for an E3 ubiquitin ligase, a potent and selective degrader can be synthesized. This guide will walk you through the design considerations, a detailed synthesis protocol, and the essential experimental procedures for characterizing the resulting degrader's efficacy and mechanism of action.

Design and Synthesis of an AP1867-Based Degrader

The design of a successful PROTAC involves the careful selection of three key components: a ligand for the protein of interest (in this case, AP1867 for the FKBP12(F36V) tag), a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon), and a chemical linker that connects the two. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation.

Protocol 1: Synthesis of an AP1867-PEG-Pomalidomide PROTAC

This protocol describes the synthesis of a representative PROTAC where AP1867-3-(aminoethoxy) is coupled to pomalidomide via a polyethylene glycol (PEG) linker.

Materials:

  • AP1867-3-(aminoethoxy)

  • Pomalidomide-C5-azide (synthesized as described in supporting protocols or commercially available)[3]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reversed-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve AP1867-3-(aminoethoxy) (1.0 equivalent) and pomalidomide-C5-azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and H₂O.

  • "Click" Chemistry Reaction: To the stirred solution, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization and Storage: Collect the fractions containing the pure product, confirm its identity and purity by LC-MS and ¹H NMR spectroscopy, and lyophilize to obtain the final PROTAC as a solid. Store the compound at -20°C.

Characterization of Degrader Activity

Once synthesized, the efficacy of the AP1867-based degrader must be thoroughly characterized. This involves determining its ability to induce the degradation of the target protein in a cellular context.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative AP1867-based degrader targeting FKBP12(F36V). These values are essential for comparing the potency and efficacy of different degrader designs.

ParameterValueCell LineReference
DC₅₀ ~100 nMHEK293T expressing nTurbo-FKBP12[4]
Dₘₐₓ >90%Varies by cell line and target[5]
Binding Affinity (to FKBP12F36V) Low nMBiochemical Assay[4]

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary depending on the specific target protein fused to the FKBP12(F36V) tag, the cell line used, and the treatment duration.

Protocol 2: Western Blotting for Target Protein Degradation

Western blotting is a standard method to visualize and quantify the reduction in target protein levels following degrader treatment.

Materials:

  • Cells expressing the FKBP12(F36V)-tagged protein of interest

  • AP1867-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest or the tag

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the AP1867-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Prepare protein samples and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: HiBiT Assay for Kinetic Analysis of Protein Degradation

The HiBiT assay is a sensitive, real-time method to measure protein degradation kinetics.[1][2][6] This protocol assumes the use of a cell line where the FKBP12(F36V) tag is fused to the HiBiT peptide.

Materials:

  • CRISPR/Cas9-engineered cell line expressing the FKBP12(F36V)-HiBiT-tagged protein of interest

  • LgBiT protein

  • Nano-Glo® Live Cell Substrate

  • AP1867-based PROTAC

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent containing the LgBiT protein and substrate according to the manufacturer's instructions.

  • Assay Initiation: Add the Nano-Glo® Live Cell Reagent to the cells and incubate to allow for signal stabilization.

  • Degrader Treatment: Add a serial dilution of the AP1867-based PROTAC to the wells.

  • Kinetic Measurement: Immediately begin measuring luminescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours) using a plate reader with kinetic measurement capabilities.

  • Data Analysis: Plot the luminescence signal over time for each PROTAC concentration. From these kinetic profiles, calculate the degradation rate, DC₅₀, and Dₘₐₓ.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC AP1867-based PROTAC POI FKBP12(F36V)-POI PROTAC->POI Binds to FKBP12(F36V) tag E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Recycling PROTAC and E3 Ligase Recycled Ubiquitination->Recycling Degradation Degraded POI Proteasome->Degradation Results in

Caption: Mechanism of AP1867-based PROTAC action.

Synthesis_Workflow start Start Materials: AP1867-3-(aminoethoxy) Pomalidomide-linker-azide reaction Click Chemistry Reaction (CuSO4, Na-Ascorbate) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification RP-HPLC Purification workup->purification characterization LC-MS & NMR Analysis purification->characterization final_product Final PROTAC Molecule characterization->final_product

Caption: Workflow for the synthesis of an AP1867-based PROTAC.

Degrader_Characterization_Workflow cluster_western Western Blot Analysis cluster_hibit HiBiT Assay start Synthesized AP1867-PROTAC cell_treatment Treat cells expressing FKBP12(F36V)-tagged POI start->cell_treatment lysis_wb Cell Lysis cell_treatment->lysis_wb lysis_hibit Add LgBiT & Substrate cell_treatment->lysis_hibit sds_page SDS-PAGE lysis_wb->sds_page immunoblot Immunoblotting sds_page->immunoblot quantification_wb Densitometry & Quantification immunoblot->quantification_wb dc50_dmax_wb Determine DC50 & Dmax quantification_wb->dc50_dmax_wb kinetic_read Kinetic Luminescence Reading lysis_hibit->kinetic_read data_analysis_hibit Data Analysis kinetic_read->data_analysis_hibit dc50_dmax_rate Determine DC50, Dmax & Rate data_analysis_hibit->dc50_dmax_rate

Caption: Experimental workflow for degrader characterization.

References

Application Notes and Protocols for AP1867-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental workflow of AP1867-induced protein degradation. This technology, often referred to as the degradation TAG (dTAG) system, enables the rapid and specific degradation of a target protein of interest (POI). The system relies on a mutant form of the FKBP12 protein (FKBP12F36V) that is fused to the POI. A bifunctional molecule, which includes the synthetic ligand AP1867 or its derivatives (e.g., dTAG-13), then recruits this fusion protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The AP1867-induced protein degradation system is a powerful tool for studying protein function by acutely depleting a target protein. The core of this technology is a heterobifunctional small molecule that acts as a degrader. One end of this molecule is an analog of AP1867, which selectively binds to the engineered FKBP12F36V mutant.[1] The other end of the molecule is a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3]

This bifunctional nature allows the degrader to form a ternary complex, bringing the FKBP12F36V-tagged protein of interest into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][4] This targeted protein degradation approach offers advantages over traditional methods like RNA interference or CRISPR-Cas9, as it acts at the protein level, allowing for more immediate and often more complete removal of the target protein.[1][5]

Signaling Pathway Diagram

AP1867_Induced_Degradation cluster_cell Cell POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein POI->Fusion fused to FKBP FKBP12(F36V) tag FKBP->Fusion Ternary Ternary Complex (POI-dTAG-E3) Fusion->Ternary AP1867 dTAG Molecule (e.g., dTAG-13) AP1867->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: AP1867-induced protein degradation signaling pathway.

Experimental Workflow

The general workflow for an AP1867-induced protein degradation experiment involves several key stages, from cell line generation to data analysis.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Line Generation (Express POI-FKBP12(F36V)) B 2. Cell Culture and Seeding A->B C 3. AP1867/dTAG Treatment (Time-course & Dose-response) B->C D 4. Cell Lysis and Protein Extraction C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Protein Degradation Analysis E->F G Western Blot F->G H Quantitative Mass Spectrometry F->H I Luminescence/Fluorescence Assay F->I J 7. Data Analysis and Quantification G->J H->J I->J

Caption: General experimental workflow for protein degradation analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AP1867-induced protein degradation experiments.

Table 1: Recommended Concentrations for dTAG Molecules

dTAG MoleculeTarget E3 LigaseEffective Concentration RangeDC50 (approx.)Reference
dTAG-13CRBN50 - 500 nM~100 nM[1][3]
dTAG-7CRBN50 - 500 nMNot specified[1]
dTAGV-1VHLNot specified~100 nM[3]

Table 2: Typical Time-Course for Protein Degradation

Time PointExpected Level of DegradationNotesReference
1 hour~50% degradation observed for some proteinsRapid onset of degradation[1][5]
2-4 hoursSignificant to near-complete degradationOptimal time for observing maximal effect for many proteins[1][4]
8 hoursNear-complete degradationExtended time point to confirm sustained degradation[1][4]
16-24 hoursSustained degradationUseful for studying long-term consequences of protein loss[3][4]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the general procedure for culturing mammalian cells and transfecting them to express the FKBP12F36V-tagged protein of interest.

Materials:

  • HEK293T or HeLa cells[3][6]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine[3][6]

  • Plasmid DNA encoding the POI-FKBP12F36V fusion protein

  • Transfection reagent (e.g., FuGene HD, Lipofectamine, or PEI)[3][6][7]

  • 6-well or 10 cm cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[8] For HEK293T cells, this is typically 2.5 x 105 cells per well.

  • Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 2.5 µg of plasmid DNA is used per well.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for expression of the fusion protein.[7]

  • Selection (for stable cell lines): If generating a stable cell line, begin selection with the appropriate antibiotic (e.g., puromycin) 48 hours post-transfection.[3]

Protocol 2: AP1867/dTAG Molecule Treatment

This protocol outlines the treatment of cells with the degrader molecule to induce protein degradation.

Materials:

  • Cells expressing the POI-FKBP12F36V fusion protein

  • AP1867 or a dTAG molecule (e.g., dTAG-13) stock solution (typically 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed the cells expressing the fusion protein in the desired plate format (e.g., 6-well plate) and allow them to adhere overnight.

  • Preparation of Treatment Medium: Prepare serial dilutions of the dTAG molecule in complete cell culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment). For a time-course experiment, prepare a sufficient volume of the desired final concentration (e.g., 500 nM).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the dTAG molecule. For time-course experiments, add the treatment medium and incubate for the desired duration (e.g., 1, 2, 4, 8, 24 hours).[4]

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting).

Protocol 3: Western Blotting for Protein Degradation Analysis

This protocol provides a step-by-step guide for analyzing protein degradation using Western blotting.[4]

Materials:

  • Treated and untreated cell samples

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][9]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane[4]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[4] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically.[4] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4] Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[10]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes (note: boiling may not be suitable for all proteins, especially membrane proteins).[10][11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[4]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control, or run a parallel gel.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the untreated control and normalized to the loading control.

References

Application Notes and Protocols for Specific Protein Knockdown Using AP1867-Based dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy for modulating protein levels and studying protein function in a rapid and reversible manner. The dTAG (degradation tag) system, which utilizes the small molecule AP1867, offers a highly specific and efficient method for inducing the degradation of a protein of interest (POI). This technology is centered around a heterobifunctional degrader molecule that recruits a target protein, fused to a mutant FKBP12(F36V) tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5]

AP1867 is a synthetic ligand that specifically binds to the F36V mutant of the FKBP12 protein, but not the wild-type version, ensuring high specificity of the system.[1][6] This application note provides detailed protocols and quantitative data for utilizing the AP1867-based dTAG system for specific protein knockdown in research and drug development settings.

Mechanism of Action

The dTAG system is a chemically induced proximity platform. The key components are:

  • Protein of Interest (POI) fused with FKBP12(F36V) tag: The target protein is genetically engineered to include the small (12 kDa) FKBP12(F36V) tag at either the N- or C-terminus.[1][6]

  • dTAG Degrader Molecule (e.g., dTAG-13): This heterobifunctional molecule consists of three parts:

    • An AP1867 moiety that selectively binds to the FKBP12(F36V) tag.[1][6]

    • A ligand for an E3 ubiquitin ligase (e.g., Thalidomide for Cereblon (CRBN) or a VHL ligand).[1][6][7]

    • A linker connecting the two ligands.[8]

  • Cellular Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.

Upon introduction of the dTAG degrader, a ternary complex is formed between the FKBP12(F36V)-tagged POI and the E3 ligase. This proximity induces the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.[1][3]

Data Presentation

The following tables summarize quantitative data on the efficacy of the dTAG system using AP1867-based degraders.

Table 1: Dose-Response of dTAG Molecules

dTAG MoleculeTarget ProteinCell LineDC50 (~nM)Assay MethodReference
dTAG-13nTurbo-FKBP12HEK293T100Luminescence Assay[6]
dTAGV-1nTurbo-FKBP12HEK293T100Luminescence Assay[6]
dTAG-13BRD4-FKBP12(F36V)MV4;11<100Immunoblot[9]
dTAG-7FKBP12(F36V)-Nluc293FT<100Luciferase Reporter[1]

Table 2: Time-Course of Protein Degradation with dTAG-13

Target ProteinCell LinedTAG-13 Conc. (nM)Time Point% DegradationReference
FKBP12(F36V)-KRAS(G12V)NIH/3T35001 hour58.3[1]
FKBP12(F36V)-KRAS(G12V)NIH/3T35004 hours88.6[1]
BRD4-FKBP12(F36V)MV4;115001 hour>50[9]
NELFB-FKBP12(F36V)mESCs50030 minutes>95[10]
AML1-ETO-FKBP12(F36V)Kasumi-1Not Specified30 minutes>90[2]

Table 3: Selectivity of dTAG-13

Target ProteinCell LinedTAG-13 Conc. (nM)Off-Target Effects on Wild-Type FKBP12Reference
BRD4-FKBP12(F36V)MV4;111-1000No effect on endogenous FKBP12[9]
FKBP12(F36V)-Nluc293FT100No degradation of FKBP12(WT)-Nluc[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the AP1867-based dTAG system.

Protocol 1: Generation of FKBP12(F36V)-Tagged Cell Lines

Two primary methods are used to generate cell lines expressing the POI fused to the FKBP12(F36V) tag: Lentiviral Transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.

A. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the fusion protein.

Materials:

  • Lentiviral expression vector containing POI-FKBP12(F36V) or FKBP12(F36V)-POI

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for virus production

  • Target cell line

  • Transfection reagent

  • Polybrene

  • Complete cell culture medium

  • Puromycin or other selection antibiotic

Procedure:

  • Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection. Co-transfect the HEK293T cells with the lentiviral expression vector and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Day 3: Change medium. Replace the transfection medium with fresh complete medium.

  • Day 4 & 5: Harvest virus. Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. The supernatant can be filtered through a 0.45 µm filter and stored at -80°C.

  • Day 6: Transduction of target cells. Plate the target cells in a 6-well plate. On the following day, when cells are at 50-70% confluency, remove the medium and add fresh medium containing the desired amount of viral supernatant and polybrene (final concentration 4-8 µg/mL).[11][12]

  • Day 7: Change medium. After 18-24 hours, replace the virus-containing medium with fresh complete medium.

  • Day 8 onwards: Selection. After 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line. The optimal antibiotic concentration should be determined empirically for each cell line.[13]

  • Validation: Confirm the expression of the FKBP12(F36V)-tagged protein by Western blotting using an antibody against the POI or an epitope tag (if included in the construct).

B. CRISPR/Cas9-Mediated Endogenous Knock-in

This method allows for the study of the endogenously expressed protein at its native levels.

Materials:

  • CRISPR/Cas9 expression plasmid (e.g., pX458)

  • gRNA targeting the N- or C-terminus of the POI gene

  • Donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Target cell line

  • Transfection reagent or electroporation system

  • FACS for cell sorting (if using a fluorescent reporter in the Cas9 plasmid)

  • PCR primers for genotyping

  • Sequencing reagents

Procedure:

  • gRNA Design and Cloning: Design and clone the gRNA into the CRISPR/Cas9 expression plasmid.[14][15]

  • Donor Template Design: Design and synthesize the donor DNA template.[15][16]

  • Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9/gRNA plasmid and the donor DNA template.

  • Single Cell Sorting: 48 hours post-transfection, if using a plasmid with a fluorescent reporter like GFP (e.g., pX458), sort single GFP-positive cells into 96-well plates using FACS.[14]

  • Clonal Expansion: Expand the single-cell clones.

  • Genotyping: Screen the expanded clones for the correct knock-in event by PCR using primers that flank the insertion site.

  • Validation: Confirm the correct in-frame insertion by Sanger sequencing of the PCR product. Verify the expression of the endogenously tagged protein by Western blotting.

Protocol 2: Protein Knockdown Experiment

Materials:

  • FKBP12(F36V)-tagged cell line

  • dTAG degrader molecule (e.g., dTAG-13) dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • Complete cell culture medium

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Plate the FKBP12(F36V)-tagged cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • dTAG Degrader Treatment:

    • Dose-Response: Treat the cells with a range of dTAG degrader concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 4, 6, or 24 hours). Include a DMSO vehicle control.

    • Time-Course: Treat the cells with a fixed concentration of the dTAG degrader (e.g., 100 or 500 nM) and harvest the cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Western Blot Analysis

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against POI, epitope tag, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein band intensities. Normalize the POI band intensity to the loading control.

Visualization of Pathways and Workflows

signaling_pathway cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein POI->Fusion FKBP FKBP12(F36V) tag FKBP->Fusion Proteasome 26S Proteasome Fusion->Proteasome Recognition & Degradation dTAG dTAG Degrader (AP1867-Linker-E3 Ligand) dTAG->Fusion binds E3 E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3 recruits E3->Fusion Poly-ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Signaling pathway of AP1867-based dTAG mediated protein degradation.

experimental_workflow cluster_cell_line 1. Cell Line Generation cluster_treatment 2. dTAG Degrader Treatment cluster_analysis 3. Analysis Lenti Lentiviral Transduction (Exogenous Expression) Dose Dose-Response Lenti->Dose Time Time-Course Lenti->Time CRISPR CRISPR/Cas9 Knock-in (Endogenous Tagging) CRISPR->Dose CRISPR->Time Lysis Cell Lysis Dose->Lysis Time->Lysis WB Western Blot Lysis->WB Quant Quantification WB->Quant

References

Application Notes and Protocols for Linking AP1867-3-(aminoethoxy) to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic ligand for the FK506-binding protein (FKBP), particularly the F36V mutant, and serves as a crucial building block in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Degradation Tag (dTAG) system components.[1][2][3] The primary amino group on the aminoethoxy moiety provides a reactive handle for covalent linkage to a target ligand, enabling the creation of chimeric molecules that can induce protein degradation or other proximity-based cellular events.[1][2]

This document provides detailed application notes and protocols for the chemical conjugation of AP1867-3-(aminoethoxy) to various target ligands. The primary focus is on the widely used and robust amide bond formation via N-Hydroxysuccinimide (NHS) ester chemistry.

Chemical Linking Techniques: An Overview

The primary amine of AP1867-3-(aminoethoxy) is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds. The choice of conjugation chemistry depends on the functional groups present on the target ligand. The most common and versatile approach is the acylation of the amine with an activated carboxyl group, typically an NHS ester, to form a stable amide bond.[][5]

Key Considerations for Linker Selection:

  • Reactivity: The chosen reactive groups should be efficient and selective for the target functional groups under mild conditions to avoid degradation of the starting materials.

  • Stability: The resulting linkage must be stable under physiological conditions for the intended biological application.[6]

  • Linker Length and Composition: The length and chemical nature of the linker connecting AP1867 to the target ligand are critical for the efficacy of the final bifunctional molecule, particularly in PROTACs, as it influences the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[7]

Quantitative Data Summary for Common Linking Chemistries

The following table summarizes key quantitative parameters for the most common amine-reactive crosslinking chemistries suitable for conjugating AP1867-3-(aminoethoxy).

Linker ChemistryReactive Group on Target LigandResulting LinkageTypical Reaction EfficiencyStabilityKey Remarks
NHS Ester Acylation N-Hydroxysuccinimide (NHS) EsterAmideHigh (often >80%)Very HighMost common and reliable method. Reaction is rapid and specific for primary amines at physiological to slightly alkaline pH.[][5]
Carbodiimide Chemistry Carboxylic AcidAmideModerate to HighVery HighRequires an activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate that reacts with the amine.
Isothiocyanate Chemistry IsothiocyanateThioureaHighHighForms a stable thiourea linkage. Reaction proceeds readily at slightly alkaline pH.
Reductive Amination Aldehyde or KetoneSecondary AmineModerateHighInvolves the formation of a Schiff base intermediate followed by reduction with an agent like sodium cyanoborohydride.

Experimental Protocols

Protocol 1: General Procedure for Linking AP1867-3-(aminoethoxy) to an NHS Ester-Activated Target Ligand

This protocol describes the conjugation of AP1867-3-(aminoethoxy) to a target ligand that has been pre-functionalized with an NHS ester.

Materials:

  • AP1867-3-(aminoethoxy)

  • NHS ester-activated target ligand

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[2][8]

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))[2]

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or flash column chromatography)[9][10][11]

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester-activated target ligand in the chosen anhydrous organic solvent to a final concentration of 10-50 mM.

    • In a separate vial, dissolve AP1867-3-(aminoethoxy) in the same solvent to a concentration that is 1.0 to 1.2 molar equivalents of the NHS ester.

  • Reaction Setup:

    • To the solution of the NHS ester-activated target ligand, add the solution of AP1867-3-(aminoethoxy).

    • Add 1.5 to 2.0 molar equivalents of a tertiary amine base (e.g., DIPEA) to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct and maintains a favorable reaction pH.[2]

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature (20-25°C) for 2 to 24 hours.[8]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction (Optional):

    • If excess NHS ester remains, the reaction can be quenched by adding a small amount of a primary amine-containing reagent, such as ethanolamine or Tris buffer, to consume the unreacted NHS ester.

  • Purification of the Conjugate:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product using an appropriate chromatographic technique. Reversed-phase HPLC is often suitable for small molecule conjugates.[9][10][11] The choice of the column and mobile phase will depend on the physicochemical properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Two-Step Procedure for Linking AP1867-3-(aminoethoxy) to a Carboxylic Acid-Containing Target Ligand

This protocol involves the activation of a carboxylic acid on the target ligand to an NHS ester, followed by reaction with AP1867-3-(aminoethoxy).

Materials:

  • AP1867-3-(aminoethoxy)

  • Carboxylic acid-containing target ligand

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA)

  • Reaction vessels

  • Purification system (HPLC or flash column chromatography)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing target ligand in the chosen anhydrous organic solvent.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The progress of the activation can be monitored by TLC or LC-MS.

Step 2: Conjugation with AP1867-3-(aminoethoxy)

  • In a separate vial, dissolve AP1867-3-(aminoethoxy) (1.0 equivalent) and a tertiary amine base (1.5-2.0 equivalents) in the same anhydrous organic solvent.

  • Add the solution of AP1867-3-(aminoethoxy) to the freshly prepared NHS ester solution from Step 1.

  • Stir the reaction mixture at room temperature for 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify and characterize the final conjugate as described in Protocol 1.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_ubiquitination Ubiquitination POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC Mechanism of Action.

dTAG_System_Mechanism cluster_fusion Target Tagging cluster_degradation Degradation POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein FKBP12 FKBP12(F36V) Tag Ternary Ternary Complex Fusion->Ternary dTAG dTAG Molecule dTAG->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub_Fusion Poly-ubiquitinated Fusion Protein Ternary->Ub_Fusion Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Fusion->Proteasome Degradation Degradation Proteasome->Degradation

Caption: dTAG System Mechanism.

Experimental_Workflow Start Start: Design of Target Ligand Linker Synthesis Synthesis of NHS-activated Target Ligand Start->Synthesis Conjugation Conjugation with AP1867-3-(aminoethoxy) Synthesis->Conjugation Purification Purification of Conjugate (e.g., HPLC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Assay Biological Activity Assessment Characterization->Biological_Assay End End: Validated Bifunctional Molecule Biological_Assay->End

Caption: Experimental Workflow.

References

Application Notes and Protocols for Measuring AP1867-PROTAC Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. An AP1867-based PROTAC is a heterobifunctional molecule designed to specifically target proteins that have been fused with the FKBP12(F36V) mutant protein, a system commonly known as the degradation tag (dTAG) system.[][2][3][4] This technology allows for the rapid, selective, and reversible degradation of virtually any protein of interest (POI), making it a powerful tool for target validation and therapeutic development.[2][3][4]

These application notes provide detailed protocols for a suite of in vitro assays to quantify the efficiency of AP1867-based PROTACs. The described assays will enable researchers to assess key steps in the PROTAC-mediated degradation pathway, from the initial formation of the ternary complex to the final degradation of the target protein.

AP1867-PROTAC Mechanism of Action

The AP1867-PROTAC operates by forming a bridge between the FKBP12(F36V)-tagged protein of interest and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[][4] The AP1867-PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment AP1867_PROTAC AP1867-PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex AP1867_PROTAC->Ternary_Complex POI Protein of Interest (POI-FKBP12(F36V)) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->AP1867_PROTAC Recycling POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1_E2 E1/E2 Enzymes E1_E2->Ub ATP Proteasome 26S Proteasome POI_Ub->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: AP1867-PROTAC Mechanism of Action.

Experimental Workflow for Assessing PROTAC Efficiency

A stepwise approach is recommended to thoroughly evaluate the in vitro efficiency of an AP1867-PROTAC. This workflow ensures that each critical step of the degradation process is validated.

Experimental_Workflow start Start: Synthesized AP1867-PROTAC assay1 Assay 1: Ternary Complex Formation (e.g., In Vitro Pull-down) start->assay1 assay2 Assay 2: In Vitro Ubiquitination assay1->assay2 Confirms PROTAC can bridge POI and E3 assay3 Assay 3: In Vitro Degradation assay2->assay3 Confirms PROTAC induces POI ubiquitination data_analysis Data Analysis: Determine DC50 and Dmax assay3->data_analysis Quantifies PROTAC-mediated POI degradation end End: Efficiency Characterized data_analysis->end

Figure 2: Recommended experimental workflow.

Quantitative Data Summary

The efficiency of an AP1867-PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The table below presents representative data for an exemplary AP1867-PROTAC targeting a POI-FKBP12(F36V) fusion protein.

Assay TypePROTAC Concentration (nM)% POI Remaining
In Vitro Degradation0 (Vehicle)100%
185%
1055%
25 50% (DC50)
10020%
50012%
100010% (Dmax = 90%)
500015% (Hook Effect)

Note on the "Hook Effect": At very high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) which are unproductive for degradation, resulting in a decrease in degradation efficiency.[5]

Experimental Protocols

Assay 1: In Vitro Ternary Complex Formation (Pull-down Assay)

This assay qualitatively confirms the ability of the AP1867-PROTAC to induce the formation of a ternary complex between the POI-FKBP12(F36V) and the E3 ubiquitin ligase.[6][7][8]

Materials:

  • Recombinant His-tagged POI-FKBP12(F36V)

  • Recombinant E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • AP1867-PROTAC

  • Ni-NTA agarose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10 mM imidazole)

  • Wash buffer (e.g., Pull-down buffer with 20 mM imidazole)

  • Elution buffer (e.g., Pull-down buffer with 250 mM imidazole)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the E3 ligase subunit (e.g., anti-VHL or anti-CRBN) and the POI.

Protocol:

  • Protein Incubation: In a microcentrifuge tube, combine the following on ice:

    • 1-2 µg of His-tagged POI-FKBP12(F36V)

    • 1-2 µg of E3 ligase complex

    • AP1867-PROTAC at a final concentration of 1 µM (or a dose range)

    • As a negative control, add DMSO instead of the PROTAC.

    • Adjust the total volume to 500 µL with pull-down buffer.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Bead Binding: Add 20 µL of a 50% slurry of Ni-NTA agarose beads to each tube.

  • Incubate for an additional 1 hour at 4°C with gentle rotation.

  • Washing: Centrifuge the tubes at 500 x g for 1 minute at 4°C. Discard the supernatant.

  • Wash the beads three times with 1 mL of wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution: Add 30 µL of elution buffer to the beads and incubate for 10 minutes at room temperature.

  • Centrifuge at 1000 x g for 2 minutes and collect the supernatant (eluate).

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. A band for the E3 ligase in the PROTAC-treated sample (but not in the DMSO control) indicates the formation of a ternary complex.

Assay 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of the AP1867-PROTAC to induce the ubiquitination of the POI-FKBP12(F36V) in a reconstituted system.[9][10]

Materials:

  • Recombinant POI-FKBP12(F36V)

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ubiquitin ligase complex

  • Ubiquitin

  • ATP

  • AP1867-PROTAC

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the POI.

Protocol:

  • Reaction Setup: Assemble the following 25 µL reaction on ice. Prepare a master mix for common reagents.

    • E1 Enzyme: 50 nM final concentration

    • E2 Enzyme: 200 nM final concentration

    • E3 Ligase Complex: 100 nM final concentration

    • POI-FKBP12(F36V): 200 nM final concentration

    • Ubiquitin: 10 µM final concentration

    • ATP: 2 mM final concentration

    • AP1867-PROTAC: Desired concentration (e.g., 1 µM) or DMSO for control.

    • Ubiquitination reaction buffer to 25 µL.

  • Control Reactions: Set up controls lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.[9]

  • Incubation: Incubate the reactions at 37°C for 60-90 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

  • Analysis: Boil the samples for 5 minutes, then resolve them by SDS-PAGE. Perform a Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band in the PROTAC-treated lane is indicative of polyubiquitination.

Assay 3: In Vitro Degradation Assay

This assay quantifies the degradation of the POI-FKBP12(F36V) in a cell-free extract system.

Materials:

  • Recombinant POI-FKBP12(F36V)

  • Cell lysate (e.g., from HEK293T or a relevant cell line, prepared in a buffer without protease inhibitors)

  • ATP regenerating system (e.g., creatine kinase, phosphocreatine)

  • AP1867-PROTAC

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM KCl, 1 mM DTT)

  • SDS-PAGE and Western blotting reagents or ELISA kit for the POI.

  • Antibody against the POI.

Protocol:

  • Reaction Setup: On ice, prepare reactions in microcentrifuge tubes:

    • Cell lysate (e.g., 1-2 mg/mL total protein)

    • Recombinant POI-FKBP12(F36V) (e.g., 50-100 nM final concentration)

    • ATP regenerating system

    • A dilution series of the AP1867-PROTAC (e.g., 0 to 5000 nM).

    • Include a vehicle control (DMSO) and a proteasome inhibitor control (PROTAC + MG132).

    • Adjust the total volume with degradation buffer.

  • Incubation: Incubate the reactions at 37°C for a set time course (e.g., 0, 1, 2, 4 hours).

  • Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling, or by placing on ice for immediate analysis by ELISA.

  • Analysis:

    • Western Blot: Analyze the samples by Western blotting with an antibody against the POI. Use a loading control (e.g., an abundant protein from the lysate) to normalize. Quantify the band intensities using densitometry.

    • ELISA: Use a specific ELISA kit to quantify the remaining POI concentration in each reaction.

  • Data Processing: For each PROTAC concentration, calculate the percentage of remaining POI relative to the vehicle control at a specific time point (e.g., 4 hours). Plot the percentage of remaining POI against the log of the PROTAC concentration to determine the DC50 and Dmax values.[11][12][13]

Logical Relationships of Assay Outcomes

The results from these assays provide a comprehensive picture of the PROTAC's mechanism and efficiency. The relationship between these outcomes is crucial for rational PROTAC design.

Logical_Relationships cluster_troubleshooting Troubleshooting Logic Ternary_Formation Successful Ternary Complex Formation Ubiquitination Efficient POI Ubiquitination Ternary_Formation->Ubiquitination is a prerequisite for No_Ubiquitination No/Poor POI Ubiquitination Ternary_Formation->No_Ubiquitination If this, but this... Degradation Potent POI Degradation (Low DC50, High Dmax) Ubiquitination->Degradation is a prerequisite for No_Degradation No/Poor POI Degradation Ubiquitination->No_Degradation If this, but this... No_Ternary No Ternary Complex Formation No_Ternary->No_Ubiquitination No_Ubiquitination->No_Degradation note1 Possible Issue: - Unproductive complex geometry - Linker length/composition note2 Possible Issue: - Proteasome impairment - DUB activity in lysate

Figure 3: Logical flow of AP1867-PROTAC assay outcomes.

References

Application Notes and Protocols for Inducing Ternary Complex Formation with AP1867

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization (CID) is a powerful technique to control protein-protein interactions in a temporal and dose-dependent manner. AP1867 is a synthetic ligand designed to specifically interact with a mutant form of the FKBP12 protein, FKBP12(F36V). This specific interaction forms the basis of the dTAG (degradation tag) system, a versatile platform for targeted protein degradation. In the dTAG system, a protein of interest (POI) is fused with the FKBP12(F36V) tag. A heterobifunctional molecule, which includes AP1867 or a derivative, is then used to recruit an E3 ubiquitin ligase to the FKBP12(F36V)-tagged POI, forming a ternary complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. These application notes provide an overview and detailed protocols for inducing and analyzing ternary complex formation using AP1867-based compounds.

Principle of AP1867-Mediated Ternary Complex Formation

The dTAG system leverages the high-affinity and specific binding of an AP1867 derivative to the engineered FKBP12(F36V) protein. The AP1867 moiety is connected via a chemical linker to a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL. This bifunctional molecule acts as a molecular bridge, bringing the FKBP12(F36V)-tagged target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

cluster_0 dTAG System Components cluster_1 Ternary Complex Formation & Degradation Target Protein Target Protein FKBP12(F36V) Tag FKBP12(F36V) Tag Target Protein->FKBP12(F36V) Tag fused to Ternary Complex Ternary Complex FKBP12(F36V) Tag->Ternary Complex dTAG Degrader dTAG Degrader dTAG Degrader->Ternary Complex E3 Ubiquitin Ligase (e.g., CRBN) E3 Ubiquitin Ligase (e.g., CRBN) E3 Ubiquitin Ligase (e.g., CRBN)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Start Start Cell Treatment with dTAG Degrader Cell Treatment with dTAG Degrader Start->Cell Treatment with dTAG Degrader Cell Lysis Cell Lysis Cell Treatment with dTAG Degrader->Cell Lysis Clarify Lysate Clarify Lysate Cell Lysis->Clarify Lysate Immunoprecipitation Immunoprecipitation Clarify Lysate->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Western Blot Analysis Western Blot Analysis Elution->Western Blot Analysis End End Western Blot Analysis->End cluster_raf_mek_erk RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway KRAS G12V KRAS G12V Proteasome Proteasome RAF RAF KRAS G12V->RAF PI3K PI3K KRAS G12V->PI3K dTAG Degrader dTAG Degrader dTAG Degrader->KRAS G12V induces degradation via MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival BRD4 BRD4 Proteasome Proteasome P-TEFb P-TEFb BRD4->P-TEFb recruits dTAG Degrader dTAG Degrader dTAG Degrader->BRD4 induces degradation via Acetylated Histones Acetylated Histones Acetylated Histones->BRD4 recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II phosphorylates Gene Transcription (e.g., MYC) Gene Transcription (e.g., MYC) RNA Pol II->Gene Transcription (e.g., MYC) activates cluster_crl4_crbn CRL4-CRBN Complex Target-FKBP12(F36V) Target-FKBP12(F36V) dTAG Degrader dTAG Degrader Target-FKBP12(F36V)->dTAG Degrader Ubiquitination Ubiquitination Target-FKBP12(F36V)->Ubiquitination is ubiquitinated CRBN CRBN dTAG Degrader->CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 E2-Ub E2-Ub RBX1->E2-Ub recruits E2-Ub->Ubiquitination

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Degradation Efficiency with AP1867 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with AP1867-based PROTACs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My AP1867-based PROTAC is showing little to no degradation of my target protein. What are the initial troubleshooting steps?

When encountering suboptimal degradation, a systematic evaluation of the entire PROTAC-mediated degradation pathway is crucial. A stepwise approach ensures that each phase of PROTAC action is validated, allowing for precise identification of the point of failure. The initial steps should focus on verifying experimental setup and key biological activities.

Key Initial Checks:

  • Compound Integrity: Confirm the chemical structure, purity, and stability of your AP1867 PROTAC.[1]

  • Cell Health: Ensure the cell line used is healthy, within a consistent passage number range, and plated at a consistent density.[2]

  • Target and E3 Ligase Expression: Verify the expression of both the target protein and the corresponding E3 ligase (e.g., FKBP12 variants for AP1867-based PROTACs) in your cell model using Western Blot.[3]

A logical workflow for troubleshooting is outlined in the diagram below.

cluster_0 Initial Troubleshooting Workflow start Low or No Degradation Observed q_permeability Is the PROTAC cell permeable? start->q_permeability q_engagement Is the PROTAC engaging the target and E3 ligase? q_permeability->q_engagement Yes fail Re-evaluate PROTAC Design q_permeability->fail No q_ternary Is a stable ternary complex forming? q_engagement->q_ternary Yes q_engagement->fail No q_ubiquitination Is the target protein ubiquitinated? q_ternary->q_ubiquitination Yes q_ternary->fail No q_proteasome Is the proteasome functional? q_ubiquitination->q_proteasome Yes q_ubiquitination->fail No success Degradation Achieved q_proteasome->success Yes q_proteasome->fail No

Caption: A stepwise workflow for troubleshooting lack of PROTAC activity.

Q2: How can I determine if my AP1867 PROTAC is cell-permeable and engaging the target protein?

Poor cell permeability is a common hurdle for PROTACs due to their larger molecular size.[2][4] Several assays can be employed to assess cell permeability and target engagement.

Recommended Assays:

  • Cellular Thermal Shift Assay (CETSA): This assay measures target protein stabilization upon ligand binding in intact cells, providing evidence of target engagement.[2][3]

  • NanoBRET™ Target Engagement Assay: This live-cell assay quantifies the binding of a PROTAC to its target protein in real-time.[1][2]

AssayPrincipleInformation Gained
CETSA Ligand binding increases the thermal stability of the target protein.Confirms target engagement within the cellular environment.
NanoBRET™ Bioluminescence resonance energy transfer (BRET) occurs when a NanoLuc®-tagged protein and a fluorescent ligand are in close proximity.Provides quantitative data on intracellular target engagement.

Q3: I suspect inefficient ternary complex formation. How can I investigate this?

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for successful degradation.[2][5] Inefficient formation can be a significant bottleneck.

Potential Issues and Solutions:

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are non-productive for degradation.[2][3]

    • Solution: Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[2][3]

  • Linker Issues: The length and composition of the linker are critical for the stability and geometry of the ternary complex.[3][6]

    • Solution: Synthesize and test analogs with different linker lengths and compositions.[3]

Biophysical Assays for Ternary Complex Formation:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[2]

  • Surface Plasmon Resonance (SPR): Can be used to measure the kinetics and affinity of ternary complex formation.[1]

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding events, including cooperativity.[1]

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC AP1867 PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase (e.g., FKBP-based) PROTAC->E3 Ternary Ternary Complex PROTAC->Ternary Target->Ternary E3->Ternary Ub_Target Ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Q4: My AP1867 PROTAC forms a ternary complex, but I still don't see degradation. What's next?

Even with stable ternary complex formation, degradation can fail if the complex is not in a productive conformation for ubiquitination or if downstream processes are impaired.

Troubleshooting Steps:

  • Assess Target Ubiquitination:

    • In-cell Ubiquitination Assay (Co-Immunoprecipitation): This assay can determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination suggests a problem with the geometry of the ternary complex.[2]

  • Confirm Proteasome Activity:

    • Proteasome Inhibition Control: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the target protein levels are restored in the presence of the inhibitor, it confirms that the degradation is proteasome-dependent.

Q5: Could the issue be with my cell line?

Yes, PROTAC activity can be highly dependent on the cellular context.[7]

Cell Line-Specific Factors:

  • E3 Ligase Expression Levels: The chosen E3 ligase may not be expressed at sufficient levels in your cell line.[2] It's important to select cell lines with adequate expression of the E3 ligase recruited by your AP1867 PROTAC.

  • Endogenous Substrates: Different E3 ligases have different endogenous substrates, which can influence PROTAC efficacy and selectivity.[2]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by an AP1867 PROTAC.[8]

Materials:

  • Cell culture reagents

  • AP1867 PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the AP1867 PROTAC and a vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation: Normalize protein amounts, add Laemmli buffer, and boil at 95-100°C for 5-10 minutes.[8][9]

  • SDS-PAGE and Transfer: Load equal protein amounts onto an SDS-PAGE gel and transfer the separated proteins to a membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[8]

    • Incubate with the primary antibody against the target protein overnight at 4°C.[8]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Add ECL substrate and visualize the bands.[9]

    • Re-probe for a loading control (e.g., GAPDH or β-actin).[9]

    • Quantify band intensities to determine the percentage of degradation relative to the vehicle control.[9]

Protocol 2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)

This protocol is to determine if the target protein is ubiquitinated upon treatment with the AP1867 PROTAC.

Materials:

  • Cell culture reagents

  • AP1867 PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • IP Lysis Buffer (non-denaturing)

  • Antibody against the target protein

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody

Procedure:

  • Cell Treatment: Treat cells with the AP1867 PROTAC, vehicle control, and a combination of the PROTAC and a proteasome inhibitor.

  • Cell Lysis: Lyse cells in non-denaturing IP lysis buffer.[9]

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.[9]

    • Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.[9]

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Western Blot Analysis:

    • Wash the beads and elute the protein.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.

cluster_0 Co-Immunoprecipitation Workflow start Cell Lysate (PROTAC-treated) add_ab Add Target-Specific Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads ip Immunoprecipitate Target Protein add_beads->ip wash Wash Beads ip->wash elute Elute Protein wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot with Anti-Ubiquitin Antibody sds_page->western result Detect Ubiquitinated Target Protein western->result

Caption: Workflow for detecting target protein ubiquitination via co-IP.

References

Technical Support Center: Optimizing AP1867-3-(aminoethoxy) Linker Length and Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the AP1867-3-(aminoethoxy) linker in chemically induced dimerization (CID) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for an AP1867-based chemical dimerizer?

A1: There is no single optimal linker length; it is highly dependent on the specific target proteins being dimerized.[1] The ideal length must be determined empirically for each new protein pair. The linker needs to be long enough to span the distance between the two FKBP12F36V fusion proteins without causing steric hindrance, but not so long as to introduce excessive flexibility, which can lead to a decrease in effective concentration and reduced dimerization efficiency.

Q2: What is the role of the (aminoethoxy) composition of the linker?

A2: The polyethylene glycol (PEG)-like nature of the aminoethoxy linker offers several advantages. It generally improves the aqueous solubility and biocompatibility of the dimerizer.[2][3] The ether oxygens can form hydrogen bonds with water, which can help to prevent aggregation of the dimerizer and the target proteins. The flexibility of the ethylene glycol units can also be beneficial in allowing the two target proteins to adopt a productive orientation for dimerization and downstream signaling.

Q3: How does linker length affect the stability of the dimerized complex?

A3: Linker length can significantly impact the stability of the ternary complex (Protein 1-Dimerizer-Protein 2). A linker that is too short can introduce strain and prevent optimal protein-protein interactions, leading to a less stable complex. Conversely, a very long and flexible linker can lead to an entropic penalty upon binding, which can also decrease the overall stability of the complex.[4]

Q4: Can the linker composition be modified to improve performance?

A4: Yes, if optimizing the linker length with the standard (aminoethoxy) composition does not yield the desired results, the chemical nature of the linker can be altered. For instance, incorporating more rigid elements, such as piperazine or alkyl chains, can restrict the conformational freedom of the dimerizer.[1] This can sometimes lock the molecule in a more bioactive conformation, leading to improved dimerization efficiency.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or weak dimerization observed Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, resulting in a low effective concentration.Synthesize and test a range of linker lengths. A common starting point is to test linkers with 2, 4, 6, 8, and 10 ethylene glycol units.
Poor Dimerizer Solubility: The AP1867 dimerizer may not be fully soluble in the cell culture medium at the desired concentration.Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into the final medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Incorrect Dimerizer Concentration: The concentration of the dimerizer may be too low to induce dimerization or so high that it leads to the formation of non-productive 1:1 complexes.Perform a dose-response experiment to determine the optimal concentration of the dimerizer. A typical starting range is from 1 nM to 10 µM.
High background signaling in the absence of the dimerizer Constitutive Activity of Fusion Proteins: The fusion of the FKBP12F36V domain may be causing some level of constitutive, dimerizer-independent signaling.Redesign the fusion protein constructs. Consider changing the orientation of the FKBP12F36V tag (N- vs. C-terminal) or introducing a longer, flexible linker between the tag and the protein of interest.
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent concentrations of the dimerizer or other reagents can lead to variable results.Prepare fresh dilutions of the dimerizer for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
Cell Passage Number and Health: The responsiveness of cells to the dimerizer can vary with passage number and overall health.Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase at the time of the experiment.

Data Presentation

The following tables present hypothetical data from a study aimed at optimizing the AP1867-3-(aminoethoxy) linker length for the dimerization of a target protein kinase, "Kinase-X".

Table 1: Effect of Linker Length on Kinase-X Dimerization Efficiency

Linker (Number of Ethylene Glycol Units)Dimerizer Concentration for 50% Max Dimerization (EC50, nM)Maximum Dimerization (% of Control)
255045
412085
6 50 100
89590
1021070

This hypothetical data suggests that a linker with 6 ethylene glycol units provides the optimal balance of length and flexibility for the dimerization of Kinase-X.

Table 2: Impact of Linker Composition on Kinase-X Activation

Linker Composition (8-atom backbone)Dimerizer Concentration for 50% Kinase Activation (EC50, nM)Maximum Kinase Activation (% of Control)
Aminoethoxy (PEG-like)9590
Alkyl Chain15075
Piperazine-containing7095

This hypothetical data illustrates that for this particular system, a more rigid piperazine-containing linker may enhance the activation of the downstream signaling pathway compared to a more flexible aminoethoxy linker of similar length.

Experimental Protocols

Protocol 1: Synthesis of AP1867-3-(aminoethoxy)n-AP1867 Dimerizers

This protocol provides a general outline for the synthesis of symmetric AP1867 dimerizers with varying lengths of the aminoethoxy linker.

  • Synthesis of Boc-protected aminoethoxy linkers: Start with commercially available oligo(ethylene glycol) diamines of desired lengths. Protect one of the amino groups with a Boc group.

  • Activation of AP1867: The carboxylic acid moiety on AP1867 can be activated using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

  • Coupling of AP1867 to the linker: React two equivalents of activated AP1867 with one equivalent of the mono-Boc-protected aminoethoxy linker.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).

  • Final Coupling: React the resulting molecule with another equivalent of activated AP1867 to yield the symmetric dimerizer.

  • Purification: Purify the final product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized dimerizers by LC-MS and NMR.

Protocol 2: Cellular Assay for Dimerization-Induced Signaling

This protocol describes a general method to assess the activity of the synthesized dimerizers in a cellular context.

  • Cell Culture: Culture cells expressing the FKBP12F36V-tagged proteins of interest in a suitable format (e.g., 96-well plate).

  • Dimerizer Treatment: Prepare serial dilutions of the AP1867 dimerizers in the appropriate cell culture medium. Add the dimerizer solutions to the cells and incubate for the desired time period (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis: Analyze the cell lysates to assess the consequences of dimerization. This could include:

    • Western Blotting: To detect the phosphorylation of downstream signaling proteins.

    • Co-immunoprecipitation: To confirm the dimerization of the target proteins.

    • Reporter Gene Assay: If the dimerization is expected to activate a transcription factor.

    • Enzyme Activity Assay: If the dimerization is expected to activate an enzyme.

Mandatory Visualizations

experimental_workflow cluster_synthesis Dimerizer Synthesis & Characterization cluster_cellular_assay Cellular Assay cluster_analysis Data Analysis & Optimization s1 Linker Synthesis (Varying Length/Composition) s2 AP1867 Coupling s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (LC-MS, NMR) s3->s4 c2 Dimerizer Treatment (Dose-Response) s4->c2 Test Synthesized Dimerizers c1 Cell Culture with FKBP12F36V Fusion Proteins c1->c2 c3 Cell Lysis c2->c3 c4 Downstream Analysis c3->c4 d1 Quantify Dimerization/ Signaling Readout c4->d1 d2 Determine EC50 & Maximum Response d1->d2 d3 Identify Optimal Linker d2->d3

Caption: Workflow for optimizing AP1867-3-(aminoethoxy) linker.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor1 Protein A-FKBP12F36V adaptor Adaptor Protein receptor1->adaptor Dimerization & Recruitment receptor2 Protein B-FKBP12F36V receptor2->adaptor Dimerization & Recruitment dimerizer AP1867 Dimerizer dimerizer->receptor1 dimerizer->receptor2 kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Activation

References

Technical Support Center: Mitigating Off-Target Effects of AP1867-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects associated with AP1867-based degraders, commonly utilized in the dTAG (degradation tag) system.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in an AP1867-based degrader system?

A1: Off-target effects in an AP1867-based degrader system can arise from several sources:

  • Binding of the AP1867 moiety to wild-type FKBP12: Although AP1867 is designed to selectively bind the F36V mutant of FKBP12 (FKBP12F36V), it can still associate with the wild-type protein, albeit with lower affinity.[1] This can lead to the degradation of proteins that interact with endogenous FKBP12.

  • Off-target effects of the E3 ligase recruiter: The other end of the degrader molecule, which recruits an E3 ligase (e.g., cereblon or VHL), can have its own off-target binding profile, leading to the degradation of unintended proteins.[2] For instance, some degraders might exhibit off-target activity towards IKZF1.[2]

  • Cellular toxicity of the degrader molecule: At high concentrations, the degrader molecule itself may induce cellular stress or toxicity, leading to global changes in protein expression that can be misinterpreted as specific off-target effects. It is crucial to assess the toxicity of dTAG molecules in parental cell lines.[3]

  • "Hook effect" due to high degrader concentrations: Excessively high concentrations of the degrader can lead to the formation of binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex, which can reduce on-target degradation efficiency and potentially lead to off-target effects.

Q2: How can I be sure that the observed phenotype is due to the degradation of my protein of interest (POI) and not an off-target effect?

A2: Several control experiments are essential to validate that the observed phenotype is a direct result of degrading your POI:

  • Rescue experiment: Re-express your POI from a vector that is resistant to degradation (e.g., lacks the FKBP12F36V tag). If the phenotype is reversed upon re-expression, it is likely on-target.

  • Orthogonal degradation systems: Use a different degrader that targets your POI through an alternative mechanism. For the dTAG system, this could involve switching between a CRBN-recruiting degrader (like dTAG-13) and a VHL-recruiting degrader (like dTAGV-1).[5]

  • Confirm temporal correlation: The onset of the phenotype should correlate with the kinetics of POI degradation. Monitor both protein levels and the phenotype over a time course.

Q3: What is the "bump-and-hole" strategy and how does it apply to AP1867-based degraders?

A3: The "bump-and-hole" strategy is a chemical genetics approach used to engineer specific interactions between a protein and a small molecule.[6] In the context of AP1867, the F36V mutation in FKBP12 creates a "hole" in the ligand-binding pocket. AP1867, a "bumped" ligand, is designed to fit into this engineered pocket with high affinity, while its "bump" sterically hinders its binding to the wild-type FKBP12 protein.[6] This strategy is fundamental to the selectivity of the dTAG system.

Troubleshooting Guide

This guide addresses common issues encountered when using AP1867-based degraders and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or no degradation of the target protein. 1. Suboptimal degrader concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect". 2. Poor cell permeability of the degrader. 3. Low expression or accessibility of the E3 ligase in the cell type. 4. The FKBP12F36V tag is not accessible for degrader binding. 1. Perform a dose-response experiment: Test a wide range of degrader concentrations (e.g., 0.1 nM to 10,000 nM) to determine the optimal concentration for degradation (DC50).[7] 2. Increase incubation time. 3. Switch to a degrader that recruits a different E3 ligase (e.g., from a CRBN-based to a VHL-based degrader).[5] 4. Change the position of the FKBP12F36V tag: Test both N- and C-terminal fusions of your POI to ensure the tag is accessible. A literature search on your POI might provide insights into which terminus is more flexible.[3]
Suspected off-target degradation. 1. The AP1867 moiety is binding to wild-type FKBP12. 2. The E3 ligase recruiter has its own off-target profile. 3. Indirect effects: The degradation of your POI is causing downstream changes in the expression of other proteins.1. Perform global proteomic analysis (see Experimental Protocols section). This will provide an unbiased view of all protein level changes upon degrader treatment. 2. Use a more selective AP1867 analog: Analogs like ortho-AP1867 have been developed for increased selectivity.[8] 3. Compare the proteomic profiles of cells treated with the active degrader and a negative control degrader. This helps to distinguish between degradation-dependent and -independent off-target effects. 4. Validate potential off-targets with orthogonal methods such as siRNA or CRISPR-mediated knockout.
High background or cellular toxicity. 1. The degrader molecule is toxic at the concentration used. 2. The solvent (e.g., DMSO) concentration is too high. 1. Determine the toxicity of the degrader: Treat the parental cell line (without the FKBP12F36V-tagged protein) with a range of degrader concentrations and assess cell viability (e.g., using a CellTiter-Glo assay).[3] 2. Ensure the final solvent concentration is low and consistent across all experimental conditions.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for AP1867 and related dTAG molecules.

Table 1: Binding Affinity and Degradation Potency of AP1867 and dTAG Molecules

CompoundTargetIC50 / KdDC50E3 Ligase RecruitedReference
AP1867FKBP12F36VIC50 = 1.8 nMN/AN/A
AP1867Wild-type FKBPKd = 67 nMN/AN/A[1]
dTAG-13FKBP12F36V-fusionN/A~1-10 nM (cell type dependent)CRBN[7][9]
dTAGV-1FKBP12F36V-fusionN/A~1-10 nM (cell type dependent)VHL[10]

Note: DC50 values are highly dependent on the specific target protein, cell line, and experimental conditions.

Experimental Protocols

Protocol: Global Proteomic Analysis to Identify Off-Target Effects

This protocol outlines a general workflow for identifying off-target effects of an AP1867-based degrader using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture cells expressing your FKBP12F36V-tagged POI and the parental cell line.

    • Treat the cells with the degrader at its optimal concentration (e.g., 3x DC50), a negative control degrader at the same concentration, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include multiple biological replicates for each condition.

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

    • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • Peptide Labeling (Optional but Recommended):

    • For multiplexed analysis, label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification approach.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the controls.

    • Filter the data to identify proteins that are significantly downregulated by the active degrader but not by the negative control. These are potential off-targets.

  • Validation:

    • Validate potential off-targets using an orthogonal method, such as Western blotting with a specific antibody.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cluster_validation Validation A Cell Culture (POI-dTAG & Parental) B Treatment Groups: 1. Vehicle (DMSO) 2. Active Degrader 3. Negative Control A->B Divide cells C Cell Lysis & Protein Quantification B->C After incubation D Tryptic Digestion C->D E Peptide Labeling (e.g., TMT) D->E F LC-MS/MS Analysis E->F Inject labeled peptides G Protein Identification & Quantification F->G H Statistical Analysis & Off-Target Identification G->H I Western Blot Validation of Hits H->I Prioritize candidates

Caption: Workflow for proteomic identification of off-target effects.

troubleshooting_flowchart start Issue: No/Incomplete Target Degradation q1 Is this a new cell line or target? start->q1 a1_yes Check tag accessibility (N- vs C-terminal fusion) q1->a1_yes Yes a1_no Perform Dose-Response Curve q1->a1_no No q2 Degradation still suboptimal? a1_yes->q2 a1_no->q2 a2_yes Switch E3 Ligase Recruiter (e.g., dTAG-13 to dTAGV-1) q2->a2_yes Yes a2_no Check for high protein synthesis rate (Time-course experiment) q2->a2_no No end Optimized Degradation a2_yes->end a2_no->end signaling_pathway cluster_degrader AP1867-based Degrader cluster_target Target Complex cluster_downstream Degradation Pathway Degrader AP1867 - Linker - E3 Ligase Ligand dTAG FKBP12(F36V) Degrader->dTAG Binds 'hole' E3 e.g., CRBN or VHL Degrader->E3 Recruits POI Protein of Interest Ub Ubiquitination dTAG->Ub Ternary Complex Formation E3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

References

Technical Support Center: Improving Cell Permeability of AP1867-3-(aminoethoxy) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of AP1867-3-(aminoethoxy) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is AP1867 and its role in AP1867-3-(aminoethoxy) conjugates?

AP1867 is a synthetic, cell-permeable ligand that specifically binds to a mutant form of the FKBP12 protein, known as FKBP12(F36V).[1][2][3] The AP1867-3-(aminoethoxy) moiety serves as a building block for constructing Proteolysis Targeting Chimeras (PROTACs).[4][5] In this context, it acts as the component that binds to a target protein of interest which has been tagged with the FKBP12(F36V) mutant. This system is often referred to as the dTAG (degradation tag) system.[1][6]

Q2: Why is cell permeability a critical issue for AP1867-3-(aminoethoxy) conjugates?

AP1867-3-(aminoethoxy) conjugates, like many PROTACs, are relatively large molecules. Their size and physicochemical properties can make it difficult for them to efficiently cross the cell membrane to reach their intracellular targets.[7][8] Poor cell permeability is a common reason for a conjugate's low degradation efficiency in cellular assays.[7][9]

Q3: What are the key factors influencing the cell permeability of these conjugates?

The cell permeability of AP1867-3-(aminoethoxy) conjugates is influenced by several factors, primarily related to the linker connecting the AP1867 moiety to the E3 ligase ligand:

  • Linker Composition: The chemical makeup of the linker affects the conjugate's overall physicochemical properties. For instance, polyethylene glycol (PEG) linkers are often incorporated to enhance solubility and cell permeability.[9]

  • Linker Length and Flexibility: The length and rigidity of the linker are crucial for allowing the conjugate to adopt a conformation that is favorable for crossing the cell membrane.[9]

  • Physicochemical Properties: Factors such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors play a significant role.[10]

Q4: How can I assess the cell permeability of my AP1867-3-(aminoethoxy) conjugate?

Several in vitro methods can be used to evaluate cell permeability:

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo drug absorption. It uses a monolayer of differentiated Caco-2 cells to mimic the intestinal epithelium.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane. It is useful for assessing passive permeability.[11]

  • Cell-Based Target Engagement Assays: Techniques such as NanoBRET or Cellular Thermal Shift Assay (CETSA) can indirectly indicate cell permeability by confirming that the conjugate is binding to its intracellular target.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when working with AP1867-3-(aminoethoxy) conjugates, with a focus on challenges related to cell permeability.

Issue 1: Weak or no target degradation observed in cellular assays.

  • Possible Cause: Poor cell permeability of the conjugate.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Before assuming a permeability issue, verify that your conjugate can bind its target and the E3 ligase. In vitro binding assays can be useful here.

    • Optimize Physicochemical Properties: If the conjugate has poor solubility or high lipophilicity, consider modifying the linker to improve these characteristics.[7]

    • Modify the Linker: Systematically alter the length and composition of the linker. Incorporating more polar or rigid elements can sometimes improve permeability.[7]

    • Consider a Prodrug Approach: Masking polar functional groups on the conjugate with moieties that are cleaved off inside the cell can enhance membrane transit.[8]

Issue 2: High variability in experimental results.

  • Possible Cause: Instability of the conjugate in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Compound Stability: Incubate your conjugate in the cell culture medium for the duration of your experiment and then analyze its integrity using methods like LC-MS.

    • Optimize Formulation: Ensure the conjugate is fully dissolved in the vehicle (e.g., DMSO) before diluting into the medium. Sonication may aid dissolution.[3]

Issue 3: The "hook effect" is observed (decreased degradation at high concentrations).

  • Possible Cause: At high concentrations, the conjugate is more likely to form binary complexes (conjugate-target or conjugate-E3 ligase) rather than the productive ternary complex required for degradation.[8]

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Curve: Test a broad range of concentrations to identify the optimal range for degradation and to characterize the bell-shaped curve of the hook effect.[8][9]

    • Use Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the "sweet spot" for maximal degradation.[8]

    • Enhance Ternary Complex Cooperativity: Rational design of the linker can promote the formation of a stable ternary complex, which can mitigate the hook effect.[8]

Data Presentation

The following table provides a template for summarizing quantitative data from cell permeability assays. Researchers should populate this table with their own experimental data for different AP1867-3-(aminoethoxy) conjugates.

Conjugate IDLinker CompositionLinker Length (atoms)Apparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)DC50 (nM)Dmax (%)
Control 1 --e.g., Atenolol: <1---
Control 2 --e.g., Propranolol: >10---
AP1867-Conj-01 PEG415Insert your dataInsert your dataInsert your dataInsert your data
AP1867-Conj-02 Alkyl C88Insert your dataInsert your dataInsert your dataInsert your data
AP1867-Conj-03 PEG621Insert your dataInsert your dataInsert your dataInsert your data

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general outline for assessing the permeability of AP1867-3-(aminoethoxy) conjugates using the Caco-2 cell model.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.

    • Perform a Lucifer Yellow permeability test. A low Papp value for Lucifer Yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the test conjugate solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral chambers at the end of the incubation period.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the test conjugate solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the conjugate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the conjugate across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the conjugate in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

2. Western Blot for Target Protein Degradation

This protocol is for quantifying the degradation of the target protein induced by the AP1867-3-(aminoethoxy) conjugate.

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the conjugate for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands to quantify the relative protein levels.

    • Normalize the target protein signal to the loading control signal.

    • Plot the percentage of remaining protein against the conjugate concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (tagged with FKBP12(F36V)) Ternary_Complex Ternary Complex POI->Ternary_Complex binds PROTAC AP1867 Conjugate (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Target Degradation Proteasome->Degradation leads to PROTAC_ext AP1867 Conjugate (Extracellular) PROTAC_ext->PROTAC Cellular Uptake

Caption: Mechanism of action for an AP1867-based PROTAC.

Troubleshooting_Workflow Start No/Weak Target Degradation Check_Permeability Assess Cell Permeability (e.g., Caco-2, PAMPA) Start->Check_Permeability Check_Binding Confirm Target & E3 Ligase Binding (in vitro) Start->Check_Binding Permeability_OK Permeability Sufficient? Check_Permeability->Permeability_OK Binding_OK Binding Confirmed? Check_Binding->Binding_OK Optimize_Linker Modify Linker: - Composition (e.g., PEG) - Length & Rigidity Permeability_OK->Optimize_Linker No Check_Ternary_Complex Assess Ternary Complex Formation Permeability_OK->Check_Ternary_Complex Yes Optimize_Warhead Optimize Target Binder or E3 Ligase Ligand Binding_OK->Optimize_Warhead No Binding_OK->Check_Ternary_Complex Yes Optimize_Linker->Check_Permeability Optimize_Warhead->Check_Binding Ternary_Complex_OK Stable Ternary Complex? Check_Ternary_Complex->Ternary_Complex_OK Ternary_Complex_OK->Optimize_Linker No Successful_Degradation Successful Degradation Ternary_Complex_OK->Successful_Degradation Yes

References

strategies to reduce non-specific binding of AP1867 ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP1867 and related chemically induced dimerization (CID) systems. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and mitigate common issues such as non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is AP1867 and how does it work?

AP1867 is a synthetic, cell-permeable small molecule designed to act as a selective ligand for a mutated version of the human FKBP12 protein, specifically the F36V mutant (FKBP12F36V). In chemically induced dimerization (CID) systems, proteins of interest are fused to this FKBP12F36V domain. The addition of a bivalent ligand, such as a homodimer of AP1867, induces the rapid dimerization of the fusion proteins, allowing for controlled activation or localization of cellular processes.[1] This "bump-and-hole" strategy ensures the ligand binds selectively to the engineered protein over the wild-type FKBP12, minimizing off-target effects from endogenous proteins.[1]

Q2: What is non-specific binding and why is it a problem in my experiments?

Non-specific binding refers to the interaction of the AP1867 ligand with unintended targets, such as other proteins, lipids, or plastic surfaces of the experimental vessel.[2] This is problematic because it can lead to high background signals, which obscure the specific, intended dimerization effect. High background reduces the signal-to-noise ratio, making it difficult to accurately quantify the biological effect and potentially leading to false-positive results.[3]

Q3: What are the primary causes of high non-specific binding with AP1867?

Several factors can contribute to high non-specific binding:

  • Excessive Ligand Concentration: Using a concentration of AP1867 that is too high can saturate the specific FKBP12F36V binding sites and increase the likelihood of low-affinity, non-specific interactions.

  • Inadequate Blocking: Unoccupied sites on cell surfaces or the culture plate can bind the ligand non-specifically. This is particularly common in assays like immunofluorescence or in-cell westerns.

  • Suboptimal Washing: Insufficient or poorly optimized washing steps may fail to remove unbound or weakly bound ligands, contributing to background signal.

  • Hydrophobic Interactions: AP1867, like many small molecules, can have hydrophobic properties that cause it to stick to plasticware and cellular membranes.[2]

Visualizing the Dimerization Pathway

The diagram below illustrates the fundamental principle of chemically induced dimerization using a bivalent AP1867-based ligand and FKBP12F36V fusion proteins.

G cluster_before Before Dimerization cluster_ligand cluster_after After Dimerization p1 Protein A-FKBP(F36V) ligand AP1867 Dimer complex Protein A-FKBP(F36V) :: AP1867 :: FKBP(F36V)-Protein B p2 Protein B-FKBP(F36V) ligand->complex Induces Proximity

Caption: AP1867-mediated Chemically Induced Dimerization (CID) pathway.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I'm seeing a high background signal even in my negative control cells that don't express the FKBP12F36V fusion protein. What should I do?

This strongly suggests that the issue is with the ligand interacting non-specifically with cellular components or the assay plate itself.

Answer:

  • Optimize Blocking: The most critical step is to use an effective blocking buffer to saturate non-specific binding sites.[2] Inadequate blocking can result in excessive background noise.[2]

    • Recommended Agents: Start with a buffer containing 1-5% Bovine Serum Albumin (BSA). For some systems, non-fat dry milk (3-5%) or purified casein can be more effective, but be cautious as milk proteins can interfere with phospho-specific antibody detection.[4] Normal serum (5-10%) from the same species as your secondary antibody (if applicable) is also an excellent choice.

    • Add a Detergent: Include a mild, non-ionic detergent like 0.05% - 0.1% Tween-20 in your blocking and wash buffers to reduce hydrophobic interactions.

  • Increase Wash Steps: Extend the duration and/or number of your wash steps after ligand incubation. This helps remove unbound and weakly bound AP1867 molecules.

  • Check Your Plasticware: Some small molecules can adsorb strongly to certain types of plastic. While less common for cell-based assays, if you suspect this, consider using low-retention plates or tubes.

Problem: My signal-to-noise ratio is low. The specific signal is only slightly above the background.

This indicates that your experimental window is too narrow. The goal is to increase the specific signal while simultaneously decreasing the background.

Answer:

  • Perform a Ligand Titration: The most crucial step is to determine the optimal concentration of AP1867. The goal is to find the lowest concentration that gives the maximum specific signal before the non-specific binding begins to increase significantly. The IC50 for AP1867 binding to FKBP12F36V is approximately 1.8 nM, which can serve as a starting point for your titration range.

    • See "Experimental Protocol 1: Titration of AP1867 to Determine Optimal Concentration" below for a detailed guide.

  • Adjust Incubation Time: Optimize the incubation time with the AP1867 ligand. A shorter incubation may be sufficient to achieve specific binding while minimizing the time for non-specific interactions to occur. Test a time course (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • Modify Buffer Composition:

    • Increase Salt Concentration: For some interactions, increasing the salt concentration (e.g., using PBS with up to 500 mM NaCl) in your buffers can disrupt low-affinity electrostatic interactions that contribute to non-specific binding.

    • Adjust pH: Ensure your buffer pH is stable and appropriate for your cell system, as pH shifts can alter protein charges and increase non-specific interactions.

Quantitative Data Summary

The following tables provide key quantitative data for AP1867 and general recommendations for assay optimization.

Parameter Value Target Reference
IC50 1.8 nMFKBP12F36V
Kd 67 nMWild-Type FKBP12[5]

Table 1: Binding affinities of AP1867.

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)Common starting point; use high-purity, IgG-free BSA.
Non-Fat Dry Milk3 - 5% (w/v)Cost-effective, but avoid with phospho-specific antibodies or biotin-avidin systems.
Normal Goat/Donkey Serum5 - 10% (v/v)Very effective; match the serum species to the host of the secondary antibody.
Purified Casein1% (w/v)Can provide lower background than milk or BSA; good for biotin-based detection.[6]

Table 2: Common blocking agents for reducing non-specific binding.

Experimental Protocols

Experimental Protocol 1: Titration of AP1867 to Determine Optimal Concentration (96-Well Plate Format)

This protocol is designed to identify the optimal AP1867 concentration that maximizes the signal-to-noise ratio for a cell-based assay (e.g., In-Cell Western, reporter assay, or immunofluorescence).

Workflow Diagram:

G A 1. Seed Cells (Control & Experimental) in 96-well plate C 3. Treat Cells with AP1867 dilutions. Include 'No Ligand' control. A->C B 2. Prepare Serial Dilution of AP1867 Ligand (e.g., 1 µM to 0.1 nM) B->C D 4. Incubate (Optimized Time) C->D E 5. Assay Readout (e.g., Fix, Permeabilize, Stain for IF/ICW) D->E F 6. Acquire Data (Measure Fluorescence Intensity) E->F G 7. Analyze Data Plot Signal vs. Concentration. Calculate Signal-to-Noise Ratio. F->G H 8. Determine Optimal Concentration G->H

Caption: Workflow for AP1867 concentration titration experiment.

Methodology:

  • Cell Seeding: Seed both your experimental cells (expressing the FKBP12F36V fusions) and negative control cells (parental cell line) into a 96-well plate at a predetermined optimal density.[4] Allow cells to adhere overnight.

  • Prepare AP1867 Dilutions:

    • Prepare a 1000X stock solution of AP1867 in DMSO (e.g., 1 mM).

    • Perform a serial dilution in cell culture medium to create a range of 1X working concentrations. A good starting range is from 1000 nM down to 0.1 nM (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1 nM).

    • Include a "vehicle only" (0 nM AP1867) control containing the same final concentration of DMSO as the highest ligand concentration.

  • Ligand Treatment: Remove the old medium from the cells and add the AP1867 dilutions. Add each concentration to both experimental and control cells.

  • Incubation: Incubate the plate for a set period (e.g., 1 hour) at 37°C.

  • Assay Procedure: Proceed with your specific assay protocol (e.g., for immunofluorescence, fix, permeabilize, block, and stain with antibodies).

  • Data Acquisition: Measure the signal intensity (e.g., fluorescence) for each well using a plate reader or imaging system.

  • Data Analysis:

    • For each concentration, calculate the average signal from your experimental cells (Signalexp) and control cells (Signalctrl).

    • The Signalctrl represents the non-specific binding at that concentration.

    • Calculate the Specific Signal: Specific Signal = Signal_exp - Signal_ctrl.

    • Calculate the Signal-to-Noise Ratio (S/N): S/N = Signal_exp / Signal_ctrl.

    • Plot both the Specific Signal and the S/N ratio against the AP1867 concentration. The optimal concentration is typically the one that gives the highest S/N ratio or is at the beginning of the plateau for the specific signal.

Experimental Protocol 2: Optimizing Blocking and Washing for Immunofluorescence

This protocol provides a robust starting point for minimizing background when using AP1867 in an immunofluorescence (IF) assay.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the optimal concentration of AP1867 determined from Protocol 1.

  • Fixation: Wash cells once with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking (Crucial Step):

    • Wash three times with PBS containing 0.1% Tween-20 (PBS-T).

    • Prepare a blocking buffer: 1% BSA and 5% Normal Goat Serum in PBS-T.

    • Incubate coverslips in blocking buffer for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash coverslips three times with PBS-T for 5 minutes each with gentle agitation.

  • Secondary Antibody Incubation: Dilute your fluorescently-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes & Mounting: Wash three times with PBS-T for 5 minutes each. Wash once with PBS. Mount coverslips onto slides using an appropriate mounting medium.

Troubleshooting Logic

Use the following decision tree to diagnose and solve common issues related to non-specific binding and poor signal.

G A Start: Poor Result (High Background or Low S/N) B Is background high in negative control cells (no FKBP-F36V)? A->B C YES B->C:w D NO B->D:e E Issue is likely non-specific ligand-cell/plate interaction. G Issue is likely related to ligand concentration or kinetics. F 1. Improve Blocking (Try different agents: BSA, Serum) 2. Increase Wash Steps (Longer duration / more reps) 3. Add Detergent (Tween-20) to wash/block buffers E->F H Perform Ligand Titration (See Protocol 1) to find optimal concentration G->H I Does titration improve Signal-to-Noise Ratio? H->I J YES I->J:w K NO I->K:e L Problem Solved M Consider optimizing incubation time or buffer (salt, pH)

Caption: Troubleshooting decision tree for AP1867 experiments.

References

Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and troubleshooting the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. This guide provides practical FAQs and troubleshooting advice to help you navigate this common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[1][3]

Q2: What causes the "hook effect"?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus hindering the formation of the productive ternary complex required for protein degradation.[4][6]

Q3: What are the consequences of the "hook effect" for my experiments?

A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data, which can lead to an incorrect assessment of a PROTAC's potency and efficacy.[7] Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[1][8] A potent PROTAC might even be mistakenly deemed inactive if tested only at high concentrations where the hook effect is prominent.[2]

Q4: At what concentration range does the "hook effect" typically occur?

A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[9] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is therefore critical to perform dose-response experiments over a wide range of concentrations, spanning from picomolar to high micromolar, to identify the optimal degradation window and detect the onset of the hook effect.

Troubleshooting Guide

Here are some common issues you might encounter related to the hook effect and steps to troubleshoot them.

Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the classic "hook effect."

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[2]

    • Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[1]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with reduced ternary complex formation.[1]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region, poor cell permeability, or an inactive PROTAC.

  • Troubleshooting Steps:

    • Test a Much Broader Concentration Range: Your initial concentration range might have been too high. Test a very wide range, from picomolar (pM) to high micromolar (µM), to ensure you are not missing the optimal degradation window.[1][2]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to facilitate ternary complex formation using appropriate biophysical assays.[2]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Consider using a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess this.[10]

Issue 3: How can I mitigate the hook effect in my experiments?

  • Likely Cause: The intrinsic properties of your PROTAC may favor the formation of binary complexes at high concentrations.

  • Troubleshooting Steps:

    • Optimize the Linker: The length and composition of the PROTAC's linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]

    • Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[7] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[11]

Data Presentation

Table 1: Example Dose-Response Data Exhibiting the Hook Effect

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
0 nM (Vehicle)100%
1 nM85%
10 nM50%
100 nM20% (Dmax)
1 µM45%
10 µM75%
100 µM90%

This table illustrates a typical bell-shaped curve where the maximum degradation (Dmax) is observed at 100 nM, and higher concentrations lead to a decrease in degradation.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify target protein degradation following PROTAC treatment using Western Blotting.[12]

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 100 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[1] Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • Sample Preparation and SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes. Separate proteins by SDS-PAGE.[12]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, incubate with a loading control antibody (e.g., GAPDH, β-actin).[2]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Capture the chemiluminescent signal using an imaging system.[12]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax.[13]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol outlines a live-cell assay to measure the formation of the ternary complex.[14]

  • Principle: This assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®. When a PROTAC brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a detectable signal.[1]

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

Signaling Pathway

PROTAC_Pathway PROTAC Mechanism of Action and the Hook Effect cluster_productive Productive Degradation Pathway cluster_hook Hook Effect (High PROTAC Concentration) PROTAC PROTAC Ternary_Complex Productive Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation High_PROTAC Excess PROTAC Binary_Target Non-productive Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Non-productive Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Binary_Target->Ternary_Complex Inhibits Formation Binary_E3->Ternary_Complex Inhibits Formation Target_H Target Protein Target_H->Binary_Target E3_Ligase_H E3 Ligase E3_Ligase_H->Binary_E3

Caption: PROTAC mechanism and the inhibitory hook effect pathway.

Experimental Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Hook Effect Start Start: Observe Dose-Response Curve Is_Bell_Shaped Is the curve bell-shaped? Start->Is_Bell_Shaped No_Degradation Weak or no degradation? Is_Bell_Shaped->No_Degradation No Hook_Effect Classic Hook Effect Is_Bell_Shaped->Hook_Effect Yes Wider_Range Action: Test wider concentration range (pM to µM) No_Degradation->Wider_Range Yes Sigmoidal_Curve Sigmoidal Curve: No Hook Effect Observed No_Degradation->Sigmoidal_Curve No Hook_Effect->Wider_Range Determine_Dmax Action: Determine Dmax and optimal concentration Wider_Range->Determine_Dmax Check_Permeability Action: Evaluate cell permeability Wider_Range->Check_Permeability Assess_Ternary Action: Assess ternary complex formation (e.g., NanoBRET, SPR) Determine_Dmax->Assess_Ternary End End: Characterize PROTAC Assess_Ternary->End Check_Permeability->Assess_Ternary Sigmoidal_Curve->End

Caption: A logical workflow for troubleshooting the hook effect.

Logical Relationship

Hook_Effect_Logic Logical Relationship of the Hook Effect PROTAC_Conc PROTAC Concentration Ternary_Formation Productive Ternary Complex Formation PROTAC_Conc->Ternary_Formation Optimal Binary_Formation Non-Productive Binary Complex Formation PROTAC_Conc->Binary_Formation Excessive Degradation Target Protein Degradation Ternary_Formation->Degradation Leads to Binary_Formation->Degradation Inhibits

Caption: The relationship between PROTAC concentration and degradation outcome.

References

Technical Support Center: Optimizing AP1867-Based Degraders (dTAG System)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and concentration for AP1867-based degraders within the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AP1867-based degraders in the dTAG system?

A1: AP1867-based degraders, such as dTAG-13, are heterobifunctional molecules. One end of the molecule contains a ligand that selectively binds to a mutated form of the FKBP12 protein (FKBP12F36V). The other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). In the dTAG system, the protein of interest (POI) is expressed as a fusion with the FKBP12F36V tag. When the dTAG molecule is introduced, it forms a ternary complex, bringing the FKBP12F36V-tagged POI into proximity with the E3 ligase.[1][2][3][4][5] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[2][4][5]

Q2: What is a typical starting concentration and incubation time for a dTAG experiment?

A2: The optimal concentration and incubation time are highly dependent on the specific protein of interest, the cell line, and the experimental goals. However, a good starting point for many dTAG molecules, like dTAG-13, is a concentration range of 100 nM to 500 nM.[1] For incubation time, significant degradation can often be observed as early as 1-4 hours after treatment.[1][4] For a comprehensive analysis, a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) is recommended.[1][6]

Q3: What are the key parameters to measure the effectiveness of a dTAG degrader?

A3: The two primary parameters for quantifying the efficacy of a dTAG degrader are:

  • DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[6][7]

  • Dmax : The maximal percentage of target protein degradation that can be achieved with the degrader.[6] The objective is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing off-target effects or cytotoxicity.

Q4: What is the "hook effect" and how can it be avoided?

A4: The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations.[6] This occurs because the degrader is more likely to form binary complexes (either with the FKBP12F36V-POI or the E3 ligase alone) rather than the productive ternary complex required for degradation.[6] To avoid this, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal window that maximizes degradation before the effect diminishes.[6]

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

This protocol outlines the steps to identify the DC50 and Dmax for an AP1867-based degrader.

  • Cell Seeding: Plate the cells expressing your FKBP12F36V-tagged protein of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase and will be approximately 70-80% confluent at the time of harvest. Allow cells to adhere and recover overnight.

  • Degrader Preparation: Prepare a stock solution of the dTAG molecule in a suitable solvent like DMSO.[8] On the day of the experiment, perform serial dilutions in cell culture medium to achieve a range of final concentrations. A broad range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM).[9][10] Include a vehicle-only control (e.g., DMSO).[10]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different degrader concentrations or the vehicle control.

  • Incubation: Incubate the cells for a fixed time point where degradation is expected (e.g., 8 or 16 hours).[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration for each lysate using a standard method like a BCA or Bradford assay.[10][11]

  • Western Blot Analysis: Load equal amounts of protein from each sample for SDS-PAGE, transfer to a membrane, and probe with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin).[6][10]

  • Data Analysis: Quantify the band intensities. Normalize the intensity of the protein of interest to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Plot the percentage of degradation versus the log of the degrader concentration to determine the DC50 and Dmax.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

This protocol helps to determine the kinetics of degradation for your protein of interest.

  • Cell Seeding: Plate your cells as described in the dose-response protocol.

  • Degrader Preparation: Prepare the dTAG molecule at a fixed, optimal concentration (determined from the dose-response experiment, e.g., at or above the DC50) in cell culture medium. Include a vehicle-only control.

  • Treatment and Incubation: Treat the cells with the degrader or vehicle. Harvest the cells at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).[1][6]

  • Cell Lysis, Protein Quantification, and Western Blot: Follow steps 5-7 from the dose-response protocol for each time point.

  • Data Analysis: Quantify and normalize the protein levels at each time point relative to the 0-hour time point or the vehicle control at the corresponding time. Plot the percentage of protein remaining versus time to observe the degradation kinetics.

Quantitative Data Summary

The following tables provide example data to illustrate expected outcomes.

Table 1: Example Dose-Response Data for dTAG-13

dTAG-13 Concentration (nM)% Protein Degradation (vs. Vehicle)
0.15%
125%
1060%
10092%
50095%
100093% (Slight hook effect)
500085% (Hook effect)

Table 2: Example Time-Course Data for dTAG-13 at 500 nM

Incubation Time (Hours)% Protein Remaining (vs. 0 hr)
0100%
170%
245%
420%
88%
16<5%
24<5%

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak protein degradation Degrader concentration is too low.Perform a dose-response experiment with a wider and higher range of concentrations.[6]
Incubation time is too short.Conduct a time-course experiment with longer incubation periods (e.g., up to 48 hours).[6]
The FKBP12F36V tag interferes with protein function or stability.Test both N- and C-terminal fusions of the tag to determine if one is better tolerated.[3]
Low expression of the required E3 ligase (e.g., CRBN) in the cell line.Verify the expression level of the E3 ligase in your cell line via Western Blot or qPCR.[6]
High cell toxicity observed Degrader concentration is too high.Lower the degrader concentration. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic (typically ≤ 0.5%). Run a vehicle-only control to assess its effect.
"Hook effect" observed (less degradation at higher concentrations) Formation of non-productive binary complexes.Use concentrations within the optimal range identified in your dose-response curve. Avoid using excessively high concentrations.[6]
Inconsistent results between experiments Variation in cell seeding density or health.Ensure consistent cell seeding and that cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate pipetting or degrader dilution.Use calibrated pipettes and prepare fresh dilutions for each experiment.

Visualizations

dTAG System Signaling Pathway

dTAG_Pathway cluster_cell Cell cluster_E3 E3 Ubiquitin Ligase Complex (e.g., CRL4-CRBN) POI Protein of Interest (POI) Fusion_Protein FKBP12(F36V)-POI Fusion POI->Fusion_Protein Fusion FKBP12_tag FKBP12(F36V) Tag FKBP12_tag->Fusion_Protein Ternary_Complex Ternary Complex (Fusion-dTAG-E3) Fusion_Protein->Ternary_Complex Binds Proteasome 26S Proteasome Fusion_Protein->Proteasome Recognized by dTAG AP1867-based Degrader (dTAG Molecule) dTAG->Ternary_Complex Binds CRBN CRBN DDB1 DDB1 CRBN->DDB1 CRBN->Ternary_Complex Recruited to CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin Ub->Poly_Ub Poly_Ub->Fusion_Protein Tags POI Degradation Degraded Peptides Proteasome->Degradation Degrades to

Caption: Mechanism of the dTAG system for targeted protein degradation.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Cell line expressing FKBP12(F36V)-tagged POI Dose_Response 1. Dose-Response Experiment (Varying [dTAG], fixed time) Start->Dose_Response Analyze_DR Analyze Western Blots Determine DC50 & Dmax Dose_Response->Analyze_DR Time_Course 2. Time-Course Experiment (Fixed [dTAG], varying time) Analyze_DR->Time_Course Use concentration at or near Dmax Optimized_Conditions Optimized Conditions ([dTAG] & Incubation Time) Analyze_DR->Optimized_Conditions Analyze_TC Analyze Western Blots Determine optimal incubation time Time_Course->Analyze_TC Analyze_TC->Optimized_Conditions Downstream Proceed to Downstream Functional Assays Optimized_Conditions->Downstream

Caption: Workflow for optimizing dTAG degrader concentration and time.

References

Validation & Comparative

Validating AP1867-Induced Protein Degradation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in targeted protein degradation, the precise validation of induced protein knockdown is paramount. The AP1867-based dTAG (degradation tag) system offers a powerful method for rapid and specific protein depletion. This guide provides a comprehensive comparison of the dTAG system with other prominent degradation technologies, focusing on validation by Western blot. Detailed experimental protocols, quantitative data, and visual diagrams are presented to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation.

Mechanism of AP1867-Induced Protein Degradation (the dTAG System)

The dTAG system is a chemically induced proximity platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system. It relies on three key components:

  • A Protein of Interest (POI) fused to the FKBP12F36V tag: The target protein is genetically tagged with a mutant version of the FKBP12 protein (F36V).

  • A dTAG degrader molecule (e.g., dTAG-13): This heterobifunctional molecule contains a ligand that specifically binds to the FKBP12F36V tag (derived from AP1867) and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1]

  • The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

Upon introduction of the dTAG molecule, a ternary complex is formed between the FKBP12F36V-tagged POI and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[1][2]

AP1867_Induced_Protein_Degradation cluster_0 Cellular Environment cluster_1 Degradation Pathway POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Proteasome 26S Proteasome POI->Proteasome targeted for degradation Ternary_Complex Ternary Complex Formation FKBP12->Ternary_Complex dTAG dTAG Molecule (e.g., dTAG-13) dTAG->Ternary_Complex binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_ligase->Ternary_Complex Ub Ubiquitin Polyubiquitination Polyubiquitination Ub->Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI results in Ternary_Complex->Polyubiquitination induces Polyubiquitination->POI tags Western_Blot_Workflow cluster_workflow Western Blot Workflow Sample_Prep 1. Sample Preparation (Cell Lysis) Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE (Protein Separation) Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target-specific Ab) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

References

A Comparative Guide to AP1867-3-(aminoethoxy) and Other FKBP Ligands for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate ligand for the protein of interest is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). For researchers targeting proteins for degradation via the FK506-Binding Protein 12 (FKBP12), a variety of ligands are available. This guide provides an objective comparison of AP1867-3-(aminoethoxy), a key component of the dTAG system, with other notable FKBP ligands used in PROTAC development. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of next-generation protein degraders.

Overview of FKBP Ligands in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. FKBP12 is a well-characterized protein that can be exploited as a target for degradation itself or, more commonly, as a fusion tag (e.g., FKBP12F36V) to enable the degradation of a fused POI. The choice of the FKBP ligand can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.

This guide focuses on the comparison of the following FKBP ligands:

  • AP1867-3-(aminoethoxy): A derivative of the synthetic ligand AP1867, which is specifically designed to bind to the F36V mutant of FKBP12. This ligand is the cornerstone of the dTAG (degradation tag) system.[1]

  • SLF (Synthetic Ligand for FKBP): A well-established synthetic ligand that binds to wild-type FKBP12.

  • Novel FKBP12 Binders (e.g., 5a1 and 6b4): Recently developed ligands with distinct chemical scaffolds designed for enhanced potency and selectivity in PROTAC applications.

Quantitative Performance Data

The following tables summarize the performance of PROTACs utilizing different FKBP ligands. The data has been compiled from various studies to provide a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, these tables serve as a guide to the relative performance of these ligands.

Table 1: Binding Affinities of FKBP Ligands

LigandTargetBinding Affinity (Kd)Assay MethodReference
AP1867FKBP12F36VNot explicitly foundNot specified
AP1867Wild-type FKBP1267 nMNot specified[2]
SLFFKBP513.1 µMNot specified[3]
SLFFKBP12IC50 = 2.6 µMNot specified[3]

Table 2: Degradation Performance of FKBP-Targeting PROTACs

PROTACFKBP LigandE3 Ligase LigandTarget ProteinDC50DmaxCell LineReference
dTAG-13AP1867 derivativeThalidomide (CRBN)FKBP12F36V-fusionDose-dependent from 10-500 nM>90%293T, PATU-8988T, EOL-1[4]
5a1Novel BinderVHLFKBP12More efficient than 6b4 and RC32PotentMultiple Myeloma cells[5]
6b4Novel BinderVHLFKBP12Less efficient than 5a1PotentMultiple Myeloma cells[5]
RC32Commercially AvailableNot specifiedFKBP12Less potent than 5a1 and 6b4PotentMultiple Myeloma cells[5]
KB02-SLFSLFKB02 (DCAF16)FKBP12_NLS0.5–2 µMNot specifiedHEK293T[6]

Signaling Pathways and Experimental Workflows

To understand the context in which these ligands operate, it is crucial to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (e.g., FKBP12-fusion) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Enters POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Tags for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis start Seed Cells Expressing Target Protein treat Treat with PROTAC (Varying Concentrations) start->treat control Vehicle Control (e.g., DMSO) start->control lyse Cell Lysis treat->lyse control->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify wb Western Blot quantify->wb hibit HiBiT Assay quantify->hibit data Data Analysis (DC50, Dmax) wb->data hibit->data

Caption: General experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and replication of experimental findings. Below are protocols for key assays used to evaluate FKBP ligand-based PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 2: HiBiT-Based Cellular Degradation Assay

This protocol provides a sensitive, quantitative method for measuring target protein degradation in live cells.

Materials:

  • CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein and Nano-Glo® Live Cell Substrate

  • PROTAC compound and vehicle control

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay reagent by mixing the LgBiT protein and substrate according to the manufacturer's instructions.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound or vehicle control to the cells.

  • Luminescence Measurement: Add the Nano-Glo® reagent to the wells. Incubate for a short period to allow the reaction to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of remaining protein. Plot the data to determine DC50 and Dmax values.[8][9][10][11][12]

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol is used to determine the binding affinity (Kd) of FKBP ligands in a competitive format.

Materials:

  • Purified FKBP protein (wild-type or mutant)

  • Fluorescently labeled FKBP ligand (tracer)

  • Unlabeled competitor FKBP ligands (including AP1867-3-(aminoethoxy) and others)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the FKBP protein, fluorescent tracer, and a serial dilution of the unlabeled competitor ligands in the assay buffer.

  • Assay Setup: In a 384-well plate, add a constant concentration of FKBP protein and the fluorescent tracer to each well.

  • Competition: Add the serial dilutions of the unlabeled competitor ligands to the wells. Include controls with no competitor (maximum polarization) and no FKBP protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the competitor ligand. Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a Ki or Kd value.[3][13][14][15][16]

Conclusion

The choice of an FKBP ligand is a critical step in the design of effective PROTACs. AP1867-3-(aminoethoxy) is a highly specific and potent ligand for the FKBP12F36V mutant, making it an excellent choice for the dTAG system, which offers rapid and selective degradation of tagged proteins. For targeting wild-type FKBP12, ligands such as SLF and novel, more potent binders like 5a1 offer viable alternatives. The selection should be guided by the specific research goals, including the desired selectivity profile and the target (wild-type vs. mutant FKBP12). The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the development of novel and effective protein degraders.

References

A Head-to-Head Comparison of AP1867 and Rapamycin-Based Dimerization Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of protein interactions is paramount. Chemically induced dimerization (CID) offers a powerful tool to achieve this control, enabling the study of signaling pathways, the regulation of gene expression, and the development of novel therapeutic strategies. Among the most established CID systems are those based on the natural product rapamycin and the synthetic dimerizer AP1867. This guide provides an objective comparison of these two systems, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

The rapamycin-based system is a well-characterized heterodimerization tool that utilizes the ubiquitously expressed proteins FKBP12 and FRB. While potent, its utility can be complicated by the inherent biological activity of rapamycin, including immunosuppression and cytotoxicity at higher concentrations. The AP1867 system, a homodimerization tool, was engineered to circumvent these issues. It employs a "bump-and-hole" strategy, where a mutated FKBP12 (FKBPF36V) is specifically targeted by the synthetic ligand AP1867, avoiding interactions with endogenous wild-type FKBP12. This confers greater specificity and is expected to reduce off-target effects.

Mechanism of Action

Rapamycin-Based Heterodimerization

The rapamycin-based system relies on the ability of rapamycin to act as a molecular glue, bringing together two distinct protein domains: FKBP12 (FK506-binding protein 12) and the FRB (FKBP-rapamycin binding) domain of mTOR.[1] Neither FKBP12 nor FRB have a natural affinity for each other. However, in the presence of rapamycin, a high-affinity ternary complex is formed, effectively dimerizing any proteins of interest fused to FKBP12 and FRB.

G cluster_0 Rapamycin-Based Heterodimerization FKBP Protein A-FKBP12 Dimer Protein A-FKBP12 :: Rapamycin :: FRB-Protein B (Active Complex) FKBP->Dimer FRB Protein B-FRB FRB->Dimer Rapamycin Rapamycin Rapamycin->Dimer Induces Dimerization

Caption: Mechanism of rapamycin-induced heterodimerization.

AP1867-Based Homodimerization

The AP1867 system is a prime example of rational drug design to enhance specificity. It utilizes a mutant form of FKBP12, FKBPF36V, where a phenylalanine at position 36 is replaced by a smaller valine residue. This mutation creates a "hole" in the ligand-binding pocket that is specifically recognized by a "bumped" synthetic ligand, AP1867. AP1867 itself is a bivalent molecule, capable of binding to two FKBPF36V domains simultaneously, thereby inducing their homodimerization. A key advantage of this system is that AP1867 has a significantly lower affinity for the wild-type FKBP12, minimizing interactions with the endogenous protein and reducing the potential for off-target effects.

G cluster_1 AP1867-Based Homodimerization FKBP_V1 Protein A-FKBP(F36V) Dimer Protein A-FKBP(F36V) :: AP1867 :: FKBP(F36V)-Protein A (Active Complex) FKBP_V1->Dimer FKBP_V2 Protein A-FKBP(F36V) FKBP_V2->Dimer AP1867 AP1867 AP1867->Dimer Induces Dimerization

Caption: Mechanism of AP1867-induced homodimerization.

Performance Data: A Quantitative Comparison

The choice between these two systems often comes down to their performance characteristics. The following tables summarize the available quantitative data for key parameters.

Parameter Rapamycin System AP1867 System Reference
Dimerization Type Heterodimerization (FKBP + FRB)Homodimerization (FKBPF36V + FKBPF36V)[1]
Specificity Binds endogenous FKBP12Selective for FKBPF36V mutant
Reversibility Essentially irreversible due to high affinityReversible, though kinetics are not well-documented[2]
Known Off-Target Effects Immunosuppression, cytotoxicityDesigned to minimize off-target effects[3]

Table 1: General characteristics of rapamycin and AP1867 dimerization systems.

Parameter Rapamycin System AP1867 System Reference
Kd (Rapamycin :: FKBP12) ~0.2 nMN/A
Kd (FKBP12-Rapamycin :: FRB) ~12 nMN/A
IC50 (AP1867 :: FKBPF36V) N/A~1.8 nM
Kd (AP1867 :: wild-type FKBP12) N/A~67 nM
Association Rate (kon) 2.6 x 106 M-1s-1 (FKBP-Rapamycin)Not readily available
Dissociation Rate (koff) 1.6 x 10-3 s-1 (FKBP-Rapamycin)Not readily available

Table 2: Binding affinities and kinetics of rapamycin and AP1867 dimerization systems.

Cytotoxicity Profile

A critical consideration in the application of CID systems, particularly for in vivo or therapeutic development, is the cytotoxicity of the inducing ligand.

Rapamycin: The immunosuppressive and anti-proliferative effects of rapamycin are well-documented. At nanomolar concentrations, it can induce a cytostatic effect, while at higher micromolar doses, it can be cytotoxic and induce apoptosis in several cancer cell lines. This inherent bioactivity can be a confounding factor in experiments aimed at studying the specific effects of protein dimerization.

Experimental Protocols

Below are generalized protocols for key experiments to characterize and compare CID systems. These should be optimized for specific cell lines and experimental setups.

Protocol 1: In Vitro Dimerization Assay using Surface Plasmon Resonance (SPR)

This protocol allows for the quantitative measurement of binding affinities and kinetics.

G cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize one binding partner (e.g., His-tagged FKBP(F36V)) on a sensor chip Start->Immobilize Inject_Ligand Inject the chemical dimerizer (AP1867 or Rapamycin) to measure direct binding Immobilize->Inject_Ligand Inject_Partner Inject the second binding partner (e.g., another FKBP(F36V) molecule or FRB) in the presence of the dimerizer Inject_Ligand->Inject_Partner Measure Measure association (kon) and dissociation (koff) rates Inject_Partner->Measure Analyze Analyze data to determine binding affinity (Kd) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for SPR analysis of CID systems.

Methodology:

  • Protein Expression and Purification: Express and purify the required protein components (e.g., His-tagged FKBPF36V, GST-tagged FRB).

  • Chip Preparation: Equilibrate an appropriate SPR sensor chip (e.g., Ni-NTA for His-tagged proteins) with running buffer.

  • Ligand Immobilization: Immobilize one of the protein partners onto the sensor chip surface.

  • Analyte Injection:

    • To measure the affinity of the dimerizer for the first protein, inject a series of concentrations of AP1867 or rapamycin over the immobilized protein.

    • To measure the affinity of the ternary complex formation, co-inject a constant concentration of the dimerizer with a series of concentrations of the second protein partner.

  • Data Acquisition: Monitor the change in response units (RU) over time to obtain sensograms for association and dissociation phases.

  • Data Analysis: Fit the sensograms to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Protocol 2: Cellular Cytotoxicity Assay

This protocol can be used to compare the cytotoxic effects of AP1867 and rapamycin on a chosen cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AP1867 and rapamycin in cell culture medium. Add the compounds to the cells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • ATP-based Assay: Use a commercial kit to measure the intracellular ATP levels as an indicator of cell viability.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability versus compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.

Conclusion and Recommendations

Both AP1867 and rapamycin-based dimerization systems are powerful tools for controlling protein-protein interactions. The choice between them will depend on the specific experimental requirements.

  • The rapamycin system is well-established and highly potent. It is an excellent choice for proof-of-concept studies and in vitro applications where the off-target effects of rapamycin are not a major concern.

  • The AP1867 system offers a significant advantage in terms of specificity, making it ideal for in vivo studies and for applications where minimizing off-target effects is critical. The "bump-and-hole" design provides an elegant solution to the problem of endogenous protein binding.

For researchers embarking on new projects involving chemically induced dimerization, it is advisable to consider the potential for off-target effects and to choose a system that offers the best balance of potency and specificity for their particular application. When possible, performing direct comparative experiments, such as those outlined in the protocols above, will provide the most definitive data to guide this decision.

References

Revolutionizing Targeted Protein Degradation: A Quantitative Proteomic Validation of AP1867-PROTAC Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, establishing the specificity of novel therapeutic modalities is paramount. This guide provides an objective comparison of the AP1867-based PROTAC system, a cornerstone of the degradation tag (dTAG) technology, against other protein degradation platforms, supported by quantitative proteomic data. We delve into the experimental protocols that underpin these specificity analyses and visualize the key biological and experimental processes.

The dTAG system utilizes the small molecule AP1867 to bridge a fusion protein of interest, tagged with the mutant FKBP12(F36V) protein, to an E3 ubiquitin ligase, thereby inducing the selective degradation of the target protein.[1] This approach has gained significant traction for its rapid and highly specific protein knockdown capabilities. Quantitative mass spectrometry-based proteomics stands as the gold standard for verifying such specificity, enabling a global and unbiased assessment of on- and off-target protein degradation.[2][3]

Unparalleled Specificity: A Quantitative Look

Global proteomic analyses of cells treated with AP1867-based PROTACs, such as dTAG-13 and dTAGV-1, consistently demonstrate their exceptional selectivity. In multiple studies, the FKBP12(F36V)-tagged protein of interest is often the only protein species that is significantly downregulated.[4][5] This high degree of specificity is a key advantage over other targeted degradation approaches that can sometimes exhibit broader off-target effects.

For instance, a study by Nabet et al. (2020) utilized tandem mass tag (TMT) based quantitative proteomics to assess the global protein abundance changes upon treatment with dTAGV-1. Their findings, available in the PRIDE repository under identifier PXD018937, revealed that the target protein was the most significantly downregulated protein, with minimal off-target effects observed.[4][6]

Table 1: Illustrative Quantitative Proteomics Data for AP1867-PROTAC (dTAGV-1) Treatment

ProteinFold Change (dTAGV-1 vs. Vehicle)p-valueComment
Target-FKBP12(F36V) -4.5 <0.001 On-target degradation
KRAS-0.1>0.05No significant change
BRD40.05>0.05No significant change
ZFP91 (Zinc Finger Protein)-0.2>0.05Minimal off-target effect
Thousands of other proteinsNot significantly changed>0.05High specificity

Note: This table is a representative summary based on published findings. Actual values can be found in the supplementary data of the cited literature.

In contrast, other therapeutic modalities, including some small molecule inhibitors and even other PROTACs that utilize different E3 ligase recruiters, have been reported to induce off-target degradation of proteins such as zinc finger transcription factors.[7] While the dTAG system has also been examined for such effects, the quantitative data underscores its comparatively cleaner degradation profile.

Visualizing the Mechanism and Workflow

To fully appreciate the elegance and precision of the AP1867-PROTAC system, it is essential to visualize the underlying biological pathway and the experimental workflow used for its validation.

Mechanism of AP1867-PROTAC Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System AP1867_PROTAC AP1867-PROTAC (dTAG molecule) Ternary_Complex Ternary Complex AP1867_PROTAC->Ternary_Complex Target_FKBP12 Target Protein-FKBP12(F36V) Target_FKBP12->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruitment Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitin->Ubiquitinated_Target Polyubiquitination Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: AP1867-PROTAC induced protein degradation pathway.

The validation of this specificity is achieved through a meticulous quantitative proteomics workflow.

Quantitative Proteomics Workflow for PROTAC Specificity Cell_Culture 1. Cell Culture & Treatment with AP1867-PROTAC Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Digestion 3. Protein Digestion (Trypsin) Cell_Lysis->Digestion TMT_Labeling 4. Peptide Labeling (TMT Reagents) Digestion->TMT_Labeling Pooling 5. Sample Pooling & Fractionation TMT_Labeling->Pooling LC_MS 6. LC-MS/MS Analysis Pooling->LC_MS Data_Analysis 7. Data Analysis & Quantification LC_MS->Data_Analysis Specificity_Assessment 8. Specificity Assessment Data_Analysis->Specificity_Assessment

Caption: TMT-based quantitative proteomics workflow.

Detailed Experimental Protocols

A robust assessment of PROTAC specificity relies on well-defined and reproducible experimental protocols. Below is a summarized methodology for a typical TMT-based quantitative proteomics experiment to validate the specificity of an AP1867-PROTAC.

1. Cell Culture and Treatment:

  • Seed cells expressing the FKBP12(F36V)-tagged protein of interest at an appropriate density.

  • Treat cells with the AP1867-PROTAC at various concentrations and time points. Include vehicle (e.g., DMSO) and negative control (e.g., a PROTAC with a mutated E3 ligase binder) treated cells.

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

3. Protein Digestion:

  • Reduce and alkylate the protein extracts.

  • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

4. Tandem Mass Tag (TMT) Labeling:

  • Label the resulting peptides from each condition with the respective TMT isobaric tags according to the manufacturer's protocol.

  • Quench the labeling reaction.

5. Sample Pooling and Fractionation:

  • Combine the labeled peptide samples in equal amounts.

  • Desalt the pooled sample and perform high-pH reversed-phase fractionation to reduce sample complexity.

6. LC-MS/MS Analysis:

  • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

7. Data Analysis and Quantification:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Identify peptides and proteins and quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify significantly up- or downregulated proteins.

Signaling Pathway Perturbation

The degradation of a target protein by an AP1867-PROTAC can have profound effects on downstream signaling pathways. For example, the degradation of KRAS, a key oncogene, leads to the rapid downregulation of the MAPK signaling cascade.[8][9] Similarly, targeting the epigenetic reader BRD4 for degradation can impact transcriptional programs and pathways related to cell cycle and proliferation.[10][11]

Downstream Effects of KRAS Degradation AP1867_PROTAC AP1867-PROTAC (dTAG-KRAS) KRAS KRAS-FKBP12(F36V) AP1867_PROTAC->KRAS Binds to Degradation Degradation KRAS->Degradation Leads to RAF RAF Degradation->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: KRAS signaling pathway disruption by dTAG.

Conclusion

The AP1867-PROTAC system, as a central component of the dTAG technology, offers a highly specific and potent method for targeted protein degradation. Quantitative proteomics provides the definitive evidence for this specificity, demonstrating minimal off-target effects compared to other modalities. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently employ and validate this powerful technology in their pursuit of novel therapeutic strategies and a deeper understanding of cellular biology.

References

A Comparative Analysis of dTAG Ligands: A Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AP1867-derived dTAG ligands, supported by experimental data and detailed protocols. The degradation tag (dTAG) technology offers a powerful strategy for rapid and selective protein degradation, enabling target validation and the study of protein function.[1][2]

The dTAG system is a chemical biology tool that induces the degradation of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[1] This is achieved by fusing the POI with a mutated FKBP12 protein (FKBP12F36V). A heterobifunctional dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The precursor for the synthesis of many dTAG molecules is AP1867, a synthetic ligand that selectively binds to the FKBP12F36V mutant.[3]

Comparative Performance of dTAG Ligands

Several dTAG ligands have been developed, each with distinct characteristics in terms of their potency, selectivity, and the E3 ligase they recruit. The choice of ligand can significantly impact the efficiency and kinetics of target protein degradation. Below is a summary of key performance data for some of the most commonly used dTAG ligands.

LigandE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dTAG-13 CRBNFKBP12F36V-BRD4MV4;11~50>90[3]
FKBP12F36V-KRASG12VNIH/3T3<100>90[3]
luc-FKBP12F36VMV4;11~10>90[3]
dTAGV-1 VHLFKBP12F36V-Nluc293FT<50~98[4]
FKBP12F36V-BRD4-4095[5]
FKBP12F36V-KRAS-6585[5]
FKBP12F36V-EWS/FLI-8590[5]
dTAG-7 CRBNFKBP12F36V-Nluc293FT~100>90[3]
dTAG-47 CRBNFKBP12F36V-Nluc293FT<100>90[4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target protein, cell line, and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for evaluating dTAG ligands, the following diagrams illustrate the dTAG signaling pathway and a typical experimental workflow.

dTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein POI->Fusion FKBP12F36V FKBP12(F36V) tag FKBP12F36V->Fusion Ternary_Complex Ternary Complex Fusion->Ternary_Complex binds Ub_Chain Polyubiquitin Chain Fusion->Ub_Chain dTAG dTAG Ligand (e.g., dTAG-13) dTAG->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex recruits Ternary_Complex->Ub_Chain catalyzes polyubiquitination Ub Ubiquitin Ub->Ub_Chain Proteasome Proteasome Ub_Chain->Proteasome targets for degradation Degradation Degraded Peptides Proteasome->Degradation

dTAG Signaling Pathway

dTAG_Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Line Engineering (Express POI-FKBP12(F36V)) start->cell_culture treatment 2. Treatment with dTAG Ligands (Dose-response and time-course) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis analysis 4. Analysis of Protein Degradation lysis->analysis western Western Blotting analysis->western Qualitative/ Quantitative luciferase Dual-Luciferase Assay analysis->luciferase Quantitative quantification 5. Data Quantification (DC50 and Dmax determination) western->quantification luciferase->quantification end End quantification->end

References

Assessing the Selectivity of AP1867-3-(aminoethoxy) Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key component in the design of many synthetic degraders is the ligand that binds to the protein of interest. This guide focuses on assessing the selectivity of degraders that utilize AP1867-3-(aminoethoxy), a synthetic ligand for the FK506-binding protein (FKBP), specifically the F36V mutant version (FKBP12F36V).

This guide will provide a comparative analysis of the selectivity of AP1867-3-(aminoethoxy)-based degraders, primarily within the well-established dTAG (degradation tag) system, and discuss alternative approaches. We will present supporting experimental data, detailed protocols for key selectivity assays, and visual representations of the underlying mechanisms and workflows.

The dTAG System: A Platform for Selective Protein Degradation

The dTAG system is a powerful chemical biology tool that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by fusing the POI with the FKBP12F36V mutant protein. Degraders incorporating an AP1867-3-(aminoethoxy) moiety, such as dTAG-13, can then selectively bind to the FKBP12F36V tag and recruit an E3 ligase, leading to the degradation of the entire fusion protein.[1][2][3] A key advantage of this system is its high specificity for the mutant FKBP12F36V over the wild-type FKBP12, minimizing off-target effects on endogenous proteins.[1]

The selectivity of dTAG molecules is a critical aspect of their utility. Extensive proteomic studies have been conducted to evaluate the global effects of these degraders on the cellular proteome.

Quantitative Assessment of Selectivity

The selectivity of AP1867-3-(aminoethoxy)-based degraders is rigorously assessed using quantitative mass spectrometry-based proteomics. This technique allows for the unbiased and global analysis of protein abundance changes within a cell upon treatment with the degrader.

Table 1: Proteomic Analysis of dTAG-13 Treatment

This table summarizes the results from a quantitative proteomic analysis of NIH/3T3 cells expressing FKBP12F36V-KRASG12V treated with dTAG-13. Out of 8,164 proteins quantified, only the target fusion protein showed significant depletion.

Treatment GroupTotal Proteins QuantifiedSignificantly Depleted Proteins (p < 0.05)On-Target Depletion (FKBP12F36V-KRASG12V)Off-Target Depletion
dTAG-13 (500 nM)8,164188.6% reduction at 4 hoursNone significantly depleted

Data sourced from Nabet et al., Nature Chemical Biology, 2018.[1]

Table 2: Proteomic Analysis of dTAGV-1 Treatment

To further enhance the dTAG system, a VHL-recruiting version, dTAGV-1, was developed. Its selectivity was similarly assessed in PATU-8902 cells expressing LACZ-FKBP12F36V.

Treatment GroupTotal Proteins QuantifiedSignificantly Depleted Proteins (Fold Change > 2.0, p < 0.001)On-Target Depletion (LACZ-FKBP12F36V)Off-Target Depletion
dTAGV-1 (500 nM)>8,0001Significant reductionNone significantly depleted

Data sourced from Nabet et al., Nature Communications, 2020.[2]

These data highlight the exceptional selectivity of AP1867-3-(aminoethoxy)-based degraders within the dTAG system, demonstrating that the intended target is degraded with minimal impact on the broader proteome.

Alternative Approaches and Comparative Selectivity

While the dTAG system provides a generalizable method for degrading any protein that can be tagged with FKBP12F36V, other TPD strategies exist. These include:

  • Direct-to-target PROTACs: These molecules utilize a ligand that directly binds to the protein of interest, rather than a tag. The selectivity of these PROTACs is dependent on the specificity of the target ligand.

  • Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. Their discovery is often serendipitous, and their selectivity profiles can vary.

The primary advantage of the dTAG system over these alternatives is its plug-and-play nature for target validation. Once a protein is tagged, its degradation can be induced with high specificity. Direct-to-target PROTACs require the development of a specific binder for each new target, which can be a significant challenge. The selectivity of molecular glues can be less predictable and may require extensive profiling to identify potential off-targets.

Experimental Protocols

To ensure the robust assessment of degrader selectivity, standardized and well-controlled experiments are essential. Below are detailed protocols for key assays.

Protocol 1: Global Proteomics Analysis by Mass Spectrometry

This protocol outlines the key steps for assessing changes in protein abundance across the proteome following degrader treatment.

  • Cell Culture and Treatment:

    • Culture cells expressing the FKBP12F36V-tagged protein of interest.

    • Treat cells with the AP1867-3-(aminoethoxy)-based degrader (e.g., dTAG-13) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., dTAG-13-NEG) that does not bind the E3 ligase.[2]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion and Peptide Labeling:

    • Digest proteins into peptides using an enzyme such as trypsin.

    • For quantitative analysis, label peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different treatment groups.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and control groups.[1][2]

Protocol 2: Western Blotting for Target Degradation

Western blotting is a targeted approach to confirm the degradation of the specific protein of interest.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in the proteomics protocol.

  • Protein Extraction and Quantification:

    • Lyse cells and quantify protein concentration as described above.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (or the FKBP12F36V tag).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensity to determine the extent of protein degradation relative to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cellular Viability Assay

This assay assesses the potential toxicity of the degrader molecule.

  • Cell Seeding:

    • Seed cells in a multi-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the degrader and control compounds.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo) according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further clarify the underlying processes and experimental logic, the following diagrams have been generated using Graphviz.

Signal_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Fusion_Protein Fusion Protein POI->Fusion_Protein fused to FKBP_tag FKBP12(F36V) Tag FKBP_tag->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex Degrader AP1867-3-(aminoethoxy) Degrader (dTAG) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides results in Ternary_Complex->Ubiquitination induces Ub_Fusion_Protein Ubiquitinated Fusion Protein Ubiquitination->Ub_Fusion_Protein tags Ub_Fusion_Protein->Proteasome targeted for degradation

Caption: Mechanism of AP1867-3-(aminoethoxy) degrader action.

Experimental_Workflow cluster_proteomics Proteomics Workflow cluster_western Western Blot Workflow cluster_viability Viability Assay Workflow Cell_Culture_P 1. Cell Culture & Treatment Lysis_P 2. Cell Lysis Cell_Culture_P->Lysis_P Digestion_P 3. Protein Digestion Lysis_P->Digestion_P LCMS_P 4. LC-MS/MS Analysis Digestion_P->LCMS_P Data_Analysis_P 5. Data Analysis LCMS_P->Data_Analysis_P Cell_Culture_W 1. Cell Culture & Treatment Lysis_W 2. Protein Extraction Cell_Culture_W->Lysis_W SDS_PAGE_W 3. SDS-PAGE & Transfer Lysis_W->SDS_PAGE_W Immunoblot_W 4. Immunoblotting SDS_PAGE_W->Immunoblot_W Detection_W 5. Detection & Analysis Immunoblot_W->Detection_W Cell_Seeding_V 1. Cell Seeding Treatment_V 2. Compound Treatment Cell_Seeding_V->Treatment_V Incubation_V 3. Incubation Treatment_V->Incubation_V Measurement_V 4. Viability Measurement Incubation_V->Measurement_V Data_Analysis_V 5. Data Analysis Measurement_V->Data_Analysis_V

Caption: Experimental workflows for assessing degrader selectivity.

Conclusion

AP1867-3-(aminoethoxy)-based degraders, particularly within the dTAG system, offer a highly selective and potent method for targeted protein degradation. Quantitative proteomic studies have confirmed their exquisite specificity, with minimal off-target effects observed. This makes them an invaluable tool for target validation and for studying the acute consequences of protein loss in a cellular context. When compared to other TPD modalities, the dTAG system provides a generalizable and predictable platform for inducing the degradation of virtually any protein that can be functionally tagged. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous assessment of the selectivity of these and other protein degraders, ensuring the generation of robust and reliable data for research and drug development.

References

A Researcher's Guide to Validating Ternary Complex Formation Using Biophysical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming and characterizing the formation of a ternary complex—a crucial intermediate in the mechanism of action for therapeutics like PROTACs (Proteolysis Targeting Chimeras) and molecular glues—is a critical step. This guide provides a comparative overview of key biophysical techniques used for this purpose, complete with experimental protocols, data presentation, and workflow visualizations to aid in assay selection and design.

The induced proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase by a heterobifunctional molecule is the central event in targeted protein degradation.[1] Validating the formation and stability of this POI-molecule-E3 ligase ternary complex is essential for optimizing the efficacy of degraders.[2][3] Several biophysical methods offer unique insights into the thermodynamics and kinetics of these interactions.[4][5] This guide focuses on four prominent techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The Mechanism of Ternary Complex Formation

A bifunctional molecule, such as a PROTAC, acts as a bridge, binding simultaneously to a target protein and an E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2] The stability and kinetics of this ternary complex are key determinants of degradation efficiency.[7]

Caption: PROTAC-mediated ternary complex formation leading to protein degradation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time.[2][8] It provides high-quality kinetic and affinity data for both binary (e.g., PROTAC to E3 ligase) and ternary complex formation.[7][9]

Experimental Protocol

A common SPR assay format involves immobilizing the E3 ligase onto the sensor chip and then injecting the PROTAC either alone (for binary interaction) or pre-incubated with a near-saturating concentration of the target protein (for ternary interaction).[6][7]

  • Immobilization: The E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip surface (e.g., NTA chip for His-tagged proteins).[6][10]

  • Binary Interaction Analysis: A series of increasing concentrations of the PROTAC molecule (analyte) are injected over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd) and affinity (KD).[6]

  • Ternary Interaction Analysis: The analyte is a pre-formed complex of the PROTAC and the target protein (e.g., BRD4). This complex is injected at various concentrations over the immobilized E3 ligase surface.[6][7] The concentration of the target protein should be kept constant and in excess (ideally 20-50 times the binary KD) to ensure the PROTAC is saturated.[11]

  • Data Analysis: Sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A single-cycle kinetics (SCK) format is often used for high-affinity ternary complexes with slow off-rates.[7] Cooperativity (α) is calculated by dividing the binary KD by the ternary KD.[7]

Caption: A typical experimental workflow for SPR-based ternary complex analysis.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions by analyzing shifts in the interference pattern of white light reflected from a biosensor tip.[12][13] It is conceptually similar to SPR but uses disposable biosensors and a microplate format, which can offer higher throughput.[14]

Experimental Protocol

BLI experiments for ternary complexes follow a stepwise process of dipping the biosensors into different wells of a 96-well plate.[4]

  • Baseline 1: Dip streptavidin (SA) coated sensors into buffer for 60 seconds.[4]

  • Immobilization: Dip sensors into a solution containing a biotinylated protein (e.g., E3 ligase VHL) for ~80 seconds to load the protein onto the sensor surface.[4][15]

  • Baseline 2: Dip sensors back into buffer for 60 seconds.[4]

  • Association: Move sensors into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC for 300 seconds. A reference sensor is dipped in a well with the target protein but no PROTAC.[4]

  • Dissociation: Transfer sensors to buffer-only wells and monitor dissociation for 600 seconds.[4]

  • Data Analysis: The binding and dissociation curves are fitted to a suitable model to determine ka, kd, and KD.[15] Note that BLI is generally less sensitive than SPR for detecting small molecule binding, making it more suitable for observing the larger protein-protein interaction induced by the PROTAC.[4]

BLI_Workflow step1 Step 1: Baseline (Buffer) 60s step2 Step 2: Immobilization (E3 Ligase) 80s step1->step2 step3 Step 3: Baseline (Buffer) 60s step2->step3 step4 Step 4: Association (Target + PROTAC) 300s step3->step4 step5 Step 5: Dissociation (Buffer) 600s step4->step5

Caption: Sequential workflow for a BLI experiment measuring ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single label-free experiment.[16][17]

Experimental Protocol

An ITC experiment involves titrating one binding partner (the "ligand") from a syringe into the other (the "macromolecule") in a sample cell.[18]

  • Preparation: Place one protein (e.g., the target protein) in the ITC sample cell. The PROTAC and the second protein (e.g., the E3 ligase) are pre-mixed and loaded into the titration syringe.

  • Titration: The PROTAC-E3 ligase mixture is injected in small, stepwise aliquots into the sample cell containing the target protein at a constant temperature.[16]

  • Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, which reflects the heat of binding.[19]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[4][17]

Challenges: ITC has lower throughput and requires larger quantities of highly pure, soluble protein compared to SPR or BLI.[2][16]

Caption: Conceptual workflow for an ITC experiment to measure thermodynamics.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought close together by a binding event.[20][21] It is a sensitive, high-throughput method well-suited for screening and characterizing PROTACs.[3]

Experimental Protocol

This assay requires labeling the interacting proteins with a FRET donor/acceptor pair.

  • Reagent Preparation: Label the target protein with a donor fluorophore (e.g., a terbium cryptate-conjugated antibody) and the E3 ligase with an acceptor fluorophore (e.g., d2-conjugated antibody or a fluorescently tagged HaloTag).

  • Assay Setup: In a microplate, add a fixed concentration of the donor-labeled target protein and the acceptor-labeled E3 ligase.

  • PROTAC Titration: Add the PROTAC molecule across a range of concentrations to the wells.

  • Incubation: Incubate the plate to allow the ternary complex to form and reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible reader, which excites the donor and measures emission from both the donor and the acceptor.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A characteristic bell-shaped or "hook effect" curve is often observed when the TR-FRET signal is plotted against the PROTAC concentration, as high concentrations of the PROTAC can favor binary complexes over the ternary complex.[3][20]

TRFRET_Logic NoPROTAC No PROTAC (Proteins Apart) PROTAC Add PROTAC NoPROTAC->PROTAC NoFRET No Energy Transfer (No Signal) NoPROTAC->NoFRET Complex Ternary Complex Forms (Proteins in Proximity) PROTAC->Complex FRET Energy Transfer (FRET Signal) Complex->FRET

Caption: Logical diagram illustrating the principle of a TR-FRET assay.

Comparative Summary of Biophysical Methods

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Time-Resolved FRET (TR-FRET)
Principle Mass change at surface (refractive index)[2]Light interference pattern shift[12]Heat change upon binding[16]Energy transfer between fluorophores[20]
Labeling Label-free[8]Label-free[13]Label-free[18]Requires fluorescent labels[21]
Information Kinetics (ka, kd), Affinity (KD), Cooperativity[7][11]Kinetics (ka, kd), Affinity (KD)[14]Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n)[17]Proximity binding, Apparent Affinity
Throughput Medium[6]Medium to High[14]Low[16]High[3]
Sample Need Low to Medium[2]Low to MediumHigh[16]Low
Key Advantage High-quality kinetic data for ternary complexes.[7]Higher throughput than SPR, crude sample compatible.[13]Gold standard for thermodynamics; provides a complete energy profile.[16]Very high throughput; suitable for large-scale screening.[3]
Key Limitation Potential for mass transport artifacts; immobilization required.Lower sensitivity for small molecules than SPR.[4]Low throughput; high sample consumption and purity required.[2]Indirect measurement; requires labeling which may alter binding.

Conclusion

The validation and characterization of ternary complexes are fundamental to the development of targeted protein degraders. Each biophysical method offers distinct advantages and provides complementary information. SPR and BLI are powerful tools for label-free kinetic analysis, with SPR often providing higher resolution data.[6] ITC is unparalleled for obtaining a complete thermodynamic signature of the interaction, which is crucial for understanding the driving forces of complex formation.[22] TR-FRET excels in high-throughput screening environments to rank compound efficacy in forming the ternary complex.[20] The choice of method depends on the specific question being addressed, the stage of the drug discovery process, and the availability of materials.[] A multi-faceted approach, leveraging the strengths of several of these techniques, will provide the most comprehensive understanding of ternary complex formation and ultimately guide the rational design of more effective therapeutics.[1][5]

References

A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the most prevalent E3 ligase ligands, with a special clarification on the role of AP1867, a molecule often associated with TPD but distinct from E3 ligase recruiters. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the essential knowledge for advancing their TPD programs.

Understanding the Core Components: E3 Ligase Ligands vs. Target Binders

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The PROTAC's function is to create a ternary complex between the target protein and the E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1]

It is crucial to distinguish between the target-binding ligand and the E3 ligase ligand.

  • E3 Ligase Ligands: These moieties bind to an E3 ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2]

  • AP1867: This molecule is a synthetic, high-affinity ligand for a specifically engineered mutant of the FKBP12 protein, known as FKBP12F36V.[3] AP1867 itself does not bind to an E3 ligase. Instead, it serves as a "warhead" to target proteins that have been tagged with the FKBP12F36V mutant protein. This approach, known as the dTAG (degradation tag) system , allows for the rapid and specific degradation of virtually any protein of interest without the need to discover a unique binder for the target itself.[4][5][6] In the dTAG system, a PROTAC is constructed using AP1867 as the warhead, a linker, and a ligand for an E3 ligase (like CRBN or VHL).[6][7]

Therefore, the comparison is not between E3 ligase ligands and AP1867, but rather among the different E3 ligase ligands that can be incorporated into a PROTAC, including those used within the dTAG system.

Figure 1: Structure of a general PROTAC vs. a dTAG molecule.

Comparative Analysis: CRBN vs. VHL Ligands

CRBN and VHL are the two most utilized E3 ligases for PROTAC development.[8] The choice between them can significantly impact a PROTAC's degradation efficiency, target scope, and pharmacokinetic properties.

FeatureCereblon (CRBN) Ligandsvon Hippel-Lindau (VHL) Ligands
Origin Derived from immunomodulatory drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide.Derived from the endogenous peptide substrate of VHL, HIF-1α.
Binding Affinity (Kd) Pomalidomide: ~1.8 µMVH032: ~185 nM[9]
Size & Properties Generally smaller, with more "drug-like" properties.Often larger and more complex, which can present challenges for cell permeability and oral bioavailability.
Expression Ubiquitously expressed, with high levels in hematopoietic cells.Widely expressed, but levels can be low in certain hypoxic tumors.
Subcellular Location Primarily nuclear, but can shuttle to the cytoplasm.Predominantly cytoplasmic, but can also be found in the nucleus.
Advantages - Well-established chemistry.[2]- Fast catalytic rate.[2]- Effective for nuclear targets.- High selectivity due to a more buried binding pocket.[2]- Different substrate scope than CRBN, offering an alternative when CRBN-based PROTACs fail.
Disadvantages - Potential for off-target degradation of endogenous CRBN neosubstrates (e.g., IKZF1/3).- Can have poorer cell permeability and higher molecular weight.[2]- Potency can be affected by oxygen levels in the cellular environment.
Quantitative Performance Data

Direct head-to-head comparisons are challenging as a PROTAC's efficacy is highly dependent on the target binder and linker chemistry. However, studies comparing PROTACs with the same warhead and different E3 ligase ligands provide valuable insights.

Table 1: Performance of BRD4-Targeting PROTACs This table compares two well-characterized PROTACs, dBET1 (CRBN-based) and MZ1 (VHL-based), which both use the JQ1 ligand to target the BRD4 protein.

PROTACE3 Ligase RecruitedTargetDC50 (Degradation)Dmax (Max Degradation)Cell LineKey Observation
dBET1 CRBNBRD4~50 nM>90%22Rv1 (Prostate Cancer)Activity was found to be highly variable across a panel of 56 cell lines, with many lines showing inactivity.[8]
MZ1 VHLBRD4~13 nM>90%22Rv1 (Prostate Cancer)Was broadly active across the majority of the 56 cell lines tested, suggesting more consistent performance.[8]

Table 2: Performance of Heterodimerizing PROTACs This table shows data from a study where a PROTAC was designed to bind both VHL and CRBN simultaneously, forcing one to degrade the other.

PROTACE3 Ligase RecruitedTargetDC50 (Degradation)Dmax (Max Degradation)Cell LineKey Observation
Compound 14a VHLCRBN200 nM~98%HCT116VHL was able to efficiently induce the degradation of CRBN.[10]
TD-165 VHLCRBN20.4 nM99.6%HEK293TOptimized linkers can significantly improve the potency of CRBN degradation by VHL.[11]

Signaling Pathways and Experimental Workflows

General PROTAC Mechanism of Action

The core function of a PROTAC is to induce proximity between a target protein and an E3 ligase, co-opting the cell's ubiquitin-proteasome system (UPS) for targeted degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_release Release & Recycling POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds POI_Ub Poly-ubiquitinated Target Protein E3 E3 Ligase Complex E3->POI Ubiquitin Transfer E3->PROTAC binds E2 E2 (Ub-loaded) E2->E3 associates Ub Ubiquitin (Ub) Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_Ub->Proteasome Recognition & Degradation PROTAC_recycled PROTAC POI_Ub->PROTAC_recycled releases E3_recycled E3 Ligase POI_Ub->E3_recycled releases

Figure 2: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Efficacy Comparison

A standardized workflow is essential for objectively comparing the efficacy of different PROTACs. This typically involves dose-response and time-course experiments followed by quantitative analysis of protein levels.

Workflow Start Cell Culture (e.g., MCF-7, HCT116) Treatment Treat cells with PROTACs (CRBN-based vs. VHL-based) - Dose-response (e.g., 1-1000 nM) - Time-course (e.g., 2-24h) Start->Treatment Harvest Harvest Cells & Prepare Lysates Treatment->Harvest Quantify Protein Quantification (BCA or Bradford Assay) Harvest->Quantify WB Western Blot Analysis Quantify->WB Densi Densitometry & Data Analysis (Normalize to loading control) WB->Densi DC50 Calculate DC50 and Dmax values Densi->DC50 Optional Optional Validation Experiments: - Co-Immunoprecipitation - Cell Viability Assay (MTT/CTG) DC50->Optional

Figure 3: Workflow for comparing PROTAC efficacy.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[12][13]

Materials:

  • Cell line of interest (e.g., HeLa, 22Rv1)

  • PROTACs (VHL-based, CRBN-based) and vehicle control (DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (Target protein, loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 1000 nM) for a set time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-Target, anti-GAPDH) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC's mechanism of action by confirming the formation of the Target-PROTAC-E3 ligase complex.[14][15]

Materials:

  • Non-denaturing lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)

  • Isotype control IgG (e.g., Rabbit IgG)

  • Protein A/G magnetic beads or agarose slurry

  • Proteasome inhibitor (e.g., MG132)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target. Treat with the PROTAC or DMSO for 4-6 hours.

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer as described in the Western Blot protocol.

  • Pre-clearing: Add Protein A/G beads to 1 mg of lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: To the pre-cleared lysate, add 2-5 µg of the anti-E3 ligase antibody (or control IgG). Incubate overnight at 4°C on a rotator.

  • Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specific binders.

  • Elution: Elute the captured proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluates by Western Blot, probing for the target protein and the E3 ligase. A band for the target protein in the E3 ligase IP lane (but not the IgG control lane) confirms ternary complex formation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional effect of target protein degradation, such as reduced cell proliferation or cytotoxicity.[9][16]

Materials:

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent (or CellTiter-Glo® reagent)

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Execution (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals form.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition:

    • For MTT, measure the absorbance at ~570 nm.

    • For CellTiter-Glo®, add the reagent, incubate for 10 minutes, and measure luminescence.

  • Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC. While CRBN-based ligands are well-established and synthetically accessible, VHL-based ligands may offer a broader range of activity across different cell types and can be effective where CRBN-based approaches fail. The dTAG system, utilizing the target binder AP1867, provides a powerful and versatile platform for target validation by allowing researchers to pair the FKBP12F36V tag with either CRBN or VHL recruiting moieties.[7] Ultimately, the optimal choice depends on the specific target protein, the desired cellular context, and empirical testing using the robust experimental protocols outlined in this guide. A systematic, data-driven approach is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

Orthogonal Validation Methods for AP1867-Based Degrader Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, ensuring the specific and efficient removal of a protein of interest is paramount. For researchers utilizing AP1867-based degraders, such as the dTAG (degradation tag) system, a multi-faceted approach to validation is crucial to confirm on-target degradation, assess off-target effects, and understand the kinetics of the degradation process. This guide provides a comparative overview of key orthogonal validation methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in the robust design and interpretation of degrader studies.

Comparison of Key Performance Characteristics

The selection of an appropriate validation method depends on various factors, including the specific experimental question, required throughput, and available resources. The following table summarizes the key performance characteristics of commonly employed orthogonal validation methods.

MethodPrincipleThroughputQuantitative CapabilitySpatial InformationKey Parameters
Western Blotting Size-based protein separation and antibody-based detection.Low to MediumSemi-quantitative to QuantitativeNoDC50, Dmax, degradation kinetics
Mass Spectrometry (Proteomics) Unbiased identification and quantification of peptides.LowHighly QuantitativeNoOn-target and off-target degradation
Flow Cytometry Per-cell fluorescence measurement using antibodies.HighQuantitativeLimited (cell surface vs. intracellular)Percentage of positive cells, Mean Fluorescence Intensity
Immunofluorescence Microscopy Antibody-based detection of proteins in fixed cells.MediumSemi-quantitativeYesSubcellular localization, protein expression changes
HiBiT Lytic Assay Luminescence-based detection of a tagged protein.HighHighly QuantitativeNoDC50, Dmax, real-time degradation kinetics
Washout Experiment Monitoring protein recovery after degrader removal.Low to MediumSemi-quantitative to QuantitativeNoDuration of degradation, protein resynthesis rate

Quantitative Data Summary

The following tables present illustrative quantitative data from representative experiments to compare the output of different validation methods for an AP1867-based degrader targeting an FKBP12(F36V)-tagged protein of interest (POI).

Table 1: Dose-Response Analysis of POI Degradation

Validation MethodDC50 (nM)Dmax (%)
Western Blot1592
Flow Cytometry1295
HiBiT Lytic Assay1098

Table 2: Kinetic Analysis of POI Degradation (at 100 nM Degrader)

Time PointWestern Blot (% Degradation)HiBiT Lytic Assay (% Degradation)
1 hour3540
2 hours6875
4 hours8590
8 hours9196
24 hours9298

Table 3: Off-Target Analysis by Mass Spectrometry

ProteinLog2 Fold Change (Degrader/Vehicle)p-value
POI-FKBP12(F36V) -3.8 <0.001
Protein A-0.10.85
Protein B0.050.92
Protein C-0.20.76

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying biological pathways is essential for a clear understanding of the validation strategy.

cluster_0 AP1867-Based Degrader Mechanism POI Protein of Interest (POI) -FKBP12(F36V) tag Ternary Ternary Complex (POI-Degrader-E3) POI->Ternary AP1867 AP1867-based Degrader AP1867->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ub Ubiquitination Ternary->Ub Ub Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of AP1867-based targeted protein degradation.

cluster_1 Orthogonal Validation Workflow start Cell Treatment with AP1867-based Degrader wb Western Blot start->wb ms Mass Spectrometry (Proteomics) start->ms fc Flow Cytometry start->fc if_microscopy Immunofluorescence Microscopy start->if_microscopy hibit HiBiT Assay start->hibit washout Washout Experiment start->washout data Data Analysis and Interpretation wb->data ms->data fc->data if_microscopy->data hibit->data washout->data conclusion Validated Degrader Profile data->conclusion

Caption: A typical workflow for orthogonal validation of a degrader.

Detailed Experimental Protocols

Western Blotting

Principle: This technique separates proteins by molecular weight, allowing for the detection and quantification of the target protein using specific antibodies.[1]

Protocol:

  • Cell Lysis: Treat cells with a range of AP1867-based degrader concentrations for a specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[1]

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[1]

Mass Spectrometry-Based Proteomics

Principle: This unbiased method identifies and quantifies thousands of proteins in a cell lysate, providing a global view of protein expression changes and enabling the assessment of degrader selectivity.[1]

Protocol:

  • Sample Preparation: Treat cells with the degrader at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.[1]

  • Peptide Labeling: For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1]

  • Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following degrader treatment. Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[1]

Flow Cytometry

Principle: This technique measures the fluorescence of individual cells, allowing for the quantification of protein levels on a per-cell basis using fluorescently labeled antibodies.[2][3]

Protocol:

  • Cell Treatment: Treat cells with the degrader as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) if targeting an intracellular protein.

  • Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from thousands of individual cells.

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with low fluorescence to determine the extent of protein degradation.

HiBiT Lytic Assay

Principle: This method utilizes a small peptide tag (HiBiT) engineered into the target protein. The HiBiT tag combines with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, with the luminescent signal being directly proportional to the amount of tagged protein.[1][4]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein.[4]

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the degrader.[4]

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.[4]

  • Measurement: Incubate for a short period at room temperature and measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.[4]

Washout Experiment

Principle: This experiment assesses the duration of protein degradation and the rate of protein resynthesis after the removal of the degrader.[5]

Protocol:

  • Degrader Treatment: Treat cells with the degrader for a sufficient time to achieve maximal degradation (e.g., 24 hours).[5]

  • Washout: Remove the degrader-containing medium, wash the cells multiple times with fresh medium, and then incubate the cells in degrader-free medium.[5]

  • Time-Course Analysis: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Protein Level Assessment: Analyze the protein levels at each time point using a quantitative method like Western blotting or HiBiT assay.

  • Data Analysis: Plot the protein levels over time to determine the rate of protein recovery.

By employing a combination of these orthogonal validation methods, researchers can build a comprehensive and robust data package to confidently characterize the activity and selectivity of their AP1867-based degraders. This rigorous approach is essential for advancing our understanding of targeted protein degradation and for the development of novel therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling AP1867-3-(aminoethoxy)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling of AP1867-3-(aminoethoxy), a synthetic ligand for FKBP used in the synthesis of PROTAC FKBP12 F36V degraders.

Chemical and Physical Properties

A summary of the key quantitative data for AP1867-3-(aminoethoxy) is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃₈H₅₀N₂O₉
Molecular Weight 678.81 g/mol
Appearance Solid
Purity ≥98%
CAS Number 2127390-15-0
Storage (Solid) -20°C, under nitrogen
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Hazard Identification and Personal Protective Equipment (PPE)

AP1867-3-(aminoethoxy) is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

To mitigate these risks, the following personal protective equipment is essential when handling this compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if any signs of degradation are observed.
Skin and Body Protection A laboratory coat should be worn. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or sleeves.
Respiratory Protection If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. For work with solutions in a well-ventilated area, respiratory protection may not be required.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of AP1867-3-(aminoethoxy) from receipt to preparation of a stock solution.

Workflow for Safe Handling of AP1867-3-(aminoethoxy) cluster_receipt Receiving and Storage cluster_prep Preparation of Stock Solution receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C under Nitrogen inspect->store ppe Don Appropriate PPE store->ppe Begin Experiment weigh Weigh Solid in a Ventilated Enclosure ppe->weigh dissolve Dissolve in a Suitable Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Small, Labeled Vials dissolve->aliquot store_solution Store Aliquots at -80°C or -20°C aliquot->store_solution

A step-by-step workflow for the safe handling of AP1867-3-(aminoethoxy).

Disposal Plan

Proper disposal of AP1867-3-(aminoethoxy) and its containers is crucial to prevent environmental contamination and ensure compliance with local regulations.

The logical flow for the disposal of this chemical is as follows:

Disposal Plan for AP1867-3-(aminoethoxy) start Unused or Waste AP1867-3-(aminoethoxy) container Ensure Waste is in a Clearly Labeled, Sealed Container start->container waste_stream Segregate as Chemical Waste container->waste_stream disposal_service Arrange for Pickup by a Licensed Chemical Waste Disposal Service waste_stream->disposal_service documentation Maintain Disposal Records disposal_service->documentation

A logical workflow for the proper disposal of AP1867-3-(aminoethoxy).

Disposal Protocol:

  • Segregation: Collect all waste containing AP1867-3-(aminoethoxy), including unused solid, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • Containerization: The waste container should be chemically resistant, securely sealed, and stored in a designated secondary containment area.

  • Labeling: The waste label should clearly state "Hazardous Chemical Waste" and include the full chemical name: "AP1867-3-(aminoethoxy)".

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and cleaning agents. Dispose of cleaning materials as hazardous waste.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of AP1867-3-(aminoethoxy) in their laboratories.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.